Thiophen-3-amine oxalate
Description
The exact mass of the compound this compound is 189.00957888 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxalic acid;thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLAYFVCUPTTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-05-2 | |
| Record name | Thiophen-3-amine oxalate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Thiophen-3-amine Oxalate for Researchers and Drug Development Professionals
Abstract
Thiophen-3-amine oxalate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, with in-text citations linked to authoritative sources and detailed experimental protocols.
Introduction: The Strategic Importance of the 3-Aminothiophene Scaffold
The thiophene ring is a privileged scaffold in drug discovery, prized for its bioisosteric relationship with the benzene ring, which allows for favorable interactions with a multitude of biological targets. The introduction of an amine group at the 3-position imbues the ring with a unique reactivity profile, making Thiophen-3-amine a versatile precursor for a diverse array of complex molecular architectures. Its oxalate salt form enhances stability and handling, rendering it a practical and valuable reagent in both academic and industrial settings.[1] This guide will explore the fundamental chemical properties that underpin the utility of this compound.
Core Chemical and Physical Properties
This compound is an off-white to light brown solid.[2] A comprehensive understanding of its fundamental properties is essential for its effective application in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄S | [3][4] |
| Molecular Weight | 189.19 g/mol | [3][4] |
| CAS Number | 861965-63-1 | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound involves the preparation of the free base, 3-aminothiophene, followed by its conversion to the oxalate salt. Several synthetic routes to 3-aminothiophenes have been reported, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Synthesis of 3-Aminothiophene: Common Strategies
3.1.1. From 3-Bromothiophene
A common and reliable method for the synthesis of 3-aminothiophene involves the amination of 3-bromothiophene. This transformation can be achieved through various catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination.
-
Causality of Experimental Choices: The use of a palladium catalyst in combination with a suitable phosphine ligand is crucial for facilitating the carbon-nitrogen bond formation. The choice of base is also critical; a non-nucleophilic base like sodium tert-butoxide is often employed to prevent competing side reactions. The reaction is typically carried out in an inert solvent like toluene or dioxane to avoid oxidation of the catalyst and reactants.
3.1.2. The Gewald Reaction
While the Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, modifications of this approach can also provide access to 3-aminothiophene derivatives.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[7]
-
Self-Validating System: The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[7] The formation of the thiophene ring is driven by the thermodynamic stability of the aromatic system.
Conversion to the Oxalate Salt: A Step-by-Step Protocol
The conversion of the volatile and potentially unstable 3-aminothiophene free base to its oxalate salt significantly improves its handling and storage properties.
Experimental Protocol:
-
Dissolution: Dissolve the crude 3-aminothiophene in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of oxalic acid in the same solvent to the 3-aminothiophene solution with stirring.
-
Precipitation: The this compound salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified salt under vacuum.
-
Expertise & Experience: The choice of solvent is important to ensure good solubility of the reactants and poor solubility of the product, thereby maximizing the yield of the precipitated salt. Slow addition of the oxalic acid solution is recommended to promote the formation of well-defined crystals.
Spectroscopic and Analytical Characterization
A thorough characterization of this compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (DMSO-d₆):
-
The aromatic protons on the thiophene ring are expected to appear in the region of δ 6.0-7.5 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-donating effect of the amine group.
-
The protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, with a chemical shift that can be concentration and temperature-dependent.
-
The protons of the oxalate counter-ion are generally not observed in the ¹H NMR spectrum.
¹³C NMR (DMSO-d₆):
-
The carbon atoms of the thiophene ring will resonate in the aromatic region of the spectrum (typically δ 100-140 ppm). The carbon atom attached to the ammonium group (C3) will be significantly shielded compared to the other ring carbons.
-
The carbonyl carbons of the oxalate anion will appear at a downfield chemical shift, typically in the range of δ 160-170 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the ammonium group |
| 3100-3000 | C-H stretching vibrations of the aromatic ring |
| 1700-1600 | C=O stretching vibrations of the oxalate carboxyl groups |
| ~1600 | N-H bending vibrations of the ammonium group |
| ~1400-1000 | C-N and C-S stretching vibrations, and ring vibrations |
-
Authoritative Grounding: The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The strong absorption in the 1700-1600 cm⁻¹ range is indicative of the carboxylate groups of the oxalate counter-ion.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the primary ion observed would be that of the protonated 3-aminothiophene free base.
-
Expected Fragmentation: The fragmentation of the 3-aminothiophene cation would likely involve the loss of small neutral molecules such as HCN or H₂S, as well as cleavage of the thiophene ring.
Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity of this compound.
Experimental Protocol:
-
Column: A reverse-phase C18 column is typically suitable for the separation of polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol is recommended.
-
Detection: UV detection at a wavelength where the thiophene ring exhibits strong absorbance (e.g., around 230-260 nm) is appropriate.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the nucleophilic character of the 3-aminothiophene moiety.
Electrophilic Aromatic Substitution
The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions (C2 and C4 of the thiophene ring).
Caption: Electrophilic aromatic substitution on 3-aminothiophene.
-
Causality of Experimental Choices: Reactions such as halogenation, nitration, and acylation can be carried out under relatively mild conditions due to the activated nature of the thiophene ring.
Reactions of the Amine Group
The primary amine group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, providing access to a vast array of derivatives.
5.2.1. Acylation
The reaction with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding amides. This is a common strategy to introduce diverse side chains and build more complex molecules.
5.2.2. Synthesis of Fused Heterocycles
Thiophen-3-amine is a key precursor for the synthesis of various fused heterocyclic systems, such as thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines.[8][9] These scaffolds are prevalent in many biologically active compounds.
Caption: Synthesis of fused heterocycles from 3-aminothiophene.
Applications in Drug Discovery and Materials Science
The versatility of this compound has led to its use in the development of a wide range of compounds with important applications.
Kinase Inhibitors
The thienopyrimidine scaffold, readily accessible from 3-aminothiophene, is a common core in many kinase inhibitors.[10] These compounds are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation. For example, derivatives of 3-aminothiophene have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR).[4]
Other Pharmaceutical Applications
Derivatives of 3-aminothiophene have been explored for a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and central nervous system active agents.[11]
Materials Science
The electron-rich nature of the thiophene ring makes it a valuable component in the design of organic electronic materials, such as conductive polymers and organic semiconductors.[6]
Stability and Handling
Thermal Stability
While 3-aminothiophene itself can be unstable, the oxalate salt exhibits improved thermal stability. Thermogravimetric analysis (TGA) can be used to determine its decomposition temperature. The decomposition of amine oxalate salts typically involves the loss of water, followed by the decomposition of the amine and oxalate moieties.[12][13]
Chemical Stability
Aminothiophenes can be sensitive to strong acidic and basic conditions.[14][15] The oxalate salt provides a moderately acidic environment, which can enhance the stability of the amine group against oxidation.
Safety and Hazard Information
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Conclusion
This compound is a cornerstone building block for chemists in both research and industrial settings. Its unique combination of a reactive amine and an electron-rich aromatic ring provides a versatile platform for the synthesis of a wide array of functional molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of new pharmaceuticals and advanced materials.
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MDPI. (2020). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]
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arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]
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Introduction: The Strategic Value of a Stabilized Thiophene Building Block
An In-depth Technical Guide to Thiophen-3-amine Oxalate: Synthesis, Characterization, and Application
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the thiophene ring is a privileged structure, prized for its unique electronic properties and its ability to engage in biological interactions mimicking a phenyl ring while offering distinct metabolic profiles. Thiophen-3-amine, in particular, serves as a critical nucleophilic building block, providing a direct vector for introducing functionality at the 3-position of the thiophene core.
However, the free amine form (CAS 17721-06-1) is known to be unstable, prone to oxidation and polymerization, which complicates its storage and handling.[1] The synthesis of its oxalate salt, This compound (CAS 861965-63-1) , provides a robust solution to this challenge. By forming a stable, crystalline salt, the amine's reactivity is masked, rendering a bench-stable, easily weighable solid that can be stored long-term and used to generate the free amine in situ or as needed. This guide provides a comprehensive overview of the synthesis, properties, and core applications of this valuable synthetic intermediate for researchers, chemists, and drug development professionals.
Part 1: Physicochemical and Safety Profile
A clear understanding of the compound's properties is foundational to its effective use. The data below is compiled for both the stable oxalate salt and its parent free amine for comparative purposes.
1.1: Quantitative Data Summary
| Property | This compound | Thiophen-3-amine (Free Base) | Reference(s) |
| CAS Number | 861965-63-1 | 17721-06-1 | [2][3][4] |
| Molecular Formula | C₆H₇NO₄S | C₄H₅NS | [2][3] |
| Molecular Weight | 189.19 g/mol | 99.15 g/mol | [2][3] |
| Appearance | Off-white to light brown solid | Colorless to light yellow liquid/solid | [5] |
| Purity (Typical) | ≥95% | ≥97% | [3][6] |
| Storage Conditions | Sealed in dry, room temperature, protect from light | 4°C, protect from light, stored under nitrogen | [3][5][7] |
| Topological Polar Surface Area (TPSA) | 100.62 Ų | 26.02 Ų | [3][6] |
| LogP (Computed) | 0.4859 | 1.3303 | [3][6] |
1.2: Safety and Handling
This compound is classified under GHS07 with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The parent compound, Thiophen-3-amine , is noted for its instability towards oxidation and polymerization.[1] When generated, it should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures to minimize degradation.
Part 2: Synthesis and Purification
2.1: Workflow for Synthesis
The overall synthetic pathway is a three-stage process designed to manage the sensitive nature of the intermediates and the final free amine.
2.2: Experimental Protocol: Synthesis of Thiophen-3-amine via Curtius Rearrangement
This protocol describes the conversion of thiophene-3-carboxylic acid to the free amine.
Causality: The Curtius rearrangement is chosen because it proceeds through a stable acyl azide intermediate and avoids the use of harsh reducing agents that could affect the thiophene ring.[8][9] The isocyanate product is a versatile intermediate that can be cleanly hydrolyzed.
Step 1: Formation of Thiophene-3-carbonyl azide
-
To a stirred solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M) under an argon atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch, appearance of the azide stretch at ~2140 cm⁻¹).
-
Self-Validation: The formation of the acyl azide is the rate-limiting step for the subsequent rearrangement. Ensuring this step goes to completion is critical.
-
Step 2: Rearrangement to Thiophen-3-yl isocyanate
-
Once the formation of the acyl azide is complete, slowly heat the reaction mixture to reflux (approx. 110 °C).
-
Maintain reflux for 2-3 hours. Vigorous evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.
-
Causality: Heating provides the energy needed to overcome the activation barrier for the concerted rearrangement, where the thienyl group migrates as nitrogen gas is extruded.[8] The isocyanate can be observed by IR spectroscopy (strong stretch at ~2270 cm⁻¹).
-
Step 3: Hydrolysis to Thiophen-3-amine
-
Cool the reaction mixture containing the isocyanate to room temperature.
-
Slowly and carefully pour the toluene solution into a flask containing 3M hydrochloric acid (approx. 5 eq) at 0 °C.
-
Heat the biphasic mixture to 80-90 °C and stir vigorously for 2-4 hours to hydrolyze the intermediate carbamic acid and ensure complete decarboxylation.
-
Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove any non-basic organic impurities.
-
Basify the aqueous layer to pH > 10 by the slow addition of cold 5M NaOH or solid K₂CO₃.
-
Extract the liberated free amine into dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield crude thiophen-3-amine.
-
Trustworthiness: The amine is volatile and unstable.[1] Minimal exposure to heat and air is essential. It is highly recommended to proceed immediately to the salt formation step.
-
2.3: Experimental Protocol: Formation of this compound
Causality: Oxalic acid is a cheap, crystalline, and strong dicarboxylic acid that readily forms a stable, easily filtered salt with the basic amine, effectively "trapping" and purifying the product from the crude reaction mixture.
-
Dissolve the crude thiophen-3-amine from the previous step in a minimal amount of isopropanol or ethanol.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of the same alcohol, heating gently if necessary.
-
Slowly add the oxalic acid solution to the stirred amine solution at room temperature.
-
A precipitate should form immediately or upon cooling in an ice bath. Stir the resulting slurry for 30-60 minutes at 0 °C to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether, to remove any residual impurities.
-
Dry the solid under vacuum to a constant weight. The product, this compound, should be an off-white to light brown solid.
Part 3: Reactivity and Synthetic Applications
The primary utility of thiophen-3-amine is as a nucleophile and a precursor to a wide array of substituted thiophenes. Its most common and impactful application is in the formation of amides, leading to scaffolds with significant biological activity.
3.1: Core Reactivity: Amide Bond Formation
The amine group readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides. Modern peptide coupling reagents are highly effective for this transformation. Thiophene-3-carboxamides are key structural motifs in the development of kinase inhibitors, such as those targeting VEGFR-2 and JNK.[10][11]
3.2: Experimental Protocol: Synthesis of a Representative Thiophene-3-Carboxamide
This protocol details a standard amide coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.
Step 1: In Situ Liberation of the Free Amine
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes until all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase one more time with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and use the resulting solution of free thiophen-3-amine directly in the next step.
Step 2: Amide Coupling
-
To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM under an argon atmosphere, add EDC (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Stir for 15 minutes at room temperature to form the activated ester.
-
Add the solution of thiophen-3-amine (1.05 eq) from Step 1 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(thiophen-3-yl)amide.
-
Trustworthiness: This standard coupling procedure is well-established for forming amide bonds and is adaptable to a wide range of carboxylic acids, making it a reliable method for generating libraries of compounds for structure-activity relationship (SAR) studies.[7]
-
Conclusion
This compound is more than a mere chemical; it is a strategic asset for synthetic and medicinal chemists. It successfully captures the synthetic potential of the unstable thiophen-3-amine core in a stable, manageable form. The synthetic routes and reaction protocols detailed herein provide a validated framework for accessing and utilizing this building block. Its demonstrated utility in forming thiophene-3-carboxamides, a scaffold present in numerous developmental drug candidates, underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics and functional materials.
References
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Center for Biotechnology Information (PMC). Retrieved from [Link]
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Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
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Beilstein Journals. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). THIOPHEN-3-AMINE | CAS 17721-06-1. Retrieved from [Link]
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PubMed. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]
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A Technical Guide to the Physical Properties of 3-Aminothiophene Oxalate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Characterization
In modern drug discovery, the 3-aminothiophene scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. However, the journey from a promising molecule to a viable drug product is contingent upon its physicochemical properties. These properties govern everything from manufacturability and stability to bioavailability and efficacy. The formation of a salt, such as an oxalate, is a critical strategy employed to enhance these characteristics. 3-Aminothiophene, as a base, reacts with oxalic acid to form a salt with potentially improved crystallinity, stability, and solubility over the freebase.
This guide provides a comprehensive technical overview of the core physical properties of 3-aminothiophene oxalate. It is designed not merely as a list of data points, but as a practical resource for the laboratory scientist. By explaining the causality behind analytical choices and providing robust, self-validating experimental protocols, this document aims to empower researchers to fully characterize this and similar molecules, thereby accelerating the drug development process.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's fundamental identity is the bedrock of all subsequent characterization.
Key Identifiers
The following table summarizes the primary chemical identifiers for 3-aminothiophene oxalate.
| Property | Value | Source |
| IUPAC Name | oxalic acid;thiophen-3-amine | [1] |
| Molecular Formula | C₆H₇NO₄S | [1][2] |
| Molecular Weight | 189.19 g/mol | [1][2] |
| CAS Number | 478149-05-2, 861965-63-1 | [1][3] |
| Canonical SMILES | C1=CSC=C1N.C(=O)(C(=O)O)O | [1] |
| InChI Key | XBLAYFVCUPTTOI-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The structure consists of a protonated 3-aminothiophene cation and an oxalate anion, joined by ionic interaction.
Caption: Ionic Structure of 3-Aminothiophene Oxalate.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and offering insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation in organic molecules. For 3-aminothiophene oxalate, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR (D₂O):
-
Thiophene Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The coupling patterns (doublet of doublets) will be characteristic of a 3-substituted thiophene ring.
-
Amine/Ammonium Protons: The -NH₃⁺ protons will likely exchange with the D₂O solvent, leading to a diminished or absent signal. In a non-protic solvent like DMSO-d₆, this would appear as a broad singlet.
-
Oxalate Protons: The acidic protons of oxalic acid will also exchange with D₂O and be unobservable.
Predicted ¹³C NMR (D₂O):
-
Thiophene Carbons: Four signals are expected. Two signals for the carbons adjacent to the sulfur and two for the carbons bonded to the nitrogen and the remaining CH group.[4][5]
-
Oxalate Carbons: A signal for the carboxylate carbons will appear significantly downfield (approx. 160-170 ppm).[6]
-
Sample Preparation: Dissolve 5-10 mg of 3-aminothiophene oxalate in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters: Utilize a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Scans: 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak. For unambiguous assignment, 2D NMR experiments like COSY and HSQC are recommended.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of key structural features.
Expected Characteristic Peaks:
-
N-H Stretch: A broad band from ~3200-2800 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).
-
C=O Stretch (Carboxylate): A strong, sharp peak around 1600-1620 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate group in the oxalate anion.[8]
-
C-O Stretch (Carboxylate): A strong peak around 1310-1320 cm⁻¹ corresponds to the symmetric stretching vibration of the C-O bond in the oxalate.[8]
-
Thiophene Ring Vibrations: Peaks associated with C-H and C=C stretching of the aromatic thiophene ring will be present in the fingerprint region.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Range: 4000–650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
-
Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum and the software will automatically generate the absorbance spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to the aromatic thiophene ring. The oxalate ion itself has minimal absorbance in the standard UV-Vis range.[9]
Expected Absorption:
-
A λₘₐₓ is expected in the range of 230-270 nm, corresponding to the π → π* transitions of the thiophene chromophore. The exact wavelength and molar absorptivity are dependent on the solvent.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, methanol, or ethanol).
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a series of standards for determining molar absorptivity.
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200–400 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If quantitative analysis is required, generate a Beer-Lambert plot from the standards to calculate the molar absorptivity (ε).
Thermal and Physicochemical Properties
These properties are critical for determining the material's stability, handling, and formulation potential.
Melting Point and Thermal Analysis (DSC/TGA)
The melting point is a fundamental indicator of purity. Differential Scanning Calorimetry (DSC) provides a more detailed view of thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating.
Expected Behavior:
-
Melting: As a salt, 3-aminothiophene oxalate is expected to have a relatively sharp and high melting point.
-
Decomposition: TGA is crucial for an oxalate salt. Thermal decomposition is expected, likely occurring in distinct steps.[10][11] The initial mass loss would correspond to the loss of any hydrated water, followed by the decomposition of the oxalate moiety to carbonate and carbon monoxide, and finally, decomposition of the aminothiophene ring at higher temperatures.[11][12] DSC will show endothermic peaks corresponding to melting and exothermic events associated with decomposition.
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- 12. researchgate.net [researchgate.net]
Thiophen-3-amine oxalate molecular structure and weight
An In-Depth Technical Guide to Thiophen-3-amine Oxalate for Advanced Research Applications
Introduction
This compound is a chemical compound that serves as a crucial building block in various scientific domains, most notably in pharmaceutical development and materials science.[1][2] As the oxalate salt of 3-aminothiophene, it offers enhanced stability and ease of handling compared to the free base, making it a preferred intermediate for complex organic synthesis.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
The fundamental identity of any chemical reagent is defined by its structure and physical characteristics. This compound is composed of the protonated 3-aminothiophene cation and the oxalate dianion. This ionic interaction is key to its stability and physical form.
Molecular Structure
The structure consists of a five-membered aromatic thiophene ring with an amine group at the 3-position, ionically bonded to an oxalate counter-ion.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Confirmation of the synthesized product's identity and purity is critical.
-
¹H NMR Spectroscopy: The proton NMR spectrum serves as a primary tool for structural confirmation. The aromatic protons of the thiophene ring and the protons of the oxalate counter-ion will be visible, and their integration values should correspond to the molecular formula. A known spectrum for 3-Aminothiophene Oxalate is available for comparison. [3]* FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expected peaks include N-H stretches from the ammonium group, C=O stretches from the oxalate, and C-S stretches characteristic of the thiophene ring.
-
Elemental Analysis: Combustion analysis provides the percentage composition of C, H, N, and S, which can be compared against the calculated theoretical values for C₆H₇NO₄S to determine purity.
Part 3: Applications in Research and Development
The utility of this compound stems from the versatile reactivity of the 3-aminothiophene scaffold.
Core Building Block in Medicinal Chemistry
The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. Thiophen-3-amine provides a key reactive handle—the amine group—for further molecular elaboration. It is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for developing sulfur-containing heterocyclic compounds with significant biological activity. [2]
Precursor in Materials Science
Beyond pharmaceuticals, the electron-rich nature of the thiophene ring makes it a valuable component in materials science. [2]this compound is used to construct conductive polymers and organic semiconductors. The amine group can be used to link thiophene units into larger polymeric chains or to attach the thiophene core to other functional materials. [2]
Caption: Key application pathways for this compound.
Part 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound presents several hazards. [4]
-
H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4]
Recommended Handling and Storage Protocols
| Protocol | Recommendation | Source(s) |
| Engineering Controls | Work in a well-ventilated area, preferably a fume hood. Ensure safety showers and eyewash stations are nearby. | [5] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. | [5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. | [5] |
| Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | [5] |
| Storage | Keep container tightly closed in a dry, dark, and well-ventilated place. | [1][6] |
Conclusion
This compound is a foundational reagent whose value lies in its stability, versatility, and the strategic importance of the 3-aminothiophene scaffold. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating novel and impactful molecules.
References
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LookChem. (n.d.). Cas 861965-63-1, this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2014). CN103755680A - Thiocyclam synthesis method.
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- 3. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 861965-63-1 [amp.chemicalbook.com]
Spectral Data Analysis of 3-Aminothiophene Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminothiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, serving as building blocks for a wide range of biologically active molecules and functional polymers. The oxalate salt of 3-aminothiophene is a common form for handling and purification of this amine. A thorough understanding of its spectral characteristics is paramount for researchers to confirm its identity, purity, and structural integrity. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for 3-aminothiophene oxalate, synthesized from authoritative sources and expert interpretation. While a complete, publicly available, and verified spectral dataset for this specific salt is not consolidated in a single source, this guide constructs a reliable spectral profile based on data from its constituent parts and analogous compounds.
Molecular Structure and Spectroscopic Rationale
The formation of 3-aminothiophene oxalate involves an acid-base reaction between the basic amino group of 3-aminothiophene and the acidic carboxylic acid groups of oxalic acid. This results in the formation of the 3-ammoniothiophene cation and the oxalate anion. The protonation of the amino group and the presence of the counter-ion significantly influence the electronic environment of the thiophene ring, which is reflected in the spectral data.
Caption: Ionic pairing of 3-ammoniothiophene and oxalate.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The chemical shift, multiplicity, and coupling constants of the protons in 3-aminothiophene oxalate provide definitive information about the connectivity and electronic environment of the atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-aminothiophene oxalate in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and to observe exchangeable protons.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-15 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Expected ¹H NMR Spectral Data Summary
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiophene H2 | ~7.6 - 7.8 | dd | J(H2,H5) ≈ 3.0, J(H2,H4) ≈ 1.5 | 1H |
| Thiophene H5 | ~7.4 - 7.6 | dd | J(H5,H4) ≈ 5.0, J(H5,H2) ≈ 3.0 | 1H |
| Thiophene H4 | ~7.0 - 7.2 | dd | J(H4,H5) ≈ 5.0, J(H4,H2) ≈ 1.5 | 1H |
| -NH₃⁺ | Broad singlet | Varies | N/A | 3H |
| Oxalate OH (if any) | Very broad singlet | ~8-13 | N/A | Varies |
Note: The chemical shifts are typical values and can vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3-aminothiophene oxalate is expected to show three distinct signals for the thiophene ring protons.
-
Thiophene Protons: The proton at the C2 position is expected to be the most downfield due to its proximity to the electron-withdrawing sulfur atom and the positively charged ammonio group. The protons at C4 and C5 will appear at slightly higher fields. The splitting pattern will be a doublet of doublets (dd) for each proton due to coupling with its two neighbors.
-
Ammonio Protons (-NH₃⁺): The protons of the ammonio group will likely appear as a broad singlet due to rapid exchange with residual water in the solvent and quadrupolar relaxation from the nitrogen atom. Its chemical shift can be highly variable and concentration-dependent.
-
Oxalate Protons: In its fully deprotonated oxalate form, there are no protons. However, depending on the pH of the sample solution, there might be a very broad signal from the hydroxyl protons of any residual oxalic acid or hydrogen oxalate, typically in the 8-13 ppm range.[1]
Caption: Expected ¹H-¹H coupling in the 3-ammoniothiophene cation.
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: Use a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm.
-
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Expected ¹³C NMR Spectral Data Summary
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiophene C3 | ~140 - 155 |
| Thiophene C2 | ~110 - 125 |
| Thiophene C5 | ~120 - 130 |
| Thiophene C4 | ~115 - 125 |
| Oxalate C=O | ~161 - 165 |
Note: These are typical ranges for substituted thiophenes and oxalates.
Interpretation of the ¹³C NMR Spectrum
-
Thiophene Carbons: The C3 carbon, directly attached to the electron-withdrawing ammonio group, is expected to be the most downfield among the thiophene carbons. The other thiophene carbons (C2, C4, and C5) will appear in the aromatic region, with their precise chemical shifts influenced by the overall electron density of the ring.
-
Oxalate Carbon: The two equivalent carbonyl carbons of the oxalate anion are expected to give a single signal in the downfield region, typically around 161 ppm in DMSO-d₆.[1]
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Expected IR Spectral Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Asymmetric, Oxalate) | ~1630 - 1660 | Strong |
| C=C Stretch (Thiophene) | 1520 - 1600 | Medium |
| C=O Stretch (Symmetric, Oxalate) | ~1320 - 1330 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
Interpretation of the IR Spectrum
-
N-H Stretching: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonio group (-NH₃⁺). The broadness is due to hydrogen bonding.
-
C=O Stretching (Oxalate): The oxalate anion will exhibit two characteristic strong absorption bands for the carbonyl groups. The asymmetric stretch appears at a higher wavenumber (~1630-1660 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1320-1330 cm⁻¹).[2]
-
Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1520-1600 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
C-N and C-S Stretching: The C-N stretching vibration will likely appear in the 1200-1350 cm⁻¹ region, and the C-S stretching vibration is expected in the fingerprint region between 600-800 cm⁻¹.
Conclusion
The spectral data presented in this guide provide a comprehensive and technically sound framework for the identification and characterization of 3-aminothiophene oxalate. By understanding the expected ¹H NMR, ¹³C NMR, and IR spectral features, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.
References
-
MDPI. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Available at: [Link]
-
ResearchGate. (n.d.). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Available at: [Link]
-
SpectraBase. (n.d.). Oxalate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (n.d.). Selected absorption bands (cm⁻¹) of the oxalate groups in the infrared spectra of compounds 1-3. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education. Available at: [Link]
-
Taylor & Francis Online. (n.d.). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Available at: [Link]
-
SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). Thiophen-3-amine oxalate. Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Thiophen-3-amine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of Thiophen-3-amine Oxalate
Thiophen-3-amine and its salt forms, such as the oxalate, are valuable intermediates in the realms of pharmaceutical and agrochemical synthesis.[1][2] The thiophene ring system is a privileged scaffold in medicinal chemistry, and the amine functionality provides a versatile handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and condensation reactions.[3][4] This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for this compound, enabling researchers to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Toxicological Profile
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed [5]
-
H315: Causes skin irritation [5]
-
H319: Causes serious eye irritation [5]
-
H335: May cause respiratory irritation [5]
The signal word for this compound is "Warning".[3][5]
Unpacking the Toxicological Profile
The toxicity of many thiophene-containing compounds is linked to their metabolism in the body. Cytochrome P450 enzymes can oxidize the thiophene ring to form reactive intermediates like S-oxides and epoxides. These electrophilic species can then react with cellular macromolecules, leading to toxicity.
The oxalate salt itself can also contribute to toxicity if ingested, as oxalic acid can bind with calcium to form insoluble calcium oxalate, which can lead to kidney damage.
The skin, eye, and respiratory irritation are likely due to the amine and oxalate functionalities, which can be corrosive and irritating to tissues upon contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ventilation to capture any airborne particles.
Personal Protective Equipment (PPE): The Researcher's Armor
-
Eye Protection: Chemical splash goggles are mandatory when handling this compound. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, nitrile gloves are a common and generally effective choice for handling many organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup of a significant quantity of powder, respiratory protection is necessary. A NIOSH-approved respirator with a cartridge suitable for organic vapors and particulates (e.g., a combination cartridge) should be used.[6][7][8][9][10] The selection of the appropriate respirator should be made by a qualified safety professional based on a thorough risk assessment.
-
Protective Clothing: A lab coat should be worn at all times when in the laboratory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.
Safe Handling and Storage Protocols: Minimizing Exposure
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure to this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat or line the balance with weighing paper to facilitate cleanup and prevent contamination.
-
Dissolving: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up in the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Amines can react exothermically with acids. Thiophene and its derivatives can be reactive in the presence of strong oxidizing agents.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal. The area can then be decontaminated with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a sealed container for disposal.
Waste Disposal
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Visualizing Emergency Response: A Workflow for Safety
The following diagram outlines the critical steps to take in the event of an exposure to this compound.
Caption: Workflow for responding to an exposure event.
Summary of Key Safety Information
| Hazard | GHS Classification | Recommended PPE | First Aid |
| Oral Toxicity | H302: Harmful if swallowed[5] | Lab coat, gloves, eye protection | Rinse mouth, drink water, seek medical attention. |
| Skin Irritation | H315: Causes skin irritation[5] | Lab coat, gloves, eye protection | Wash with soap and water, seek medical attention if irritation persists. |
| Eye Irritation | H319: Causes serious eye irritation[5] | Chemical splash goggles, face shield | Flush with water for 15 mins, seek immediate medical attention. |
| Respiratory Irritation | H335: May cause respiratory irritation[5] | Fume hood, respirator (if needed) | Move to fresh air, seek medical attention. |
Conclusion
This compound is a valuable building block in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its toxicological profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can confidently and safely harness the synthetic potential of this important intermediate.
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The Versatile Building Block: A Technical Guide to Thiophen-3-amine Oxalate in Research
Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount to success. Thiophen-3-amine, a five-membered sulfur-containing heterocycle, has emerged as a scaffold of significant interest due to its unique electronic properties and versatile reactivity. However, the free amine form of this compound is known for its instability, posing challenges for storage and handling. The formation of its oxalate salt, Thiophen-3-amine oxalate, provides a stable, crystalline solid that has become an invaluable intermediate for researchers. This guide offers an in-depth exploration of the applications of this compound, providing field-proven insights into its use in the synthesis of bioactive molecules and advanced materials. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive understanding of this critical research chemical.
Physicochemical Properties and the Strategic Advantage of the Oxalate Salt
The utility of this compound in synthesis is intrinsically linked to its physical and chemical characteristics. The oxalate salt form confers enhanced stability and improved handling properties compared to the free amine, which is prone to oxidation and polymerization[1]. This stability is crucial for consistent and reproducible results in complex synthetic pathways.
The Role of the Oxalate Salt:
The formation of the oxalate salt serves two primary purposes. Firstly, it protonates the amine group, rendering it less susceptible to aerial oxidation. Secondly, the crystalline nature of the salt facilitates purification and ensures a higher degree of purity in the starting material, which is a critical factor in multi-step syntheses. The oxalate counter-ion can be readily removed in situ by treatment with a base to liberate the free amine for subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 861965-63-1 | [2] |
| Molecular Formula | C₆H₇NO₄S | [2][3] |
| Molecular Weight | 189.19 g/mol | [2][3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 121 °C | |
| Solubility | 3.98 mg/mL (water) | [5] |
| pKa (Predicted) | 4.26 ± 0.10 (for the amine) | [6] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2] |
Spectroscopic Characterization:
A comprehensive understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the thiophene ring protons and the ammonium protons. A representative ¹H NMR spectrum can be found in the literature[7].
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbons of the thiophene ring and the two carbons of the oxalate counter-ion.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic ring, C=C stretching of the thiophene ring, and the C=O stretching of the oxalate carboxyl groups.
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak for the free amine (Thiophen-3-amine) after the loss of oxalic acid.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
This compound is a cornerstone in the synthesis of a diverse array of biologically active compounds. The thiophene moiety is a well-established bioisostere of the benzene ring and is present in numerous approved drugs[8]. The amine functionality at the 3-position provides a convenient handle for the construction of more complex molecular architectures.
Synthesis of Kinase Inhibitors: Targeting Cellular Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research[5]. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in the design of kinase inhibitors[8]. Thiophen-3-amine derivatives are key precursors to this important heterocyclic system.
Workflow for Thieno[2,3-d]pyrimidine Synthesis:
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The Thiophene Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a five-membered sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its bioisosteric relationship with the benzene ring and its capacity for diverse functionalization, have made it an invaluable tool for drug designers.[2] This technical guide provides a comprehensive overview of the pivotal role of thiophene derivatives in medicinal chemistry, delving into their synthesis, multifaceted therapeutic applications, and the intricate structure-activity relationships that govern their biological effects. We will explore their significance in oncology, inflammation, infectious diseases, and neurodegenerative disorders, offering field-proven insights into the causality behind experimental choices and highlighting key protocols for their evaluation.
The Thiophene Core: Physicochemical Properties and Synthetic Strategies
The thiophene ring's resemblance to benzene in terms of aromaticity and electron distribution, yet with distinct electronic properties imparted by the sulfur atom, allows it to act as a versatile pharmacophore.[2][3] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, often enhancing binding affinity and modulating pharmacokinetic profiles.[4]
Key Synthetic Routes
The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing access to a wide array of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials.
-
Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene.[5] This method is valued for its reliability and the ability to introduce substituents at all four carbon positions of the thiophene ring.
-
Gewald Aminothiophene Synthesis: A multicomponent reaction that provides rapid access to 2-aminothiophenes from an α-methylene ketone, an activated nitrile, and elemental sulfur in the presence of a base. This reaction is particularly significant as the resulting 2-aminothiophene core is a versatile intermediate for further elaboration into a variety of biologically active molecules.
-
Fiesselmann Thiophene Synthesis: This approach involves the condensation of thioglycolic acid derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds, offering a regioselective route to highly functionalized thiophenes.[3][6]
Experimental Protocol: Gewald Aminothiophene Synthesis
-
Reaction Setup: To a stirred solution of the α-methylene ketone (1.0 eq) and the activated nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added a catalytic amount of a base (e.g., morpholine, triethylamine).
-
Sulfur Addition: Elemental sulfur (1.1 eq) is added portion-wise to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to reflux for a specified period (e.g., 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the desired 2-aminothiophene derivative.
Therapeutic Applications of Thiophene Derivatives
The structural versatility of the thiophene nucleus has been exploited to develop drugs targeting a wide range of diseases.[7][8] The following sections will detail the role of thiophene derivatives in key therapeutic areas.
Anticancer Agents
Thiophene-based compounds have demonstrated significant potential in oncology by targeting various cancer-specific proteins and signaling pathways.[9][10] Their mechanism of action often involves the inhibition of kinases, topoisomerases, or tubulin polymerization.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the thiophene ring are critical for anticancer activity.[9]
-
Fusion of the thiophene ring with other heterocyclic systems, such as pyridine or pyrimidine, has led to potent kinase inhibitors.[10]
-
For instance, the approved drug Raltitrexed features a thiophene ring and acts as a thymidylate synthase inhibitor.[4]
Workflow for Evaluating Anticancer Activity of Thiophene Derivatives
Caption: Workflow for the preclinical evaluation of thiophene-based anticancer agents.
Anti-inflammatory Drugs
Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene moiety.[12][13] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[13][14]
Examples of Thiophene-Containing Anti-inflammatory Drugs:
| Drug | Mechanism of Action |
| Tiaprofenic Acid | COX inhibitor[12][13] |
| Tenoxicam | COX inhibitor |
| Suprofen | COX inhibitor[4] |
| Zileuton | 5-LOX inhibitor[12][13] |
Causality in Design: The inclusion of a carboxylic acid group is a common feature in many thiophene-based NSAIDs, as it mimics the arachidonic acid substrate and facilitates binding to the active site of COX enzymes.[14]
Antimicrobial Agents
The thiophene scaffold is present in numerous compounds with broad-spectrum antibacterial and antifungal activity.[15][16] These derivatives can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA synthesis.[17][18]
SAR Insights:
-
The introduction of halogens or nitro groups on the thiophene ring often enhances antimicrobial potency.
-
Condensation of the thiophene core with other heterocyclic systems like pyrazoles, pyridines, and triazoles has yielded compounds with significant activity against resistant strains.[15]
-
A recent study highlighted a spiro-indoline-oxadiazole derivative of thiophene with potent and selective activity against Clostridium difficile.[16][19]
Agents for Neurodegenerative Disorders
Thiophene derivatives are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][21] Their ability to cross the blood-brain barrier is a key advantage in this context.[22]
Mechanisms of Action in Neurodegeneration:
-
Inhibition of Amyloid-β Aggregation: Certain thiophene-based ligands can selectively bind to and inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[23][24]
-
Antioxidant Activity: The thiophene ring can scavenge reactive oxygen species, thereby protecting neurons from oxidative stress-induced damage.[20]
-
Enzyme Inhibition: Thiophene derivatives have been designed to inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer's therapy.[20]
Logical Relationship of Thiophene Scaffolds in Neurotherapeutics
Caption: Interplay of properties contributing to the neurotherapeutic potential of thiophenes.
Approved Drugs and Future Perspectives
The success of thiophene-containing drugs is evident in the number of approved therapeutics across various pharmacological classes.[4][1] According to some analyses, the thiophene moiety ranks highly in FDA-approved small molecule drugs.[4][1]
Table of Selected FDA-Approved Thiophene-Containing Drugs:
| Drug | Therapeutic Class |
| Clopidogrel | Antiplatelet |
| Prasugrel | Antiplatelet |
| Ticlopidine | Antiplatelet |
| Olanzapine | Antipsychotic[4] |
| Duloxetine | Antidepressant[2] |
| Sertaconazole | Antifungal[4] |
| Dorzolamide | Antiglaucoma |
| Raltitrexed | Anticancer[4] |
The continued exploration of thiophene chemistry, coupled with advancements in computational drug design and high-throughput screening, promises the development of novel thiophene derivatives with enhanced efficacy and safety profiles. The ability to fine-tune the electronic and steric properties of the thiophene ring through targeted substitutions will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of unmet medical needs.
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Introduction: The Aminothiophene Scaffold - A Privileged Core in Modern Chemistry
An In-Depth Technical Guide to the Fundamental Reactivity of the Aminothiophene Core
The aminothiophene framework, a five-membered sulfur-containing heterocycle bearing an amino substituent, represents a cornerstone in the architecture of functional molecules. Its prevalence is particularly notable in medicinal chemistry, where it serves as a "privileged scaffold" — a molecular core capable of binding to multiple biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] Compounds incorporating the 2-aminothiophene motif are promising selective inhibitors and modulators, with some advancing through various clinical phases.[1][7]
Beyond pharmaceuticals, aminothiophene derivatives are integral to the synthesis of dyes, agrochemicals, and advanced materials.[3][8][9] Their utility stems from a rich and tunable reactivity profile. The interplay between the electron-rich aromatic ring, the activating amino group, and the sulfur heteroatom provides multiple sites for functionalization.
This guide offers a comprehensive exploration of the fundamental reactivity of the aminothiophene core. We will dissect the primary synthetic routes, delve into the mechanistic underpinnings of its key transformations—including electrophilic and nucleophilic substitutions, metal-catalyzed cross-couplings, and cyclization reactions—and provide field-proven protocols for its manipulation. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively harness the synthetic potential of this remarkable heterocyclic system.
Accessing the Core: Foundational Synthesis of Aminothiophenes
A deep understanding of reactivity begins with the methods used to construct the core itself. While several classical methods exist, the Gewald reaction has emerged as the most efficient, versatile, and widely adopted strategy for the synthesis of polysubstituted 2-aminothiophenes.[1][10][11][12][13]
The Gewald Multicomponent Reaction
The Gewald reaction is a one-pot synthesis that brilliantly converges three simple components—a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur—in the presence of a base to form a 2-aminothiophene.[10][11]
Causality Behind the Mechanism: The reaction's efficiency lies in its sequential, self-validating cascade. It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][11] This step is highly reliable and forms a stable α,β-unsaturated nitrile intermediate, which is critical for the subsequent sulfur incorporation. Computational studies have confirmed that this condensation precedes the opening of the elemental sulfur ring.[8][14][15] The deprotonated Knoevenagel product then attacks the S₈ ring, initiating a series of polysulfide intermediates.[8][14] The final, irreversible step is the intramolecular cyclization of a monosulfide intermediate, driven by the thermodynamic stability of the resulting aromatic thiophene ring.[14][15][16]
Caption: A simplified workflow of the Gewald reaction mechanism.
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene [12]
This protocol represents an environmentally conscious and efficient variation of the Gewald reaction. L-proline acts as a green, bifunctional catalyst, facilitating both the initial condensation and subsequent sulfur addition.[12]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst Addition: Add dimethylformamide (DMF, 5 mL) as the solvent, followed by L-proline (0.10 mmol, 10 mol%).
-
Reaction Execution: Heat the mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Table 1: Comparison of Catalysts and Conditions for the Gewald Reaction
| Catalyst/Condition | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantage | Reference |
| Morpholine/Triethylamine | Ethanol | Reflux | 70-90 | Traditional, widely used | [11] |
| L-Proline (10 mol%) | DMF | 60 | 80-95 | Mild conditions, green catalyst | [12] |
| Microwave Irradiation | None (Solvent-free) | 130-150 | 85-95 | Rapid reaction times | [11] |
| ZnO Nanoparticles | None (Solvent-free) | 100 | 70-85 | Heterogeneous, reusable catalyst | [17] |
Other Classical Syntheses
While the Gewald reaction is dominant for 2-aminothiophene synthesis, other named reactions are fundamental to thiophene chemistry and can be adapted.
-
Fiesselmann Synthesis: This method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[18] It is particularly useful for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be precursors to aminothiophenes.[18][19]
-
Paal-Knorr Synthesis: This is a classical method for generating five-membered heterocycles from 1,4-dicarbonyl compounds.[20][21] For thiophenes, a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is used.[20][21][22][23]
-
Hinsberg Synthesis: This reaction builds the thiophene ring through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[24][25][26][27]
The Reactive Landscape: Functionalization of the Aminothiophene Core
The aminothiophene core offers three primary sites for chemical modification: the aromatic ring (C3, C4, C5 positions), the amino group (N2), and the C-H bonds, which can be converted to reactive handles for cross-coupling.
Electrophilic Aromatic Substitution (SEAr)
The 2-amino group is a powerful activating substituent, making the thiophene ring highly susceptible to electrophilic attack. It directs incoming electrophiles primarily to the C5 position, which is para to the amino group, and to a lesser extent, the C3 position (ortho). The C5 position is sterically more accessible and electronically favored due to superior resonance stabilization of the sigma complex intermediate.
Caption: Regioselectivity in the electrophilic substitution of 2-aminothiophene.
Key SEAr Transformations:
-
Halogenation: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for the regioselective monohalogenation at the C5 position under mild conditions. Over-halogenation can occur with stronger reagents.
-
Nitration: Direct nitration is often challenging due to the high reactivity of the ring and the oxidizing nature of nitric acid. Milder conditions, such as using acetyl nitrate at low temperatures, are required to prevent degradation.
-
Acylation: Friedel-Crafts acylation typically occurs at the C5 position. However, competitive N-acylation is a significant side reaction. Protecting the amino group as an amide before performing the ring acylation is a common and effective strategy.
Table 2: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile Source | Typical Conditions | Major Product |
| Bromination | N-Bromosuccinimide (NBS) | DMF, 0°C to RT | 5-Bromo-2-aminothiophene |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, RT | 5-Chloro-2-aminothiophene |
| Acylation | Acetyl Chloride, AlCl₃ | CS₂, 0°C (with N-protection) | 2-(Acetamido)-5-acetylthiophene |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 0°C to 50°C | 2-Amino-5-formylthiophene |
Reactivity of the Amino Group
The lone pair on the nitrogen atom makes the amino group a potent nucleophile and a versatile handle for building molecular complexity.
-
N-Acylation and N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides. This transformation is fundamental for modulating the electronic properties of the ring, installing protecting groups, or adding pharmacophoric elements.
-
Cyclization to Fused Systems: The juxtaposition of the amino group at C2 and an electron-withdrawing group at C3 (a common outcome of the Gewald synthesis) is a perfect precursor for cyclization reactions. This strategy provides powerful access to fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are prominent in many kinase inhibitors and other drug candidates.[28]
Caption: General strategy for functionalizing aminothiophenes via cross-coupling.
Key Cross-Coupling Methodologies:
-
Suzuki Coupling: The reaction of a halo-aminothiophene (e.g., 5-bromo-2-aminothiophene) with a boronic acid or ester in the presence of a palladium catalyst and a base is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples a halo-aminothiophene with an amine, providing direct access to N-substituted aminothiophenes at the C5 position.
-
Stille Coupling: Involves the coupling of a halo-aminothiophene with an organostannane reagent, offering another reliable route for C-C bond formation.
Table 3: Common Cross-Coupling Reactions on a 5-Bromo-2-aminothiophene Scaffold
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-2-aminothiophene |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 5-(Morpholino)-2-aminothiophene |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 5-Vinyl-2-aminothiophene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 5-(Phenylethynyl)-2-aminothiophene |
Nucleophilic Aromatic Substitution (SNAr)
Unlike electron-rich benzenoid systems, the thiophene ring can undergo nucleophilic aromatic substitution if it is sufficiently activated by potent electron-withdrawing groups (EWGs). [29][30]For an SNAr reaction to proceed on an aminothiophene, the ring must contain at least one strong EWG (e.g., -NO₂) and a good leaving group (e.g., -Cl, -Br) positioned ortho or para to the EWG. [29]The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. [30]This pathway is less common for aminothiophenes unless the activating amino group is masked or the ring is further substituted with EWGs.
Conclusion: A Versatile Scaffold for Innovation
The aminothiophene core possesses a rich and predictable reactivity profile that makes it an exceptionally valuable scaffold for chemical innovation. Its synthesis is dominated by the elegant and efficient Gewald reaction, which provides rapid access to highly substituted derivatives. The inherent electronic nature of the ring, governed by the interplay of the activating amino group and the sulfur atom, dictates a clear preference for electrophilic substitution at the C5 position. Furthermore, the amino group itself serves as a powerful nucleophilic handle for building complex, fused heterocyclic systems. Finally, the strategic halogenation of the ring unlocks the vast potential of modern transition-metal-catalyzed cross-coupling, enabling the precise installation of a nearly limitless array of functional groups. A thorough understanding of these fundamental reactivity patterns is paramount for scientists aiming to design and synthesize the next generation of pharmaceuticals, functional materials, and agrochemicals.
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024-07-05). Available at: [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate. Available at: [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022-12-31). Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. (2017-11-10). Available at: [Link]
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Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts | Organic Letters - ACS Publications. (2017-12-14). Available at: [Link]
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2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - NIH. Available at: [Link]
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Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021-01-25). Available at: [Link]
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Selected biologically active 2-aminothiophenes - ResearchGate. Available at: [Link]
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Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976-10-01). Available at: [Link]
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(PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (2025-08-06). Available at: [Link]
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Therapeutic importance of synthetic thiophene - PMC - PubMed Central. Available at: [Link]
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Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
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Hinsberg synthesis - ResearchGate. Available at: [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. (2023-10-05). Available at: [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024-06-24). Available at: [Link]
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Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019-08-14). Available at: [Link]
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Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids - PubMed. Available at: [Link]
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ChemInform Abstract: Direct Synthesis of Polysubstituted 2-Aminothiophenes by Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides. | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (2025-07-14). Available at: [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Thiophen-3-amine Oxalate
Abstract
Thiophen-3-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of pharmacologically active compounds and functional materials. However, the free amine is notoriously unstable, prone to rapid oligomerization and degradation upon storage. This application note provides a detailed, robust, and reliable protocol for the synthesis of thiophen-3-amine via the reduction of 3-nitrothiophene and its immediate conversion into a stable, crystalline oxalate salt. This method ensures long-term stability and ease of handling, making this valuable synthetic intermediate more accessible for research and development. We provide in-depth explanations for procedural choices, full characterization data, and essential safety protocols.
Introduction and Rationale
The thiophene nucleus is a bioisostere of the benzene ring, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. The 3-amino substituted thiophene, in particular, is a key intermediate for pharmaceuticals and agrochemicals.[1] The primary challenge in utilizing thiophen-3-amine is its inherent instability; the free base is a light-sensitive, air-sensitive oil that readily darkens and polymerizes.
Causality Behind Experimental Choice: To overcome this significant handling and storage issue, the amine is converted in situ to a salt. While hydrochloride salts are common, the oxalate salt often provides superior crystallinity and stability. This protocol details the synthesis of the thiophen-3-amine free base followed by its immediate precipitation as the highly stable and crystalline thiophen-3-amine oxalate, which can be stored for extended periods without degradation.
Synthesis Overview
The synthesis is a two-part, one-pot procedure. First, 3-nitrothiophene is reduced to thiophen-3-amine. The most common and effective method for this transformation on a laboratory scale is the use of a metal reductant in an acidic medium. We have selected stannous chloride (tin(II) chloride) dihydrate in an acidic ethanol solution for its high efficiency and relatively mild reaction conditions.[2]
Immediately following the reduction and a basic workup to liberate the free amine, the crude product is not isolated but is directly treated with a solution of oxalic acid to precipitate the target compound, this compound.
Overall Reaction Scheme
Caption: Step-by-step experimental workflow.
Part A: Reduction of 3-Nitrothiophene
-
Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermal couple, add tin(II) chloride dihydrate (56.4 g, 0.25 mol).
-
Acidic Medium Preparation: To the flask, add anhydrous ethanol (125 mL) followed by the slow, careful addition of concentrated hydrochloric acid (25 mL). Stir the mixture and heat to 70 °C. The solids should dissolve to form a clear solution.
-
Expertise Note: Using an acidic medium is crucial as the reduction potential of Sn(II) is significantly higher under these conditions. Ethanol serves as a solvent that is compatible with both the organic substrate and the aqueous acid.
-
-
Substrate Addition: In a separate beaker, dissolve 3-nitrothiophene (12.9 g, 0.10 mol) in 25 mL of ethanol. Add this solution portion-wise to the hot (70 °C) tin chloride solution over 30 minutes. An exotherm may be observed; maintain the temperature around 70-75 °C. [2]4. Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 70 °C for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot (3-nitrothiophene) is no longer visible.
Part B: Workup and Oxalate Salt Formation
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Basification and Amine Liberation: Place the resulting slurry in an ice bath. Very slowly and carefully, add a 40% (w/v) aqueous solution of sodium hydroxide with vigorous stirring until the pH of the mixture is greater than 12. A thick, white precipitate of tin hydroxides will form.
-
Trustworthiness Note: This step is highly exothermic and must be performed slowly with efficient cooling. The strong basic condition is required to deprotonate the ammonium salt intermediate and liberate the free thiophen-3-amine.
-
-
Extraction: Transfer the slurry to a separatory funnel and extract the free amine with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Expertise Note: The free amine is unstable. Proceed immediately to the next step without delay. Do not let the extracted solution sit for an extended period.
-
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Oxalic Acid Solution Preparation: While the organic layer is drying, dissolve oxalic acid dihydrate (12.6 g, 0.10 mol) in 100 mL of ethanol with gentle warming in a separate flask.
-
Precipitation and Isolation: Add the dried ethyl acetate solution containing the crude thiophen-3-amine directly to the stirred oxalic acid solution at room temperature. A precipitate should form immediately. Stir the resulting suspension for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Final Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any soluble impurities.
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The final product is this compound, an off-white to light brown crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected peaks for the thiophene protons and the amine protons. The integration should be consistent with the structure. Spectral data for the salt is available for comparison. [3]* ¹³C NMR (DMSO-d₆, 101 MHz): Signals corresponding to the thiophene ring carbons and the oxalate carbonyl carbons should be observed.
-
Mass Spectrometry (ESI+): The spectrum should show the mass of the free amine (C₄H₅NS) at m/z ≈ 99.01.
-
Melting Point: A sharp melting point around 121 °C is indicative of high purity. * FT-IR (KBr): Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (thiophene ring), and C=O stretching (oxalate).
Safety and Handling
Researcher Discretion is Advised. This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
3-Nitrothiophene: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects. [4]* Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. The basification step is highly exothermic.
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Waste Disposal: All chemical waste, including solvents and aqueous layers, must be disposed of according to institutional and local environmental regulations.
References
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Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37, 2777-2786. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Valsynthese SA. (2021). Material Safety Data Sheet 2-NITROTHIOPHENE. Available at: [Link]
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Chen, Y., et al. (2007). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2007(xv), 252-257. Available at: [Link]
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Application Notes & Protocols: Thiophen-3-amine Oxalate as a Versatile Building Block in Organic Synthesis
Executive Overview
Thiophen-3-amine and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] The thiophene ring is a privileged pharmacophore, recognized for its bioisosteric relationship with the benzene ring, which allows it to modulate physicochemical properties and enhance interactions with biological targets.[1] Thiophen-3-amine oxalate (CAS 861965-63-1) serves as a crucial, stabilized precursor to the reactive 3-aminothiophene moiety. The free amine can be prone to oxidation and polymerization; the formation of the oxalate salt significantly improves its shelf-life, handling, and consistency in reactions, making it an invaluable reagent for complex molecular synthesis.[2]
This guide provides an in-depth exploration of this compound's applications, focusing on the synthesis of high-value heterocyclic systems. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this building block.
Physicochemical Properties and Safe Handling
Before its use, a thorough understanding of the reagent's properties and safety requirements is paramount. The oxalate salt form is a white to off-white solid.
| Property | Value | Source |
| CAS Number | 861965-63-1 | [3][4][5] |
| Molecular Formula | C₆H₇NO₄S | [5][6] |
| Molecular Weight | 189.19 g/mol | [5][6] |
| IUPAC Name | oxalic acid;thiophen-3-amine | [6] |
| Storage | Room temperature, sealed in dry, dark place | [7] |
| Purity | Typically ≥95% | [5] |
Safety & Handling Protocol
This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed[6][8], causes skin irritation, and serious eye irritation.[6] May cause respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] Gloves must be inspected prior to use and disposed of properly after.[9]
-
Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[9]
-
Spills: In case of a spill, collect, bind, and pump off the material. Avoid letting the product enter drains.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Core Synthetic Applications & Mechanistic Rationale
The nucleophilic character of the amino group, combined with the electronic properties of the thiophene ring, makes this compound a versatile precursor for a variety of transformations. It is particularly valuable in constructing fused heterocyclic systems, which form the core of many modern therapeutic agents.[2][7]
Application 1: Synthesis of Thieno[2,3-b]pyridines – A Gateway to Kinase Inhibitors
The thieno[2,3-b]pyridine scaffold is a cornerstone in the development of protein kinase inhibitors, a critical class of oncology drugs.[10][11][12] The fusion of the electron-rich thiophene with the pyridine ring creates a unique electronic and structural motif that can effectively target the ATP-binding site of various kinases.
The general synthesis involves the condensation of 3-aminothiophene with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. This reaction, often a variation of the Friedländer annulation, proceeds via initial nucleophilic attack by the amine, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. The choice of a non-nucleophilic base is often critical to deprotonate the intermediate without competing in the reaction.[13]
Caption: General workflow for utilizing this compound.
Application 2: Synthesis of N-Substituted 3-Aminothiophenes
Beyond cyclization reactions, the amine functionality is readily available for standard transformations such as acylation, sulfonylation, and reductive amination. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, reacting Thiophen-3-amine with various acyl chlorides or sulfonyl chlorides can introduce diverse functional groups that probe different regions of a biological target's binding pocket.
Detailed Experimental Protocols
The following protocol details a representative synthesis of a thieno[2,3-b]pyridine derivative, a core structure in many kinase inhibitors.[10][12]
Protocol: Synthesis of a 2-Methyl-4-phenylthieno[2,3-b]pyridine Derivative
This protocol describes the reaction of Thiophen-3-amine with benzoylacetone.
Materials:
-
This compound (1.0 eq)
-
Benzoylacetone (1.05 eq)
-
Polyphosphoric acid (PPA) (10-15x weight of reactants)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 1.89 g, 10 mmol) and benzoylacetone (1.70 g, 10.5 mmol).
-
Acid Catalyst Addition: Carefully add polyphosphoric acid (approx. 35 g) to the flask. The PPA serves as both the solvent and the acidic catalyst for the condensation and cyclization.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. Caution: This quenching process is exothermic.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. This will precipitate the crude product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Caption: Reaction scheme for thieno[2,3-b]pyridine synthesis.
Conclusion and Future Outlook
This compound is a robust and reliable building block for advanced organic synthesis. Its stability and predictable reactivity make it an ideal starting material for constructing complex heterocyclic systems, particularly the thieno[2,3-b]pyridine core essential for developing kinase inhibitors.[10][12] The protocols and insights provided herein demonstrate its utility and offer a solid foundation for researchers. As the demand for novel therapeutics continues to grow, the strategic application of foundational synthons like this compound will remain a critical driver of innovation in medicinal chemistry and drug discovery.
References
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MySkinRecipes. This compound. [Link]
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ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[4]pyridine scaffold. [Link]
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Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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National Center for Biotechnology Information. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
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National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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ResearchGate. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. [Link]
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ResearchGate. Methods for the synthesis of thieno[2,3‐b]pyridines. [Link]
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Amanote Research. Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. [Link]
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ResearchGate. Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]
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Sciforum. Synthesis of new thiophenic derivatives. [Link]
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National Center for Biotechnology Information. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]
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University of Strathclyde. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12413181, Thiophen-3-amine hydrochloride. [Link]
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Organic Chemistry Portal. Thiophene synthesis. [Link]
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Application Note: Thiophen-3-amine Oxalate as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
Foreword for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the strategic assembly of molecular frameworks with precision and efficiency is paramount. Heterocyclic scaffolds, particularly those containing sulfur, are of immense interest due to their unique stereoelectronic properties and their prevalence in a wide array of bioactive compounds. Among these, the thiophene ring system stands out as a "privileged" structure in medicinal chemistry. This application note delves into the practical utility of a key thiophene synthon: Thiophen-3-amine oxalate. We aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to its application, underpinned by robust protocols and a clear rationale for its use in the synthesis of valuable pharmaceutical intermediates.
The Strategic Importance of Thiophen-3-amine and its Oxalate Salt
The thiophene nucleus is a bioisostere of the benzene ring and is found in numerous commercially available drugs, including antiplatelet agents like Ticlopidine and Clopidogrel, and antipsychotics such as Olanzapine.[1] Its inclusion in a drug candidate can significantly influence pharmacokinetic and pharmacodynamic properties. 3-Aminothiophene, in particular, serves as a critical starting material, providing a reactive handle for the introduction of diverse functionalities.
While the free base of 3-thiophenamine is a valuable reagent, it is susceptible to oxidation and polymerization. The oxalate salt (CAS No: 861965-63-1) offers a stable, crystalline, and easy-to-handle alternative, ensuring reproducibility and quality control in synthetic processes.[2] The free amine can be readily liberated in situ for subsequent reactions, making the oxalate salt a preferred choice in many synthetic campaigns.
Core Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily used for constructing more complex molecules through reactions involving its amino group and the thiophene ring.[2][3][4]
Key Reaction Classes:
-
N-Acylation and N-Sulfonylation: The nucleophilic amine functionality readily undergoes acylation and sulfonylation to form stable amide and sulfonamide linkages, which are cornerstone functional groups in a vast number of pharmaceuticals.[5][6][7]
-
Precursor to Thienopyridines: Thiophen-3-amine derivatives are crucial precursors in the synthesis of thienopyridines, a class of compounds known for their antiplatelet activity.[8][9][10][11]
-
Cross-Coupling Reactions: While not a direct participant in its amine form, the thiophene ring can be functionalized for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after appropriate modification of the amine group, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Detailed Experimental Protocols
The following protocols are designed to be illustrative of the common transformations involving this compound. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Acylation of Thiophen-3-amine
This protocol describes a standard procedure for the acylation of Thiophen-3-amine following the in situ liberation from its oxalate salt.
Experimental Workflow:
Caption: General workflow for N-acylation of Thiophen-3-amine.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | 189.19 | 1.0 |
| Acylating Agent | Varies | 1.1 - 1.2 |
| Base (e.g., Triethylamine) | 101.19 | 2.2 - 2.5 |
| Solvent (e.g., DCM, THF) | Varies | - |
Step-by-Step Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amine Liberation: Add a suitable base, such as triethylamine (2.2-2.5 eq.), to the suspension and stir until the solid dissolves, indicating the formation of the free amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Thienopyridine Precursor
This protocol outlines a key step in the synthesis of thienopyridine derivatives, which are important pharmaceutical scaffolds.
Conceptual Pathway:
Caption: Pictet-Spengler synthesis of a thienopyridine core.
Procedure Outline:
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a key intermediate for Ticlopidine, often involves a Pictet-Spengler type reaction.[10] This typically requires a 2-(thiophen-2-yl)ethylamine derivative, which can be synthesized from thiophene precursors. While not a direct reaction of Thiophen-3-amine, its derivatives are integral to similar cyclization strategies for other thienopyridine isomers.
Safety and Handling
This compound is a chemical reagent and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are mandatory.
Conclusion
This compound is an invaluable reagent in the synthesis of pharmaceutical intermediates. Its stability, ease of handling, and versatile reactivity make it a cornerstone for the construction of thiophene-containing molecules. The protocols and information presented in this application note are intended to serve as a practical guide for synthetic chemists in the pharmaceutical industry and academia.
References
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LookChem. (n.d.). Cas 861965-63-1, this compound. Retrieved January 6, 2026, from [Link]
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Autech Industry Co., Limited. (n.d.). The Chemical Profile of 3-Thiophenamine: Properties and Applications for Industry. Retrieved January 6, 2026, from [Link]
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Autech Industry Co., Limited. (n.d.). The Importance of 3-Thiophenamine in Modern Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
Zhang, Z., & Dong, Y. (2014). Synthesis of pharmaceutical intermediate 3-thiophenemalonic acid. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Jun, C. (1997). SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar. Retrieved January 6, 2026, from [Link]
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IGI Global. (n.d.). Thienopyridine Analogues. Retrieved January 6, 2026, from [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. Retrieved January 6, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 6, 2026, from [Link]
-
Al-Masum, M., & Al-Aabed, S. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2549. [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved January 6, 2026, from [Link]
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Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved January 6, 2026, from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved January 6, 2026, from [Link]
-
Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. [Link]
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Standard operating procedure for using Thiophen-3-amine oxalate in cross-coupling reactions
An In-Depth Guide to the Application of Thiophen-3-amine Oxalate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Thiophen-3-amine and its derivatives are foundational scaffolds in the development of advanced pharmaceuticals and organic electronic materials.[1] However, the free amine is prone to oxidation and instability, complicating its storage and handling. This compound (CAS 861965-63-1) provides a robust solution, offering a stable, crystalline solid that is readily employed in a variety of synthetic transformations.[2] This guide provides an in-depth exploration of the use of this compound in cornerstone palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. We will dissect the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss critical parameters for achieving optimal outcomes.
Introduction: The Strategic Advantage of this compound
The thiophene ring is a privileged heterocycle, imparting unique electronic and conformational properties to molecules. When functionalized with an amino group at the 3-position, it becomes a versatile building block for creating complex molecular architectures. The primary challenge with 3-aminothiophene is its limited shelf life. The oxalate salt form elegantly circumvents this issue.
Key Advantages:
-
Enhanced Stability: The salt is significantly more resistant to air oxidation compared to the free base, ensuring consistency and reliability in reactions.
-
Improved Handling: As a crystalline solid, it is easier to weigh and handle accurately than the often-oily free amine.[3]
-
High Purity: The salt formation process facilitates purification, leading to a high-purity reagent.
The oxalate moiety is readily neutralized in situ by the base used in the cross-coupling reaction, liberating the free amine to participate in the catalytic cycle without requiring a separate workup step.
Core Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-N and C-C bond formation, offering mild conditions and broad functional group tolerance.[4][5] Understanding the fundamental catalytic cycles is paramount to successful application and troubleshooting.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The most direct application of this compound is in the Buchwald-Hartwig amination, where it serves as the amine coupling partner for aryl or heteroaryl halides (or pseudohalides).[4][5] The reaction facilitates the synthesis of N-aryl-3-aminothiophenes, which are key intermediates in medicinal chemistry.[6][7]
Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Suzuki-Miyaura & Sonogashira Couplings: Forging C-C Bonds
To utilize this compound in C-C bond-forming reactions like the Suzuki-Miyaura or Sonogashira couplings, the thiophene ring must first be functionalized with a leaving group, typically a halogen (Br or I).[8][9] This requires a preliminary step of N-protection followed by regioselective halogenation. The resulting halo-aminothiophene derivative then serves as the electrophilic partner in the cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle: This reaction couples an organohalide with an organoboron compound.[10][11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Catalytic Cycle: This reaction couples an organohalide with a terminal alkyne, uniquely employing both palladium and copper co-catalysts in its classical form.[12][13][14]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocols and Application Notes
General Workflow
A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination with Aryl Bromides
This protocol details the direct C-N coupling of this compound with a representative aryl bromide.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ / Xantphos): Palladium(II) acetate is a common and effective precatalyst. Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the reductive elimination step and prevents β-hydride elimination, making it well-suited for coupling with heteroaromatic amines.[6][15]
-
Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, base. Its high solubility in many organic solvents and its ability to effectively deprotonate the amine-Pd complex make it a superior choice.[15] It is more than sufficient to neutralize the oxalic acid component of the starting material.
-
Solvent (Dioxane): 1,4-Dioxane is a high-boiling, polar aprotic solvent that effectively dissolves the reaction components and is stable at the required reaction temperatures.[15]
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), Cesium Carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂, G3-Precatalysts | 1-5 mol% loading is typical. |
| Ligand | Xantphos, RuPhos, SPhos | Ligand-to-palladium ratio is often 1.5:1 to 2:1. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | A strong, non-nucleophilic base is required.[15] |
| Solvent | Dioxane, Toluene, CPME | Anhydrous conditions are critical. |
| Temperature | 80-120 °C | Varies with the reactivity of the aryl halide. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation. |
Protocol 2: Suzuki-Miyaura Coupling (via a Halogenated Intermediate)
This two-part protocol first describes the synthesis of an N-protected 2-bromo-3-aminothiophene, followed by its use in a Suzuki-Miyaura cross-coupling.
Part A: Synthesis of N-(2-Bromo-3-thienyl)acetamide
-
Protection: The amine must be protected (e.g., as an acetamide) to prevent side reactions during halogenation and to modulate the electronics of the thiophene ring.
-
Halogenation: N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for electron-rich heterocycles like N-acetyl-3-aminothiophene.
-
Dissolve N-(3-thienyl)acetamide (1.0 equiv.) in a suitable solvent like DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
-
Purify via recrystallization or column chromatography to yield N-(2-Bromo-3-thienyl)acetamide.
Part B: Suzuki-Miyaura Coupling Protocol
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ / SPhos): This combination is highly effective for coupling heteroaryl halides. SPhos is a bulky monophosphine ligand that forms a highly active, low-coordinate Pd(0) species, facilitating the oxidative addition of even challenging substrates.[16][17]
-
Base (K₃PO₄): An aqueous solution of potassium phosphate is a standard base for Suzuki couplings, facilitating the crucial transmetalation step.[16]
-
Solvent (Toluene/H₂O): A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.[18]
Step-by-Step Protocol:
-
In a Schlenk flask, combine N-(2-Bromo-3-thienyl)acetamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Add potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of Toluene (4 mL) and Water (1 mL).
-
Heat the mixture to 90 °C and stir vigorously until the starting material is consumed (as monitored by TLC/LC-MS).
-
Cool to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The acetyl protecting group can be removed subsequently under acidic or basic conditions if desired.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂/SPhos, Pd(dppf)Cl₂ | Catalyst choice depends on the boronic acid partner.[17] |
| Ligand | SPhos, P(t-Bu)₃, Buchwald ligands | Bulky, electron-rich ligands are preferred. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Often used as a 2M aqueous solution.[16] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Degassing the solvent is crucial.[17][18] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive partners. |
Safety and Handling
This compound (CAS 861965-63-1):
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[19]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Keep in a tightly sealed container in a cool, dry place away from light and moisture.[3]
General Cross-Coupling Hazards:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Phosphine Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: Use anhydrous solvents, which are often flammable. Grounding of equipment may be necessary.
-
Bases: Strong bases like Cs₂CO₃ and K₃PO₄ are corrosive and hygroscopic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Reaction temperature too low. | 1. Use a fresh catalyst or a more stable pre-catalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvents. Dry reagents thoroughly.3. Use a fresh bottle of a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃).4. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Dehalogenation: Reductive removal of the halide from the starting material.2. Homocoupling: Dimerization of the boronic acid (Suzuki) or aryl halide.3. Protodeborylation: Cleavage of the C-B bond in the boronic acid. | 1. Use a bulkier ligand; ensure the base is not too strong or nucleophilic.2. Ensure a strict inert atmosphere; lower catalyst loading.3. Use a stronger base or less aqueous conditions; add the boronic acid slowly. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents.2. Variable oxygen/moisture contamination.3. Inconsistent stirring or heating. | 1. Use reagents from a reliable source. Purify solvents before use.2. Standardize inerting procedure (e.g., number of vacuum/backfill cycles).3. Use a magnetic stir plate with a temperature controller and an oil bath for even heating. |
References
-
Janssen, D. et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
-
Company, R. S. C. (n.d.). Use of oxalate as a traceless linchpin for the reductive cross coupling of alkenes. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Available at: [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Queiroz, M. J. R. P. et al. (2006). Reactivity of several deactivated 3-aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N coupling. Scope and limitations. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Available at: [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available at: [Link]
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Colobert, F. et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
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Colobert, F. et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
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Wang, X. et al. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. PMC - NIH. Available at: [Link]
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D'yakonov, V. A. et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PMC - PubMed Central. Available at: [Link]
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Kinens, A. et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar. Available at: [Link]
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Gökçe, M. et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
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Application Notes: Thiophen-3-amine Oxalate in Agrochemical Development
Introduction: The Thiophene Scaffold as a Privileged Structure in Agrochemicals
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, heterocyclic compounds have emerged as particularly fruitful starting points. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" that appears in a remarkable number of biologically active molecules, including pharmaceuticals and high-performance agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an ideal building block for designing new fungicides, herbicides, and insecticides.[4][5]
Thiophen-3-amine oxalate (CAS: 861965-63-1) serves as a critical and versatile intermediate in this developmental pipeline.[6] As the oxalate salt of 3-aminothiophene, it provides a stable, easy-to-handle source of the thiophene-amine core. The primary amino group is a highly reactive handle, allowing for straightforward chemical modification to build a diverse library of candidate molecules.[6][7] This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in synthetic workflows, and methodologies for screening the resulting derivatives for agrochemical activity.
Section 1: Compound Profile and Safety
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Physicochemical Properties
This compound is valued for its stability and utility as a synthetic building block.[6] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 861965-63-1 | [8] |
| Molecular Formula | C₆H₇NO₄S | [8][9] |
| Molecular Weight | 189.19 g/mol | [8][9] |
| IUPAC Name | oxalic acid;thiophen-3-amine | [8] |
| SMILES | C1=CSC=C1N.C(=O)(C(=O)O)O | [9] |
| Appearance | Solid (form may vary) | [10] |
| Purity | ≥90-95% (typical commercial grade) | [9] |
| Storage | 4°C, sealed, away from moisture and light | [9] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require careful handling.[8]
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
-
Storage and Incompatibilities:
-
Store in a tightly sealed container in a cool, dry place.[9]
-
Keep away from strong oxidizing agents and strong acids.
-
Section 2: Core Synthetic Protocol: N-Acylation for Derivative Libraries
The most direct application of this compound is the derivatization of its primary amine. N-acylation is a fundamental and robust reaction that forms a stable amide bond, a common linkage in bioactive molecules.[7][11] This protocol details the synthesis of N-(thiophen-3-yl) amides, which can serve as precursors to a wide range of potential agrochemicals.[12]
Protocol 2.1: Synthesis of N-(Thiophen-3-yl)benzamide
This protocol serves as a general template for reacting Thiophen-3-amine with an acyl halide. The specific acyl halide can be varied to generate a library of derivatives for screening.
Objective: To synthesize a model amide derivative to demonstrate the reactivity of the thiophene-amine core.
Materials:
-
This compound
-
Benzoyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) supplies (silica plates, developing chamber)
Procedure:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, suspend this compound (1.89 g, 10 mmol) in 40 mL of anhydrous DCM.
-
Cool the flask in an ice bath (0°C).
-
Add triethylamine (3.5 mL, 25 mmol, 2.5 eq.) dropwise to the suspension. Stir for 15 minutes.
-
Scientist's Note: The oxalate salt must first be neutralized to the free amine for the reaction to proceed. TEA acts as a base to both free the amine and to quench the HCl byproduct generated during the acylation.[12] Using a slight excess ensures complete neutralization and reaction.
-
-
Acylation Reaction:
-
While maintaining the 0°C temperature, add benzoyl chloride (1.2 mL, 10.5 mmol, 1.05 eq.) dropwise to the stirring mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC. A typical eluent system is 30% ethyl acetate in hexanes. The disappearance of the starting amine spot indicates reaction completion.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess TEA).
-
50 mL of saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and residual acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Causality: Each washing step is critical for removing specific impurities. Failure to remove the basic or acidic components can complicate the final purification.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure N-(thiophen-3-yl)benzamide.
-
-
Characterization:
Section 3: Application in Fungicide Development
Thiophene is a key component of several commercial fungicides, and many thiophene derivatives exhibit potent antifungal activity.[2][12] A primary mechanism of action for many antifungal agents is the disruption of ergosterol biosynthesis, a pathway essential for maintaining the integrity of fungal cell membranes but absent in plants and animals, making it an excellent selective target.[15][16][17]
Caption: Proposed mechanism of action for thiophene-based fungicides via inhibition of the ergosterol biosynthesis pathway.
Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of newly synthesized thiophene derivatives against pathogenic plant fungi.[18][19][20]
Objective: To quantify the antifungal activity of a test compound. The MIC is the lowest concentration that prevents visible growth of the fungus.[19]
Materials:
-
Synthesized thiophene derivative (test compound)
-
Positive control antifungal (e.g., Fluconazole, Mancozeb)
-
Fungal strain (e.g., Aspergillus niger, Fusarium graminearum)
-
Sterile 96-well microtiter plates
-
RPMI-1640 liquid medium (or Potato Dextrose Broth)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer (plate reader) or visual inspection mirror
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In the first column of a 96-well plate, add the compound to the growth medium to achieve twice the highest desired test concentration (e.g., 256 µg/mL).
-
-
Serial Dilution:
-
Add 100 µL of sterile growth medium to wells in columns 2 through 11.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly.
-
Continue this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Result: Columns 1-10 now contain a gradient of the compound. Column 11 (no compound) will be the growth control. Column 12 will be the sterility control (medium only).
-
-
Inoculum Preparation:
-
Culture the fungus on an appropriate agar plate (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension concentration using a hemocytometer to ~1 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
The final volume in each well is 200 µL, and the compound concentrations are now halved.
-
Seal the plate and incubate at 28-35°C for 48-72 hours, or until robust growth is visible in the growth control well (column 11).
-
-
MIC Determination:
Section 4: Application in Herbicide and Insecticide Development
The versatility of the thiophene scaffold extends to the development of herbicides and insecticides.[1][3][21] The general workflow involves synthesis of a diverse library followed by targeted biological screening.
Caption: General workflow for agrochemical development starting from this compound.
Herbicide Screening Protocol
For evaluating herbicidal potential, phytotoxicity tests are conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Protocol: OECD Guideline 208, "Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test."[22][23][24][25]
-
Principle: Seeds of various crop and weed species (e.g., radish, oat, Chenopodium album) are planted in soil treated with different concentrations of the test compound.[23][26]
-
Endpoints: The effects on seedling emergence, growth (shoot height and weight), mortality, and visual signs of phytotoxicity (e.g., chlorosis, necrosis) are measured over 14-21 days and compared to untreated controls.[22][27]
-
Causality: This test identifies compounds that inhibit plant growth and can help determine if there is selectivity between crop and weed species, a critical attribute for a successful herbicide.[26]
Insecticide Screening Protocol
Screening for insecticidal activity can be tailored to the target pest. For example, larvicidal assays are common for mosquito control agents.
-
Principle: Larvae of a target insect (e.g., Aphis gossypi, Culex pipiens) are exposed to various concentrations of the test compound in their aqueous or dietary medium.[21]
-
Endpoints: Mortality is recorded at set time points (e.g., 24 and 48 hours). Data is used to calculate the LC₅₀ (Lethal Concentration, 50%).
-
Mechanism Insight: For promising "hit" compounds, further studies can investigate the mechanism of action, such as inhibition of key enzymes like acetylcholinesterase.[28]
Conclusion
This compound is a high-value chemical intermediate for the development of next-generation agrochemicals. Its stable form and reactive amine handle provide an accessible entry point into the synthesis of diverse molecular libraries. By leveraging robust synthetic protocols, such as N-acylation, and employing standardized biological screening assays, researchers can efficiently explore the vast potential of the thiophene scaffold to identify novel and effective fungicides, herbicides, and insecticides. The methodologies and insights provided in this guide offer a solid framework for initiating and advancing such research programs.
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Gao, L., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Retrieved from [Link]
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Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Ergosterol biosynthetic pathway in filamentous fungi. Retrieved from [Link]
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Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. Retrieved from [Link]
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Tóth, Z., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Retrieved from [Link]
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Eurolab. (n.d.). OECD 208 Terrestrial Plant Toxicity Test for Herbicides. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 107-121. Retrieved from [Link]
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Fisher, J. F., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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OECD. (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]
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Therapeutic importance of synthetic thiophene. (2016). PubMed Central. Retrieved from [Link]
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Chemservice. (n.d.). OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Retrieved from [Link]
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OECD. (n.d.). OECD 208 Seedling Emergence and Seedling Growth Test. Retrieved from [Link]
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Zhang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
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Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. Retrieved from [Link]
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Ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Alves, A. I. da S., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. Retrieved from [Link]
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lookchem. (n.d.). Cas 861965-63-1,this compound. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]
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Zhang, R., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. Retrieved from [Link]
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Zenodo. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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ResearchGate. (2014). N-Acylation Reactions of Amines. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta... Retrieved from [Link]
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The Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants: A Seedling Emergence and Growth Test. (2017). PubMed Central. Retrieved from [Link]
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Shashidhara, G. S., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Zenodo. Retrieved from [Link]
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Thioacids mediated selective and mild N-acylation of amines. (2017). PubMed. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene in Agrochemicals and Specialty Chemicals. Retrieved from [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). PubMed Central. Retrieved from [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2022). MDPI. Retrieved from [Link]
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Application Note: Thiophen-3-amine Oxalate as an Analytical Reference Standard for Pharmaceutical Analysis
Abstract: This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of Thiophen-3-amine oxalate as an analytical reference standard. Thiophen-3-amine is a critical building block in the synthesis of numerous pharmaceutical compounds, making a well-characterized reference standard essential for identity, purity, and assay testing of raw materials and active pharmaceutical ingredients (APIs).[1][2] This note details the physicochemical properties, handling procedures, and validated protocols for qualitative and quantitative analysis using various instrumental techniques.
Introduction: The Role of a Well-Characterized Reference Standard
In pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingredient (API) is fundamentally linked to the quality of its starting materials and intermediates. Analytical reference standards are the cornerstone of this quality assessment, providing the benchmark against which test samples are measured.[3] As defined by the U.S. Food and Drug Administration (FDA) and global pharmacopeias, a reference standard must be a highly purified and well-characterized compound.[4]
The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for its ability to act as a bioisostere of a benzene ring and engage with various biological targets.[5][6] Consequently, intermediates like Thiophen-3-amine and its more stable salt form, this compound, are of significant industrial importance.[7] Establishing a robust analytical profile for this reference standard is paramount for:
-
Identity Confirmation: Ensuring the correct material is used in synthesis.
-
Purity Assessment: Quantifying impurities that could affect reaction yields, downstream purification, and the final API's safety profile.
-
Assay Determination: Accurately measuring the amount of the intermediate in a given material.
This guide provides the necessary protocols and scientific rationale to confidently implement this compound as a reference standard in a regulated laboratory environment.
Physicochemical Properties & Data Summary
A thorough understanding of the reference standard's properties is critical for its correct handling, storage, and use in analysis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | thiophen-3-amine, oxalate | [8] |
| CAS Number | 861965-63-1 | [1][8][9][10] |
| Synonyms | 3-Aminothiophene oxalate, 3-Thiophenamine oxalate | [1][10][11] |
| Molecular Formula | C₆H₇NO₄S | [1][9][11] |
| Molecular Weight | 189.19 g/mol | [1][9][11] |
| Appearance | Off-white to light brown solid | [12] |
| Purity | Typically ≥95%; must be verified by the user via a Certificate of Analysis (CoA). | [8][9] |
| Calculated Solubility | 3.98 mg/mL (in water) | [13] |
Storage, Handling, and Safety
The integrity of a reference standard is dependent on its proper storage and handling.
-
Storage: this compound should be stored in a tightly sealed container in a dark, dry place at room temperature or refrigerated (4°C) for enhanced long-term stability.[1][9] The oxalate salt form provides greater stability compared to the free amine.[7]
-
Safety Precautions: Based on available safety data, this compound is classified as hazardous.[11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][14]
-
Protocols for Identity Confirmation
Identity testing confirms that the material is unequivocally this compound. A combination of orthogonal techniques is recommended for the initial characterization of a primary reference standard.[15]
Protocol: Identification by FT-IR Spectroscopy
Causality: FT-IR spectroscopy is a rapid and reliable method for confirming the identity of a substance by probing its functional groups. The resulting spectrum serves as a unique molecular "fingerprint."
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix ~1 mg of this compound with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.
-
Disc Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a translucent disc.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr disc in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: The obtained spectrum should be compared against a known reference spectrum. Key characteristic absorption bands include:
-
~3400-3200 cm⁻¹: N-H stretching (amine group).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching (thiophene ring).
-
~1700-1650 cm⁻¹: C=O stretching (oxalate carbonyl).
-
~1600-1450 cm⁻¹: C=C stretching (thiophene ring).
-
~1300-1200 cm⁻¹: C-O stretching (oxalate).
-
Protocol: Identification by ¹H-NMR Spectroscopy
Causality: ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, offering definitive structural confirmation.
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound reference standard and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Spectrum Acquisition: Acquire the ¹H-NMR spectrum. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Interpretation: The spectrum should exhibit signals corresponding to the thiophene ring protons. The exact chemical shifts will be solvent-dependent, but a representative pattern in DMSO-d₆ would be:
-
A multiplet for the three protons on the thiophene ring.
-
A broad singlet corresponding to the amine (-NH₂) protons.
-
The oxalate counter-ion does not have protons and will not show a signal. Integration of the proton signals should correspond to the number of protons in the structure.
-
Protocol for Purity and Assay Determination
Causality: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for determining the purity and assay of organic molecules like this compound. The method separates the main component from its potential impurities, and the peak area is proportional to the concentration.
Methodology:
-
Standard and Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare the test sample (e.g., a new batch of raw material) at the same concentration as the Working Standard Solution.
-
-
Chromatographic Conditions: The following parameters provide a robust starting point for analysis. Method validation is required for use in a GxP environment.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 235 nm |
-
System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified.[16] Inject the Working Standard Solution five times and evaluate the following parameters for the main Thiophen-3-amine peak:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Data Analysis:
-
Purity (Area %): Inject the sample solution. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Assay (External Standard): Compare the peak area of the main peak in the sample solution to the average peak area from the working standard injections.
-
Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard
-
-
Conclusion
This compound is a vital intermediate in the pharmaceutical industry. Its effective use as an analytical reference standard is crucial for ensuring the quality and consistency of synthetic processes and final drug substances. The protocols outlined in this application note provide a robust framework for the identity confirmation and purity/assay determination of this compound. By employing these self-validating methodologies, laboratories can ensure the accuracy and reliability of their analytical results, upholding the stringent quality standards required in drug development.
References
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LookChem. Cas 861965-63-1, this compound. [Link]
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PubChem, National Institutes of Health. This compound | C6H7NO4S | CID 22047570. [Link]
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MySkinRecipes. This compound. [Link]
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World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
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Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
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National Center for Biotechnology Information (NCBI), NIH. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
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National Center for Biotechnology Information (NCBI), NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Thiophen-3-amine Oxalate
Abstract
This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the strategic use of Thiophen-3-amine oxalate as a foundational building block for the synthesis of novel protein kinase inhibitors. We delve into the rationale behind scaffold selection, provide detailed, field-proven synthetic protocols, and outline robust methodologies for the characterization and biological evaluation of these compounds. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of the Thiophene Scaffold in Kinase Inhibition
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site has revolutionized cancer therapy.[2] A key strategy in this field is the use of "privileged scaffolds," molecular frameworks that are known to bind to multiple biological targets. The thiophene ring is a premier example of such a scaffold.[3][4]
Due to its size and electronic properties, the thiophene ring is a well-established bioisostere of the phenyl group, offering advantages such as altered metabolic stability, improved solubility, and unique opportunities for intellectual property.[5][6][7] Thiophen-3-amine, in particular, serves as an exceptionally versatile starting material.[8] Its amino group provides a reactive handle for coupling to various hinge-binding fragments (e.g., pyrimidines, pyridazines), which are crucial for anchoring the inhibitor to the kinase's ATP-binding pocket.[9][10]
The use of Thiophen-3-amine in its oxalate salt form is a deliberate choice to enhance the reagent's stability, shelf-life, and handling characteristics compared to the more reactive free base, ensuring consistency in reaction outcomes.[11][12] This guide will demonstrate a rational, step-by-step approach to leverage this valuable building block in a modern kinase inhibitor discovery program.
Overall Synthetic Strategy: A Modular Approach
The synthesis of a diverse library of kinase inhibitors from this compound can be efficiently achieved through a modular, two-stage strategy. This approach allows for late-stage diversification, which is highly advantageous for exploring structure-activity relationships (SAR).
-
Stage 1: Core Scaffold Formation. The primary amine of Thiophen-3-amine is coupled with a suitable electrophilic heterocyclic core. A common and effective choice is a di-halogenated pyrimidine, which serves as the hinge-binding element.
-
Stage 2: Late-Stage Diversification. The remaining reactive site on the heterocyclic core (and potentially the thiophene ring itself) is functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can probe different regions of the kinase binding pocket.[13]
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Application Notes & Protocols: The Gewald Synthesis for Substituted 2-Aminothiophenes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore in the design of agents with activities spanning from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][4][5] The Gewald synthesis, a multicomponent reaction first reported by Karl Gewald in 1961, remains the most prominent and efficient method for constructing this valuable heterocyclic core.[6][7][8]
This guide provides an in-depth exploration of the Gewald synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for protocol selection, and practical, field-tested methodologies.
The Mechanistic Underpinnings of the Gewald Synthesis
The elegance of the Gewald synthesis lies in its convergence, combining three simple, readily available components—a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur—in a one-pot reaction catalyzed by a base.[9][10][11] Understanding the reaction cascade is critical for troubleshooting and optimization.
The mechanism is generally accepted to proceed through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9][12] The base (commonly a secondary amine like morpholine or piperidine) deprotonates the acidic α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[9][13] This step is the primary determinant of the substitution pattern at the 4- and 5-positions of the resulting thiophene ring.
-
Sulfur Addition (Thiolation): The α-carbon of the Knoevenagel adduct, still possessing some acidity, is deprotonated by the base. This carbanion then attacks the elemental sulfur ring (S₈), leading to the formation of a thiolate intermediate. The precise mechanism of sulfur ring-opening and addition is complex, but this step establishes the crucial carbon-sulfur bond.[12][13]
-
Cyclization and Tautomerization: The reaction culminates in an intramolecular cyclization. The newly formed thiolate anion attacks the carbon of the nitrile group, forming a five-membered imine ring.[12][13] This intermediate is not aromatic and rapidly undergoes a prototropic shift (tautomerization) to form the stable, aromatic 2-aminothiophene final product.[9] This aromatization is the thermodynamic driving force for the entire reaction sequence.[13]
Caption: Fig. 1: Gewald Reaction Mechanism.
Experimental Design: Protocols and Strategic Variations
While the classic one-pot synthesis is robust, several variations have been developed to improve yields, reduce reaction times, and expand the substrate scope. The choice of protocol depends on the specific substrates, available equipment, and desired scale.
Protocol 1: Classic One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a foundational example, known for its simplicity and reliability with cyclic ketones. The use of a slight excess of sulfur is common to drive the reaction to completion.
Materials and Reagents:
-
Cyclohexanone (1.0 equiv., e.g., 10 mmol, 0.98 g)
-
Malononitrile (1.0 equiv., e.g., 10 mmol, 0.66 g)
-
Elemental Sulfur (1.1 equiv., e.g., 11 mmol, 0.35 g, finely powdered)
-
Morpholine (0.5 equiv., e.g., 5 mmol, 0.44 g)
-
Ethanol (20-30 mL)
-
Diatomaceous earth for filtration
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone, malononitrile, and morpholine.
-
Sulfur Addition: Add the finely powdered elemental sulfur to the stirred mixture. Causality Note: Using powdered sulfur increases the surface area, significantly improving its reactivity and dispersion in the reaction medium.[11]
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 60-70°C) with continuous stirring. The reaction mixture will typically turn dark and hydrogen sulfide gas may be evolved (ensure work is done in a well-ventilated fume hood).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials typically occurs within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Microwave irradiation is a powerful tool for accelerating the Gewald reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[9][10]
Materials and Reagents:
-
Acetophenone (1.0 equiv., e.g., 5 mmol, 0.60 g)
-
Ethyl cyanoacetate (1.0 equiv., e.g., 5 mmol, 0.57 g)
-
Elemental Sulfur (1.1 equiv., e.g., 5.5 mmol, 0.18 g)
-
L-Proline (0.1 equiv., e.g., 0.5 mmol, 0.058 g)
-
N,N-Dimethylformamide (DMF) (5 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine acetophenone, ethyl cyanoacetate, sulfur, L-proline, and DMF. Causality Note: L-proline serves as an efficient and environmentally benign organocatalyst for the initial Knoevenagel condensation, while DMF is an excellent solvent for microwave heating due to its high dielectric constant.[14]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes.
-
Work-up: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold diethyl ether. The product is often of high purity, but can be recrystallized from ethanol if necessary.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Caption: Fig. 2: General Experimental Workflow.
Data Summary: Scope and Efficiency
The versatility of the Gewald reaction is a key reason for its widespread adoption. A wide range of substrates can be successfully employed, and reaction conditions can be tuned to optimize outcomes.
| Entry | Carbonyl Compound | Active Methylene | Catalyst/Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 3 h | 92% | [14] |
| 2 | Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | Reflux | 5 h | 78% | [15] |
| 3 | Acetophenone | Malononitrile | L-Proline | DMF | 60°C | 1.5 h | 84% | [14] |
| 4 | Cyclopentanone | Malononitrile | Piperidinium Borate | EtOH/H₂O | 100°C | 25 min | 95% | [15] |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | Morpholine | Ethanol | Microwave | 10 min | 88% | [10] |
This table is a representative summary; yields and times may vary based on specific experimental conditions.
Trustworthiness and Troubleshooting
A robust protocol is self-validating. The success of the Gewald synthesis can be readily confirmed through standard analytical methods. However, researchers may encounter several common issues:
-
Low Yields: Often caused by impure reagents, insufficient reaction time, or an inappropriate choice of base or solvent. Ensure sulfur is finely powdered and the carbonyl compound is free of acidic impurities. The choice of base is critical; secondary amines like morpholine or piperidine are generally effective, but some systems may benefit from organocatalysts like L-proline or specialized salts.[14][15]
-
Side Product Formation: Dimerization of the Knoevenagel intermediate or other side reactions can occur, especially with prolonged reaction times or excessive heat.[7] Microwave synthesis can often mitigate this by providing rapid, uniform heating.
-
Purification Challenges: Some products may be oily or difficult to crystallize. In such cases, purification via column chromatography on silica gel is a reliable alternative to recrystallization.
Conclusion: A Versatile Tool for Drug Discovery
The Gewald synthesis is more than just a name reaction; it is a powerful and adaptable platform for generating molecular diversity.[12][16] Its operational simplicity, use of inexpensive starting materials, and tolerance of a wide range of functional groups make it an indispensable tool for medicinal chemists. By understanding the underlying mechanism and the strategic rationale behind its many variations, researchers can effectively leverage this reaction to construct novel 2-aminothiophene derivatives as leads in modern drug discovery programs.[6][17]
References
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Gouda, M. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114574. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Perdih, A., & Kočar, D. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
-
Perdih, A., & Kočar, D. (2011). The Gewald multicomponent reaction. ProQuest. [Link]
-
ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Retrieved from [Link]
-
Gomaa, A. M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5972-5985. [Link]
-
Puterová, Z., et al. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
Nguyen, T. H. T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]
-
Forero, J. S., Carvalho, E., & da Silva, F. M. (2011). A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Semantic Scholar. [Link]
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(10), 1081. [Link]
-
Jamieson, C. S., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Reductive Amination of Thiophene Compounds
Introduction: The Strategic Importance of Thiophene Amines in Medicinal Chemistry
Thiophene rings are privileged structures in medicinal chemistry, appearing in a wide array of blockbuster drugs due to their ability to act as bioisosteres of phenyl groups, enhancing metabolic stability and modulating physicochemical properties. The introduction of amine functionalities to thiophene scaffolds is a critical step in the synthesis of numerous pharmacologically active agents. Reductive amination stands out as one of the most powerful and versatile methods for forging carbon-nitrogen bonds, offering a direct and often one-pot pathway from readily available thiophene aldehydes and ketones to valuable primary, secondary, and tertiary amines.[1] This guide provides an in-depth exploration of reductive amination techniques tailored for thiophene-containing substrates, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug discovery and development.
Core Principles: The Reductive Amination Reaction
Reductive amination is a two-stage process, often conducted in a single reaction vessel, that transforms a carbonyl group into an amine.[2] The reaction begins with the condensation of a thiophene aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[2][3]
The judicious choice of the reducing agent is paramount to the success of the reaction. The ideal reagent should rapidly reduce the imine/iminium ion intermediate while leaving the starting thiophene carbonyl compound untouched.[4] This selectivity prevents the wasteful formation of the corresponding alcohol as a byproduct.
dot graph ReductiveAminationWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Thiophene_Carbonyl [label="Thiophene Aldehyde or Ketone"]; Amine [label="Primary or Secondary Amine"]; Imine_Iminium [label="Imine/Iminium Ion Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Reducing_Agent [label="Selective Reducing Agent", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Amine [label="Thiophene-containing Amine", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiophene_Carbonyl -> Imine_Iminium [label="Condensation (-H2O)"]; Amine -> Imine_Iminium; Imine_Iminium -> Final_Amine [label="Reduction"]; Reducing_Agent -> Imine_Iminium [arrowhead=none];
Choosing the Right Reducing Agent: A Comparative Analysis
The selection of the reducing agent is critical and depends on the reactivity of the thiophene carbonyl and the amine, as well as the desired reaction conditions.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective hydride donor.[5] | High chemoselectivity for imines over ketones/aldehydes. Tolerates a wide range of functional groups.[6] Does not require strictly anhydrous conditions.[4][5] | Water-sensitive and not compatible with methanol.[4] Can be slower with sterically hindered substrates.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at mildly acidic pH.[4] | Effective in protic solvents like methanol.[4] Good for less reactive substrates. | Highly toxic (releases HCN upon acidification). Can contaminate products with cyanide. |
| Sodium Borohydride (NaBH₄) | Stronger, less selective reducing agent.[4] | Inexpensive and readily available.[1] | Can reduce the starting carbonyl if not used carefully.[4] Often requires a two-step procedure (imine formation first).[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). | Atom economical and generates water as the only byproduct.[8] Suitable for large-scale synthesis.[8] | Requires specialized high-pressure equipment. Potential for catalyst poisoning by sulfur in the thiophene ring.[8] Can reduce other functional groups (e.g., nitro, alkenes).[3] |
Detailed Protocols
Protocol 1: General Procedure for Reductive Amination of Thiophene Aldehydes with Primary Amines using Sodium Triacetoxyborohydride
This protocol is a robust and widely applicable method for the synthesis of secondary amines derived from thiophene aldehydes.
Materials:
-
Thiophene-2-carboxaldehyde (or other thiophene aldehyde)
-
Primary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thiophene aldehyde (1.0 eq).
-
Dissolve the aldehyde in DCE or THF (approximately 0.2 M concentration).
-
Add the primary amine (1.1 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Optional: For less reactive amines, add glacial acetic acid (1.0 eq) to catalyze imine formation.[5]
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Protocol 2: Reductive Amination of Thiophene Ketones with Secondary Amines using Sodium Cyanoborohydride
This protocol is suitable for the synthesis of tertiary amines from less reactive thiophene ketones.
Materials:
-
2-Acetylthiophene (or other thiophene ketone)
-
Secondary amine (e.g., morpholine, piperidine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiophene ketone (1.0 eq) and the secondary amine (1.2 eq) in methanol (approximately 0.3 M concentration).
-
Add a magnetic stir bar and begin stirring.
-
Carefully add glacial acetic acid to adjust the pH of the solution to approximately 6-7.
-
Add sodium cyanoborohydride (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and basify to pH > 10 with 1 M NaOH solution.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude tertiary amine can be purified by column chromatography or crystallization.
Self-Validation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Incomplete reaction (starting material remains) | Insufficient reaction time; low reactivity of substrates; poor imine formation. | Extend reaction time. Add a catalytic amount of acetic acid.[5] Consider a more reactive reducing agent or higher temperature. |
| Formation of alcohol byproduct | Reducing agent is too strong or was added before imine formation. | Use a more selective reducing agent like NaBH(OAc)₃.[5] If using NaBH₄, ensure imine formation is complete before adding the reductant.[7] |
| Over-alkylation (formation of tertiary amine from primary amine) | The product secondary amine is competing with the starting primary amine. | Use a larger excess of the primary amine. Consider a stepwise procedure where the imine is formed and then reduced.[7] |
| Low yield after work-up | Product may be water-soluble (especially for small amines). | Saturate the aqueous layer with NaCl before extraction. Perform more extractions. |
| Catalyst poisoning (for catalytic hydrogenation) | The sulfur atom in the thiophene ring can deactivate the catalyst. | Use a higher catalyst loading. Employ a sulfur-tolerant catalyst. |
Conclusion
Reductive amination is a cornerstone of modern synthetic chemistry, providing an efficient and versatile route to thiophene-containing amines. The choice of reducing agent and reaction conditions can be tailored to the specific thiophene aldehyde or ketone and the desired amine product. By understanding the underlying principles and following well-established protocols, researchers can reliably synthesize a diverse range of thiophene derivatives for applications in drug discovery and materials science.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (Year). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(issue), 5595. (Please note that the exact year and issue number were not available in the provided search results, but the reference to this key paper is crucial).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Carey, F. A., & Sundberg, R. J. (Year). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). (Specific year not provided in search results).
- Mäki-Arvela, P., et al. (Year). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. ResearchGate. (Specific year not provided in search results).
- Myers, A. G. (Year). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University Course Material. (Specific year not provided in search results).
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
- Sigma-Aldrich. (n.d.).
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55–72.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Kempe, R., et al. (Year). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. (Specific year not provided in search results).
- Afanasyev, O. I., et al. (2019). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 88(1), 1-48.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
- ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF.
- Organic Reactions. (Year). Reductive Amination. (Specific volume and year not provided in search results).
- Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- ChemRxiv. (Year). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. (Specific year not provided in search results).
- Baiker, A., & Kijenski, J. (1985). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- MDPI. (Year). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Specific journal and year not provided in search results).
- Cankar, P., et al. (Year). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. (Specific year not provided in search results).
- Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
- Synthetic Communications. (2023).
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The Versatile Role of Thiophen-3-amine Oxalate in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Thiophene Derivative
Thiophen-3-amine oxalate is a specialized organic compound that is emerging as a critical building block in the field of materials science. Its unique molecular architecture, which combines an electron-rich thiophene ring with a reactive amine group, makes it an invaluable precursor for the synthesis of a new generation of functional polymers and organic semiconductors. The oxalate salt form of thiophen-3-amine enhances its stability and simplifies handling, making it a preferred choice in various research and development settings.[1]
The primary appeal of thiophen-3-amine lies in its ability to be polymerized into poly(thiophen-3-amine), a conducting polymer that inherits the desirable electronic properties of the polythiophene backbone while benefiting from the versatile functionality of the pendant amine groups. These amine moieties can serve as sites for further chemical modification, enabling the fine-tuning of the polymer's electronic, optical, and physical properties to suit specific applications.
This comprehensive guide provides an in-depth exploration of the applications of this compound in materials science, with a particular focus on conducting polymers, organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). Detailed, field-tested protocols for the synthesis and characterization of poly(thiophen-3-amine) are presented, offering researchers and drug development professionals a practical resource to harness the full potential of this remarkable compound.
Core Applications in Materials Science
The distinct properties of polymers derived from thiophen-3-amine open up a wide array of applications in materials science, primarily centered around organic electronics.
Conducting Polymers with Tunable Properties
Polythiophenes are a well-established class of conducting polymers, and the introduction of an amine group at the 3-position of the thiophene ring imparts unique characteristics to the resulting polymer.[2] The amine group can influence the polymer's solubility, processability, and electronic properties.[3] Furthermore, the amine functionality provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of various functional groups to tailor the polymer's properties for specific applications.[4]
Key Advantages of Poly(thiophen-3-amine):
-
Enhanced Solubility: The presence of the amine group can improve the solubility of the polymer in common organic solvents, facilitating its processing and the fabrication of thin films.[5]
-
Tunable Electronic Properties: The electron-donating nature of the amine group can influence the electronic band structure of the polymer, affecting its conductivity and optical absorption characteristics.
-
Post-Functionalization Capability: The reactive amine group allows for the attachment of other molecules, such as fluorescent dyes, biomolecules, or nanoparticles, to create multifunctional materials.[4]
-
Improved Sensor Performance: The amine functional groups can interact strongly with certain analytes, making poly(thiophen-3-amine) a promising material for chemical sensors, particularly for gases like NO2.[6]
Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors are fundamental components of flexible and printed electronics. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Thiophene-based polymers and oligomers have been extensively investigated for this purpose due to their excellent charge transport properties.[7][8]
Poly(thiophen-3-amine) and its derivatives can be employed as the semiconducting layer in OTFTs. The ability to functionalize the amine group allows for the optimization of the polymer's molecular packing and morphology in the solid state, which are crucial factors for achieving high charge carrier mobility.
Organic Photovoltaics (OPVs)
Organic photovoltaics offer the potential for low-cost, flexible, and lightweight solar cells. The active layer in an OPV typically consists of a bulk heterojunction (BHJ) of an electron-donating polymer and an electron-accepting material. Polythiophene derivatives are widely used as the donor material in OPVs due to their strong absorption in the visible spectrum and good hole-transporting properties.[9][10]
The incorporation of thiophen-3-amine-based polymers as the donor component in OPVs presents an opportunity to enhance device performance. The amine functionality can be used to modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve better alignment with the acceptor material, thereby improving charge separation and collection efficiency.
Experimental Protocols
The following section provides a detailed protocol for the electrochemical polymerization of thiophen-3-amine to form a poly(thiophen-3-amine) film on a working electrode. This method offers precise control over the film thickness and morphology.
Protocol 1: Electrochemical Polymerization of Thiophen-3-amine
1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich, MySkinRecipes[1] |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrabutylammonium hexafluorophosphate (TBAPF6) | Electrochemical grade, ≥99% | Sigma-Aldrich |
| Indium Tin Oxide (ITO) coated glass slides | - | Various |
| Platinum wire | 99.9% | Alfa Aesar |
| Ag/AgCl reference electrode | - | BASi |
| Alumina powder | 0.05 µm | Buehler |
| Deionized water | - | - |
| Acetone | ACS grade | Fisher Scientific |
| Argon (Ar) or Nitrogen (N₂) gas | High purity | Local supplier |
2. Electrode Preparation (ITO Working Electrode)
-
Cleaning: The ITO-coated glass slides are sequentially cleaned by sonication in deionized water, acetone, and then isopropanol for 15 minutes each.
-
Drying: The cleaned slides are dried under a stream of high-purity nitrogen or argon gas.
3. Preparation of the Electrolyte Solution
-
Prepare a 0.1 M solution of the supporting electrolyte, TBAPF6, in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final monomer concentration of 0.05 M.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Deoxygenation: Purge the solution with high-purity argon or nitrogen for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
4. Electrochemical Polymerization Setup and Procedure
-
Assemble a three-electrode electrochemical cell with the prepared ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the three electrodes in the deoxygenated electrolyte solution.
-
Connect the electrodes to a potentiostat.
-
Cyclic Voltammetry (CV): Perform the electropolymerization by cycling the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s. The successful polymerization will be indicated by the gradual increase in the peak currents with each cycle, signifying the deposition of a conductive polymer film on the working electrode.
5. Post-Polymerization Treatment
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the poly(thiophen-3-amine) film under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40 °C).
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte. Using an anhydrous solvent is crucial to prevent side reactions involving water.
-
Supporting Electrolyte: TBAPF6 is used to provide ionic conductivity to the solution, allowing for the flow of current during the electrochemical process.
-
Deoxygenation: Oxygen can be reduced at the electrode surface and can also react with the radical cations formed during polymerization, inhibiting the formation of a high-quality polymer film.
-
Potential Window: The chosen potential range is critical. The lower limit is set to avoid the reduction of the polymer, while the upper limit must be sufficient to oxidize the monomer and initiate polymerization without causing over-oxidation and degradation of the polymer film.
Characterization and Validation
To confirm the successful synthesis and to understand the properties of the poly(thiophen-3-amine) film, a series of characterization techniques should be employed.
Cyclic Voltammetry (CV)
After polymerization, the electrochemical activity of the deposited film can be investigated by running CV in a monomer-free electrolyte solution. The presence of redox peaks will confirm the electroactive nature of the polymer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the chemical structure of the polymer. Key vibrational modes to look for in poly(thiophen-3-amine) are:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching of the amine group |
| ~1600-1400 | C=C stretching of the thiophene ring |
| ~800-700 | C-H out-of-plane bending of the thiophene ring |
| ~1200-1000 | C-S stretching of the thiophene ring[11] |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the polymer film. A uniform and smooth film is generally desirable for applications in electronic devices.[3]
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced functional materials. The ability to form conducting polymers with tunable properties through straightforward electrochemical or chemical polymerization methods makes it an attractive candidate for a wide range of applications in organic electronics. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and innovate in this exciting area of materials science. Further research into the derivatization of the amine group and the optimization of polymerization conditions will undoubtedly lead to the creation of novel materials with enhanced performance characteristics for the next generation of electronic devices.
References
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Electrochemical study of 3-(N-alkylamino)thiophenes: experimental and theoretical insights into a unique mechanism of oxidative polymerization. J Phys Chem B. 2010;114(16):5275-82. [Link]
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Electrochemical Study of 3-(N-alkylamino)thiophenes: Experimental and Theoretical Insights into a Unique Mechanism of Oxidative Polymerization. The Journal of Physical Chemistry B. 2010;114(16):5275-5282. [Link]
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Additive engineering for high-performance polythiophene gas sensors incorporating functional amine additive with strong binding energy for NO2. Journal of Materials Chemistry C. [Link]
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This compound. MySkinRecipes. [Link]
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Amine functionalized polythiophenes: synthesis and formation of chiral, ordered structures on DNA substrates. ElectronicsAndBooks. [Link]
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Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Journal of Materials and Mechanical Engineering. 2024. [Link]
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The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. Science China Chemistry. 2010;53(4):779-791. [Link]
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Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules. 2015;48(19):6933-6941. [Link]
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Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives. J Am Chem Soc. 2010;132(28):9652-66. [Link]
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Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. Chemistry of Materials. [Link]
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Poly(3-methoxyethoxythiophene) and its Copolymers with Aniline, Thiophene and Pyrrole: Chemical and Electrochemical Synthesis. ResearchGate. [Link]
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Polythiophene-g-poly(ethylene glycol) with Lateral Amino Groups as a Novel Matrix for Biosensor Construction. ACS Appl Mater Interfaces. 2015;7(39):21904-13. [Link]
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Polythiophene. Wikipedia. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology. 2022;9(4):342-348. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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Influence of Side‐Chain Composition on Polythiophene Properties and Supramolecular Assembly of Anionic Polythiophene Derivatives. ResearchGate. [Link]
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High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. The University of Manchester. [Link]
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High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]
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Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. National Center for Biotechnology Information. [Link]
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Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. National Center for Biotechnology Information. [Link]
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Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. [Link]
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Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. Research Square. [Link]
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Comparison of thiophene- and selenophene-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics. ResearchGate. [Link]
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Synthesis and Characterization of poly(3-hexylthiophene). Iraqi Journal of Science. [Link]
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Experiments with organic field effect transistors based on polythiophene and thiophene oligomers. ResearchGate. [Link]
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What is the procedure for the chemical polymerization of thiophene?. ResearchGate. [Link]
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Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. ResearchGate. [Link]
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Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. J Med Chem. 2007;50(9):2273-7. [Link]
- Polymerization of thiophene and its derivatives.
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Functional Conducting Polymers via Thiol-ene Chemistry. ResearchGate. [Link]
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FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]
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Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. National Center for Biotechnology Information. [Link]
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Mid-infrared characterization of thiophene-based thin polymer films. ResearchGate. [Link]
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Application Note: Strategic Derivatization of Thiophen-3-amine Oxalate for the Generation of Novel Biologically Active Scaffolds
Here are the detailed Application Notes and Protocols for the derivatization of Thiophen-3-amine oxalate for biological screening.
Authored by: Gemini, Senior Application Scientist
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Thiophen-3-amine, in particular, serves as a versatile starting material for creating diverse compound libraries aimed at biological screening. Its amino group provides a reactive handle for a multitude of chemical transformations, enabling the exploration of vast chemical space. This document provides a detailed guide for researchers, outlining robust strategies and step-by-step protocols for the derivatization of this compound. We will cover key synthetic transformations including N-acylation, N-sulfonylation, and Palladium-catalyzed Buchwald-Hartwig amination. Furthermore, we will discuss the rationale for selecting appropriate high-throughput screening assays, such as kinase and GPCR panels, to evaluate the biological potential of the resulting compound libraries.
Introduction: The Thiophene Scaffold in Drug Discovery
Heterocyclic compounds are foundational to modern pharmacology, with thiophene derivatives being particularly prominent due to their wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5][6] The thiophene nucleus is an effective bioisostere for the benzene ring, offering similar steric properties but with distinct electronic characteristics that can enhance drug-receptor interactions and modulate metabolic stability.[1]
Thiophen-3-amine is a key building block because the amine at the 3-position allows for directed modifications, leading to the synthesis of novel molecular architectures. It is often supplied as an oxalate salt to improve its shelf-life and handling stability.[7] The initial step in its synthetic utilization is the liberation of the free amine, a critical but straightforward procedure detailed below.
Workflow for Library Generation and Screening
The overall process involves a logical progression from the starting material to the identification of biologically active "hits." This workflow ensures efficiency and reproducibility in the early stages of a drug discovery campaign.
Caption: General workflow from starting material to lead characterization.
Preparatory Protocol: Liberation of Free Thiophen-3-amine
Rationale: Thiophen-3-amine is typically supplied as an oxalate salt for enhanced stability. The amine must be converted to its free base form to act as a nucleophile in subsequent derivatization reactions. This is achieved through a simple acid-base extraction.
Protocol 3.1: Free Base Generation
-
Dissolution: Suspend this compound (1.0 eq) in deionized water (10 mL per gram of salt).
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the aqueous layer is >8. Effervescence (CO₂ release) will be observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). The free amine has higher solubility in the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Thiophen-3-amine as an oil or low-melting solid.
-
Validation: Confirm the structure and purity via ¹H NMR and LC-MS. The free amine is best used immediately in subsequent reactions due to its potential for slow oxidation/polymerization upon prolonged exposure to air.
Core Derivatization Protocols
The following protocols represent three robust and versatile methods for derivatizing the Thiophen-3-amine core.
N-Acylation: Synthesis of Thiophene-3-yl Amides
Rationale: The introduction of an amide bond is a cornerstone of medicinal chemistry. Amide groups act as rigid linkers and can participate in crucial hydrogen bonding interactions with biological targets. This reaction is typically high-yielding and tolerates a wide variety of functional groups on the acylating agent.
Protocol 4.1: General Procedure for N-Acylation
-
Setup: To a solution of Thiophen-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M concentration), add a suitable base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl thiophene derivative.
| Reagent Example | Base | Typical Yield | Notes |
| Benzoyl Chloride | TEA | >90% | Forms a stable, crystalline product. |
| Acetyl Chloride | Pyridine | >85% | Reaction is often rapid. |
| 4-Fluorobenzoyl Chloride | TEA | >90% | Introduces a fluorine atom for potential ¹⁹F NMR studies or metabolic blocking. |
N-Sulfonylation: Synthesis of Thiophene-3-yl Sulfonamides
Rationale: The sulfonamide functional group is present in many marketed drugs and acts as a key pharmacophore. It is a good hydrogen bond donor and can serve as a transition-state mimetic for tetrahedral intermediates. This derivatization significantly alters the electronic and solubility properties of the parent amine.
Protocol 4.2: General Procedure for N-Sulfonylation
-
Setup: Dissolve Thiophen-3-amine (1.0 eq) in anhydrous pyridine or DCM containing TEA (2.0 eq) at 0 °C.
-
Reagent Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up: If pyridine is the solvent, remove it under reduced pressure. Otherwise, dilute with DCM. Wash the organic mixture with 1M HCl until the aqueous layer is acidic, followed by washes with water and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization.[8][9]
| Reagent Example | Base | Typical Yield | Notes |
| Tosyl Chloride | Pyridine | >80% | A classic sulfonylation reaction. |
| Dansyl Chloride | TEA | >75% | Product will be fluorescent, useful for certain assays. |
| 4-Nitrobenzenesulfonyl Chloride | TEA | >85% | The nitro group can be a handle for further functionalization (e.g., reduction to an amine). |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-Thiophen-3-amines
Rationale: The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diarylamines that are difficult to access via classical methods.[10] This reaction opens the door to a vast array of derivatives by coupling the thiophene core with diverse (hetero)aryl halides, significantly expanding the structural complexity and potential for biological activity.[11][12][13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4.3: General Procedure for Buchwald-Hartwig C-N Coupling [11][12]
-
Setup: To an oven-dried Schlenk flask or microwave vial, add the aryl halide (Ar-X, 1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%), a suitable phosphine ligand like Xantphos (6 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe, followed by Thiophen-3-amine (1.2 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. For microwave-assisted synthesis, heating at 130 °C for 30-60 minutes is often sufficient.[14][15] Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl-thiophen-3-amine product.
Biological Screening Strategies
The diverse chemical functionalities introduced through the derivatization strategies above make the resulting thiophene library suitable for screening against a wide range of biological targets.
Target Class Rationale: Kinases and GPCRs
-
Protein Kinases: As one of the most important target classes in drug discovery, particularly in oncology, kinases are an excellent choice for screening thiophene libraries.[16][17] Many existing kinase inhibitors feature heterocyclic scaffolds that form key hydrogen bonds in the ATP-binding pocket. The 3-aminothiophene derivatives can be readily designed to mimic these interactions.
-
G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of all marketed drugs.[18][19] The structural diversity of a thiophene library allows for the exploration of the complex binding pockets of GPCRs, potentially identifying novel agonists, antagonists, or allosteric modulators.
High-Throughput Screening (HTS) Protocols
Protocol 5.1: HTS Kinase Inhibition Assay (TR-FRET) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogenous assays suitable for HTS.[20]
-
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A Europium (Eu)-labeled anti-phospho-antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds the biotinylated peptide. In the presence of phosphorylation, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors prevent this, leading to a loss of signal.
-
Procedure: a. Dispense 5 µL of kinase and biotinylated substrate solution into a 384-well assay plate. b. Add 50 nL of test compound (from the thiophene library, typically at 10 µM final concentration) or DMSO control. c. Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes. d. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, the Eu-labeled antibody, and the streptavidin-acceptor. e. Incubate for 60 minutes and read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls. Hits are typically defined as compounds causing >50% inhibition.
Protocol 5.2: HTS GPCR Functional Assay (Calcium Mobilization) This assay is ideal for Gq-coupled GPCRs, whose activation leads to an increase in intracellular calcium ([Ca²⁺]i).[21]
-
Assay Principle: Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation and subsequent Ca²⁺ release from the endoplasmic reticulum, the dye binds to Ca²⁺ and its fluorescence intensity increases dramatically.
-
Procedure: a. Plate GPCR-expressing cells in a 384-well, black-walled, clear-bottom plate and grow overnight. b. Load cells with the calcium-sensitive dye in a buffered saline solution for 60 minutes at 37 °C. c. Add 10 µL of test compound (antagonist screen) and incubate for 15-30 minutes. For an agonist screen, this step is skipped. d. Place the plate into a fluorescence imaging plate reader (e.g., FLIPR®). e. Add a known agonist (for antagonist screen) or buffer (for agonist screen) and immediately begin reading fluorescence intensity over a 2-3 minute period.
-
Data Analysis: Measure the peak fluorescence response. For antagonists, calculate the percent inhibition of the agonist response. For agonists, calculate the percent activation relative to a known reference agonist.
Conclusion
This compound is a high-value starting material for the construction of diverse and medicinally relevant compound libraries. The synthetic protocols detailed herein provide a reliable foundation for creating novel amide, sulfonamide, and N-aryl derivatives. When coupled with robust and well-chosen HTS assays, this strategic approach can significantly accelerate the identification of novel chemical entities with therapeutic potential, serving as starting points for hit-to-lead optimization programs in drug discovery.
References
-
Full article: Synthesis and Biological Screening of Thiophene Derivatives. (No Date). Taylor & Francis Online. [Link]
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Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate. (No Date). ResearchGate. [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. (2024). MDPI. [Link]
-
Biological Activities of Thiophenes | Encyclopedia MDPI. (2024). MDPI. [Link]
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Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (2011). Scholars Research Library. [Link]
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High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar. (2005). Semantic Scholar. [Link]
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Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (2005). Thieme Connect. [Link]
-
High-throughput screening for kinase inhibitors - PubMed. (2005). PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2019). PubMed. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (2011). NIH. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (No Date). Wikipedia. [Link]
-
Three component reaction for the synthesis of 3‐aminothiophenes. - ResearchGate. (2020). ResearchGate. [Link]
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Oxidative β-C–H sulfonylation of cyclic amines - PMC - NIH. (2017). NIH. [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (No Date). Organic Chemistry Portal. [Link]
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Thiophene synthesis - Organic Chemistry Portal. (No Date). Organic Chemistry Portal. [Link]
-
Synthesis of N-functionalized 3-Aminothiophenes | Download Table - ResearchGate. (2002). ResearchGate. [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. (2005). ResearchGate. [Link]
-
Reactivity of several deactivated 3-aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N coupling. Scope and limitations - ElectronicsAndBooks. (2007). ElectronicsAndBooks. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (2006). MDPI. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (2019). ACS Publications. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. (2006). ResearchGate. [Link]
-
Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides - ResearchGate. (2020). ResearchGate. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing). (2021). RSC Publishing. [Link]
-
Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]
-
Efficient synthesis of new 3-amino-4-cyanothiophene derivatives | Request PDF - ResearchGate. (2018). ResearchGate. [Link]
-
A diverse thiophene scaffolds as antitumor agents - ResearchGate. (2024). ResearchGate. [Link]
-
GPCR Screening Services - Creative Bioarray. (No Date). Creative Bioarray. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (2023). NIH. [Link]
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Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). PubMed Central. [Link]
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This compound | C6H7NO4S | CID 22047570 - PubChem - NIH. (No Date). PubChem. [Link]
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Functional assays for screening GPCR targets - PubMed. (2007). PubMed. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (No Date). Eurofins Discovery. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - University of Strathclyde. (2015). University of Strathclyde. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (2015). RSC Publishing. [Link]
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Synthesis and Biological Screening of Thiophene Derivatives | Request PDF - ResearchGate. (2021). ResearchGate. [Link]
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Cas 861965-63-1,this compound | lookchem. (No Date). LookChem. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (2021). NIH. [Link]
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This compound - MySkinRecipes. (No Date). MySkinRecipes. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2024). Research Square. [Link]
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Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed. (2009). PubMed. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC - PubMed Central. (2012). PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of Thiophen-3-amine Oxalate
Welcome to the technical support guide for the purification of Thiophen-3-amine oxalate. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and address the nuanced challenges researchers face. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Thiophen-3-amine typically purified as its oxalate salt instead of the free amine?
A1: There are several key advantages to purifying Thiophen-3-amine as its oxalate salt:
-
Enhanced Stability: Thiophen-3-amine, like many heterocyclic amines, can be susceptible to oxidation and degradation, often indicated by discoloration.[1] Converting the basic amine to a salt with oxalic acid significantly increases its stability, making it easier to handle and store.[2]
-
Improved Crystallinity: The free amine may be an oil or a low-melting solid, which is difficult to purify by standard crystallization. The oxalate salt is a well-defined crystalline solid with a distinct melting point, making it an ideal candidate for recrystallization.[3]
-
Solubility Modification: The salt's solubility profile is markedly different from the free amine. This allows for the selection of solvents that can effectively separate the salt from non-basic, organic impurities that remain in the mother liquor during crystallization.[4]
Q2: What are the most common impurities encountered in crude this compound?
A2: Impurities typically originate from the synthesis of the parent Thiophen-3-amine. These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be compounds used in Gewald-type syntheses or other thiophene constructions.[5][6]
-
Side-Products: Isomeric aminothiophenes, over-alkylated products, or polymeric materials formed during the synthesis.
-
Colorimetric Impurities: Oxidized or degraded amine species, which often present as dark, tarry substances that can inhibit crystallization.
-
Residual Solvents & Reagents: Solvents from the reaction or inorganic salts from workup procedures.[5]
Q3: What is the single most effective method for achieving high-purity this compound?
A3: Recrystallization is, by far, the most effective and scalable method. The process leverages the difference in solubility between the desired oxalate salt and impurities at different temperatures. A well-optimized recrystallization can remove the vast majority of impurities in a single step, yielding a product with >98% purity. For particularly challenging purifications, a two-solvent recrystallization system is often superior.[7]
Q4: How should I properly store the purified this compound to maintain its purity?
A4: To prevent degradation, the purified, dry solid should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place.[1] For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to protect it from moisture and atmospheric oxygen.
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems you may encounter during the purification process.
Q5: My product is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?
A5: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, causing it to separate as a super-saturated liquid instead of a solid. This is a common issue when the solvent is too good or the solution is cooled too rapidly.
Causality & Solutions:
-
Solution is Too Concentrated: The boiling point of the saturated solution is too high. Solution: Re-heat the mixture until the oil redissolves and add more of the same solvent (10-20% increments) to decrease the saturation point.[4]
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for crystal lattice formation. Solution: Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.[8]
-
Inappropriate Solvent Choice: The solvent may be too non-polar or have a boiling point that is too high. Solution: Switch to a more suitable solvent system. Often, a two-solvent system provides better control.[9]
Q6: My recrystallization yield is consistently low. How can I improve it?
A6: Low yield is typically caused by using too much solvent, premature crystallization during filtration, or the product having significant solubility even at low temperatures.
Causality & Solutions:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already added too much, carefully evaporate some solvent to re-saturate the solution.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a pre-warmed stemless funnel and filter the hot solution as quickly as possible.[7]
-
Product Solubility: The chosen solvent may not be optimal. Solution: Select a solvent in which the product has lower solubility at cold temperatures. Alternatively, after filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling, though this second crop may be less pure.
Q7: My final product is off-white or brown. What causes this discoloration and how can I prevent it?
A7: Discoloration is almost always due to the presence of oxidized, polymeric, or highly conjugated impurities. Amines are particularly prone to air oxidation, especially when heated.
Causality & Solutions:
-
Air Oxidation: Heating the amine salt in the presence of oxygen can generate colored byproducts. Solution: Perform the recrystallization under an inert atmosphere (e.g., with a nitrogen balloon). Using solvents that have been degassed (by sparging with N₂ or argon) can also help.
-
Highly Colored Impurities: Sometimes, trace amounts of intensely colored impurities are present. Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield. Important: Never add charcoal to a boiling solution, as it can cause violent bumping.
Q8: After one recrystallization, my product's purity is still not sufficient. What are my next steps?
A8: If a single recrystallization is insufficient, you have two primary options:
-
Perform a Second Recrystallization: Simply repeat the process on the once-crystallized material. This is often effective if the impurity levels were very high initially. Consider using a different solvent system for the second attempt to target different types of impurities.
-
Employ a Different Purification Technique: If impurities co-crystallize with your product, another recrystallization may not help. First, try washing the crude solid with a solvent that dissolves the impurities but not the oxalate salt (e.g., diethyl ether or dichloromethane). If that fails, you may need to neutralize the salt back to the free amine, purify the amine by column chromatography, and then re-form the oxalate salt with the purified amine.[5]
High-Yield Recrystallization Protocol
This protocol outlines a robust method for purifying this compound, incorporating best practices for maximizing yield and purity.
1. Solvent System Selection
The choice of solvent is the most critical parameter. An ideal solvent should dissolve the oxalate salt completely at its boiling point but very poorly at 0-4 °C. A two-solvent system, using a "solvent" and an "anti-solvent," often provides the best results.[7]
| Solvent/System | Type | Rationale & Use Case |
| Ethanol / Water | Two-Solvent | Dissolve in minimal hot ethanol; add hot water dropwise until cloudy. Excellent for polar salts.[4] |
| Methanol | Single Solvent | Good for highly polar compounds. Can be prone to high solubility at low temps, potentially reducing yield.[5] |
| Isopropanol (IPA) | Single Solvent | Less polar than methanol/ethanol; often gives good crystal formation with slower evaporation. |
| Ethyl Acetate / Heptane | Two-Solvent | A less polar option. Dissolve in hot EtOAc; add heptane as the anti-solvent. Good for removing non-polar impurities.[9] |
2. Step-by-Step Methodology (Ethanol/Water System)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid just dissolves completely.
-
Hot Filtration (Optional but Recommended): If any insoluble material or discoloration is present, perform a hot filtration. Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove insoluble impurities.[7]
-
Induce Crystallization: Re-heat the clear solution to boiling. Add hot water dropwise while stirring vigorously. Continue adding water until the solution becomes persistently cloudy (the saturation point). Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (in the same ratio determined in step 3) to rinse away any residual mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. A constant weight should be achieved.[7]
References
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Biosynth. (n.d.). This compound | 861965-63-1.
- Guidechem. (n.d.). THIOPHEN-3-AMINE HYDROCHLORIDE (CAS No. 25475-76-7) SDS.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- CymitQuimica. (n.d.). CAS 25475-76-7: thiophen-3-amine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound | 861965-63-1.
- Sigma-Aldrich. (n.d.). Thiophen-3-amine.
- Unknown. (n.d.). RECRYSTALLISATION.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Sciencemadness.org. (2009). oxalic acid reaction with secondary amines.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 861965-63-1.
- PubChem. (n.d.). Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181.
- Matrix Fine Chemicals. (n.d.). THIOPHEN-3-AMINE | CAS 17721-06-1.
- PubChem. (n.d.). Thiophen-3-amine | C4H5NS | CID 640543.
- Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).
- Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes.
- PubChem. (n.d.). This compound | C6H7NO4S | CID 22047570.
- ChemScene. (n.d.). 861965-63-1 | this compound(1:x).
- CORE. (n.d.). A systematic study of the purification of oxalic acid.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
- Google Patents. (1967). US3337630A - Process for the purification of amines.
- ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- ChemicalBook. (n.d.). 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum.
- Amerigo Scientific. (n.d.). This compound.
- MDPI. (n.d.). Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining.
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- American Chemical Society. (2025). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary.
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Technical Support Center: Thiophen-3-amine Oxalate Synthesis
Welcome to the technical support guide for the synthesis of Thiophen-3-amine oxalate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging intermediate.[1][2] Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.
The primary challenge in this synthesis lies not in the final salt formation, but in the stability of the free Thiophen-3-amine intermediate. This amine is highly susceptible to oxidation and polymerization, which can drastically reduce yields and complicate purification.[3] The formation of the oxalate salt is a strategic step to capture and stabilize this sensitive molecule, making it suitable for storage and downstream applications.[2]
This guide is structured as a series of troubleshooting questions and answers, addressing specific problems you may encounter during the experimental workflow.
Troubleshooting Guide: From Starting Material to Final Product
Question 1: My reaction to form the 3-aminothiophene intermediate resulted in a low yield and a dark, tar-like substance. What is the likely cause and how can I prevent it?
Answer: This is the most common issue and almost certainly points to the oxidation and subsequent polymerization of the free 3-aminothiophene. The thiophene ring, particularly when activated by an amine group, is electron-rich and prone to attack by atmospheric oxygen.[3] Once oxidized, the molecule can polymerize into intractable materials.
Root Cause Analysis & Corrective Actions:
-
Atmospheric Oxygen: The free amine is highly unstable in the presence of air.[3]
-
Solution: Conduct the entire synthesis, workup, and isolation of 3-aminothiophene under a strictly inert atmosphere. Use nitrogen or argon gas to purge your reaction vessel before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
-
Trace Metal Catalysis: Trace metal impurities in solvents or from glassware can catalyze oxidation.
-
Solution: Use high-purity, degassed solvents. If you suspect metal contamination, consider adding a small amount of a chelating agent like EDTA, though this should be tested on a small scale first.
-
-
Presence of Oxidizing Agents: Ensure starting materials are free from peroxide or other oxidizing contaminants.
-
Solution: Use freshly distilled solvents (e.g., THF, diethyl ether) to remove peroxides.
-
-
Elevated Temperatures: Heat accelerates the rate of decomposition and polymerization.
-
Solution: Maintain the lowest possible temperature at which the reaction proceeds efficiently. Perform the workup and extraction steps in an ice bath.
-
A visual workflow for preventing decomposition is outlined below:
Caption: Workflow for minimizing 3-aminothiophene degradation.
Question 2: I've successfully synthesized the free 3-aminothiophene, but my yield drops significantly upon forming and isolating the oxalate salt. Why is this happening?
Answer: This issue typically stems from the conditions used during the salt formation and precipitation step. The choice of solvent, stoichiometry of oxalic acid, and isolation technique are critical for maximizing the yield of the crystalline salt.
Key Factors for High-Yield Salt Formation:
-
Solvent Selection: The ideal solvent is one in which the free amine is soluble, but the resulting oxalate salt is poorly soluble. This drives the equilibrium towards precipitation and allows for easy isolation.
-
Stoichiometry: While a 1:1 molar ratio of amine to oxalic acid is theoretically required, slight adjustments may be needed. Using a large excess of oxalic acid can sometimes lead to the co-precipitation of unreacted oxalic acid, contaminating the product.
-
Temperature: Precipitation is often more complete at lower temperatures. After adding the oxalic acid, cooling the mixture can significantly improve the isolated yield.
Recommended Protocol for Oxalate Salt Formation:
-
Dissolve the Amine: Immediately after extraction and drying, dissolve the crude 3-aminothiophene in a suitable solvent (see table below). A common choice is a ketone like acetone, which has been shown to improve yields and reaction rates in similar amine salt preparations.[4]
-
Prepare Oxalic Acid Solution: In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent. A gentle warming may be required.
-
Precipitation: Cool the amine solution in an ice bath. Add the oxalic acid solution dropwise with vigorous stirring. The oxalate salt should begin to precipitate.
-
Complete Crystallization: After the addition is complete, continue stirring the slurry in the ice bath for 30-60 minutes to ensure maximum precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the product under vacuum at a mild temperature (e.g., 40 °C) to avoid decomposition.
Table 1: Solvent Effects on this compound Precipitation
| Solvent | Amine Solubility | Oxalate Salt Solubility | Expected Yield | Notes |
| Acetone | Good | Low | High | Often provides fast precipitation and high yields for phenylene diamine oxalates.[4] |
| Isopropanol (IPA) | Good | Low-Moderate | Good | A common choice for amine salt crystallizations. |
| Diethyl Ether | Moderate | Very Low | High | Can be effective, but the lower boiling point requires careful temperature control. |
| Ethanol/Methanol | High | Moderate | Moderate-Low | Higher salt solubility can lead to lower isolated yields.[4] |
Question 3: My final this compound product has a low melting point and broad NMR peaks. How do I improve its purity?
Answer: Impurities in the final product usually originate from either the incomplete reaction of starting materials, side products from the amine synthesis, or excess oxalic acid. The purity of the commercially available starting material can also be a factor, with some vendors listing purities around 90-95%.[5]
Troubleshooting & Purification Strategies:
-
Assess Starting Material: Confirm the purity of your 3-aminothiophene precursor. If it contains unreacted starting materials or polymeric byproducts, these will carry through to the final step. Consider a rapid purification of the free amine (e.g., quick filtration through a silica plug under inert gas) before salt formation.
-
Optimize Oxalic Acid Stoichiometry: Use a precisely calculated amount (1.0 equivalent) of oxalic acid. An excess can contaminate your product.
-
Recrystallization: If the product is still impure, recrystallization is the most effective purification method.
-
Solvent System: Choose a solvent system where the oxalate salt is soluble at high temperatures but sparingly soluble at low temperatures. A mixture like methanol/isopropanol or ethanol/water could be effective.
-
Procedure: Dissolve the crude salt in a minimum amount of the hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by filtration.
-
Caption: Decision tree for improving product purity.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 3-aminothiophene? A1: Yes, several methods exist, though many still contend with the instability of the final product. The Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of sulfur, is a classic and versatile method for synthesizing substituted 2-aminothiophenes.[6][7][8][9] Another approach is the Curtius rearrangement starting from thiophene-3-carboxylic acid, which can yield a protected form of the amine, avoiding the handling of the sensitive free base.[3]
Q2: What is the specific role of oxalic acid in this synthesis? A2: Oxalic acid serves two primary functions. First, it acts as a Brønsted-Lowry acid, protonating the basic amine group of 3-aminothiophene to form a stable ammonium salt.[10][11] Second, because the resulting thiophen-3-aminium oxalate is often a crystalline solid with low solubility in many organic solvents, it facilitates the easy isolation and purification of the amine from the reaction mixture.[12] This salt form is significantly more stable to air and storage than the free amine.[2]
Q3: How can I reliably characterize my final product? A3: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of both the thiophene ring and the oxalate counter-ion. You should see characteristic peaks for the thiophene protons and the protonated amine.[13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the thiophen-3-amine cation.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Infrared Spectroscopy (IR): Look for characteristic N-H stretches (from the ammonium salt) and C=O stretches (from the oxalate).
References
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Cimarelli, C., & Palmieri, G. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Retrieved from [Link]
-
ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Retrieved from [Link]
-
PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules. Retrieved from [Link]
-
Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]
-
ResearchGate. (2006). Crystalline structures of salts of oxalic acid and aliphatic amines. Retrieved from [Link]
-
ACS Publications. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A. Retrieved from [Link]
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Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
- Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines.
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LookChem. (n.d.). Cas 861965-63-1,this compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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- 10. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR [m.chemicalbook.com]
Identifying and minimizing side products in Thiophen-3-amine oxalate reactions
Welcome to the technical support center for Thiophen-3-amine Oxalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind minimizing unwanted side products to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Thiophen-3-amine supplied as an oxalate salt?
Thiophen-3-amine, in its free base form, is highly susceptible to oxidation and polymerization. The electron-rich nature of the thiophene ring, further activated by the amine group, makes it unstable for long-term storage and handling.[1] The formation of the oxalate salt enhances its stability, improves shelf-life, and ensures higher purity at the point of use.[2] The salt form effectively "protects" the amine, preventing the degradation pathways that lead to colored impurities and polymeric materials.
Q2: What are the primary decomposition pathways for Thiophen-3-amine?
The main decomposition pathway is oxidative polymerization.[3][4][5] The initial step involves the oxidation of the nitrogen lone pair, which generates a radical cation.[3][4][5] This radical is delocalized via resonance onto the thiophene ring, particularly at the C2 and C5 positions.[3] These radical species can then couple, leading to the formation of dimers, oligomers, and ultimately, insoluble polythiophene materials, which often present as dark, tarry substances in the reaction vessel.[6][7]
Q3: How should I handle and store this compound?
Proper handling is crucial to maintain the integrity of the reagent. It should be stored in a tightly sealed container, away from moisture and light, preferably in a cool, dark place or under refrigeration (4°C) as recommended by suppliers.[8][9] Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation upon opening.
Q4: Do I need to convert the oxalate salt to the free amine before my reaction?
Often, yes. Most reactions, such as amide couplings, require the free amine to act as a nucleophile. The oxalate salt must be neutralized to liberate the free amine. This is typically done in situ just before adding your electrophile. Attempting to isolate the free amine for extended periods is not recommended due to its instability.
Troubleshooting Guide: Common Side Products & Mitigation Strategies
This section addresses specific issues encountered during common reactions involving Thiophen-3-amine.
Problem Area 1: Acylation and Amide Coupling Reactions
Symptom: My reaction mixture turns dark brown/black, and TLC/LC-MS analysis shows a complex mixture of products with low yield of the desired amide.
This is the most frequently encountered issue and typically points to oxidative polymerization.
Causality: The electron-rich thiophene-3-amine is readily oxidized, a process that can be initiated by atmospheric oxygen, trace metal impurities, or even the reaction conditions themselves.[3][4][5] The generation of radical cations leads to α-α coupling between thiophene rings, forming polythiophenes.[3]
Mitigation Protocol: In Situ Free-Basing Under Inert Atmosphere
This protocol is designed to liberate the nucleophilic free amine immediately prior to reaction while rigorously excluding oxygen.
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add this compound to the flask.
-
Solvent Addition: Add a suitable, anhydrous, and degassed aprotic solvent (e.g., THF, Dioxane, or DCM). Degassing can be achieved by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Base Addition: Add a non-nucleophilic base to neutralize the oxalic acid. The choice of base is critical.
-
Recommended: A tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.1 equivalents).
-
Alternative: An inorganic base like anhydrous Potassium Carbonate (K₂CO₃) can also be used, though it may require longer stirring due to heterogeneity.
-
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes under a positive pressure of inert gas. The formation of the triethylammonium oxalate or potassium oxalate salt as a precipitate is expected.
-
Electrophile Addition: Slowly add your acylating agent (e.g., acyl chloride or anhydride) dropwise or your activated carboxylic acid (for peptide coupling) to the suspension. Maintaining a low temperature (e.g., 0 °C) during the addition can further minimize side reactions.
-
Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS.
| Parameter | Standard Condition | Optimized Condition for Sensitive Reactions | Rationale |
| Atmosphere | Ambient | Inert (Argon or Nitrogen) | Prevents O₂-initiated oxidative polymerization.[3][4] |
| Solvent | Standard Grade | Anhydrous & Degassed | Removes dissolved oxygen and water which can interfere. |
| Base Addition | All at once | Added before electrophile | Ensures free amine is generated in situ for immediate reaction. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reduces the rate of side reactions. |
Symptom: My mass spectrum shows a peak corresponding to the mass of my product plus the mass of my acylating group, suggesting di-acylation.
Causality: While the amine is the primary nucleophile, the thiophene ring itself is highly activated and can undergo electrophilic aromatic substitution, particularly at the electron-rich C2 and C5 positions.[1][10] In the presence of a highly reactive acylating agent and excess base, a second acylation event can occur on the ring, leading to a C-acylated side product.
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the acylating agent.
-
Slow Addition: Add the acylating agent slowly at a low temperature (0 °C) to maintain a low instantaneous concentration, favoring N-acylation over C-acylation.
-
Use a Coupling Agent: For amide bond formation with a carboxylic acid, use a milder coupling agent (e.g., HATU, HOBt/EDC) instead of converting the acid to a highly reactive acyl chloride. This approach generates the activated species in situ at a controlled rate.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common issues in Thiophen-3-amine reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Thiophene Amination Routes to Nitrogen Functionalized Conjugated Polymers [acswebcontent.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 9. Cas 861965-63-1,this compound | lookchem [lookchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Long-term storage and stability issues of 3-aminothiophene oxalate
Welcome to the technical support guide for 3-aminothiophene oxalate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block. As a salt of the otherwise less stable 3-aminothiophene, the oxalate form offers enhanced stability, yet its handling, storage, and use require careful consideration to ensure experimental success and reproducibility. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered in the lab.
Understanding 3-Aminothiophene Oxalate: A Quick Overview
3-Aminothiophene oxalate is a crystalline solid, typically appearing as a white to off-white or beige powder.[1] It is favored over the free base, 3-aminothiophene, which is known to be highly unstable and prone to oxidation and polymerization.[2] The oxalate salt formation protonates the amino group, significantly improving its shelf life and handling characteristics. However, it is not immune to degradation, and improper storage or handling can compromise its purity and reactivity.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage, handling, and properties of 3-aminothiophene oxalate.
Storage and Handling
Q1: What are the ideal long-term storage conditions for 3-aminothiophene oxalate?
For optimal stability, 3-aminothiophene oxalate should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), and protected from light .[3]
-
Causality: The combination of refrigeration and an inert atmosphere minimizes the rates of oxidative and hydrolytic degradation. Aminothiophenes, in general, are susceptible to oxidation, and the thiophene ring can be sensitive to photodegradation.[2][4] Storing it in a dark place, such as in an amber vial within a refrigerator, provides the best protection.
Q2: I've received a new bottle of 3-aminothiophene oxalate. How should I handle it upon opening?
Upon first use, it is crucial to minimize the compound's exposure to air and moisture. After dispensing the required amount, blanket the container with a dry, inert gas like argon or nitrogen before resealing it tightly. It is also good practice to parafilm the cap to ensure an airtight seal.
-
Expert Insight: Repeatedly opening the bottle in a humid laboratory environment without taking these precautions is a common cause of gradual degradation, which may manifest as a color change or decreased reactivity over time.
Q3: What personal protective equipment (PPE) should I use when working with 3-aminothiophene oxalate?
Always handle 3-aminothiophene oxalate in a well-ventilated area or a chemical fume hood. Standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is required. Avoid creating and inhaling dust.
Properties and Stability
Q4: My 3-aminothiophene oxalate has changed color from off-white to yellowish-brown. Is it still usable?
A significant color change is a visual indicator of potential degradation. While a slight yellowing may not always indicate a substantial loss of purity, a noticeable shift to brown or the formation of a dark, oily substance suggests that oxidation or polymerization has likely occurred.[1]
-
Recommendation: Before using a discolored batch in a critical synthesis, it is highly advisable to assess its purity. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) or a previous, "good" batch can be very informative. For quantitative assessment, techniques like HPLC or ¹H NMR are recommended.[3][5][6]
Q5: What are the likely degradation pathways for 3-aminothiophene oxalate?
While specific studies on the degradation of 3-aminothiophene oxalate are not abundant, the primary degradation pathways can be inferred from the known chemistry of aminothiophenes. The most probable mechanisms are oxidation and photodegradation.
-
Oxidative Degradation: The amino group and the electron-rich thiophene ring are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored polymeric byproducts. The free 3-aminothiophene is particularly known for its instability towards oxidation and polymerization.[2]
-
Photodegradation: Thiophene and its derivatives can degrade upon exposure to UV light.[7] This process can involve the generation of reactive species that lead to the breakdown of the thiophene ring or polymerization.
Below is a diagram illustrating a hypothetical degradation pathway.
Q6: What is the solubility of 3-aminothiophene oxalate in common lab solvents?
As an organic salt, the solubility of 3-aminothiophene oxalate can be complex. While comprehensive quantitative data is scarce, a general qualitative solubility profile can be expected. It is always recommended to perform a small-scale solubility test for your specific application.
| Solvent | Expected Solubility | Rationale and Comments |
| Water | Sparingly Soluble to Insoluble | While the oxalate salt increases polarity, many organic salts have limited water solubility. |
| Methanol, Ethanol | Soluble to Sparingly Soluble | Polar protic solvents are often effective at dissolving organic salts.[8] |
| DMSO, DMF | Likely Soluble | Highly polar aprotic solvents are good candidates for dissolving a wide range of organic compounds.[9] |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but may be less effective than DMSO or DMF. |
| Dichloromethane (DCM), Chloroform | Likely Insoluble | The high polarity of the salt makes it unlikely to dissolve in these nonpolar solvents. |
| Diethyl Ether, Hexanes | Insoluble | Nonpolar solvents are not expected to dissolve this compound. |
Note: The free base, 3-aminothiophene, is generally soluble in organic solvents like ether and alcohol but insoluble in water.[8]
Troubleshooting Guide
This section provides a structured approach to solving common problems you might encounter during your experiments.
Issue 1: The 3-aminothiophene oxalate has changed color.
A color change is the most frequent issue and a primary indicator of potential degradation. Use the following decision tree to determine your course of action.
Issue 2: Poor or no reactivity in my synthesis.
If you are experiencing low yields or failed reactions, and you suspect the quality of your 3-aminothiophene oxalate, consider the following:
-
Purity Check: As with color change, the first step is to verify the purity. Impurities from degradation can interfere with your reaction.
-
Solubility Issues: Ensure the compound is fully dissolved in your reaction solvent. If it is not completely soluble, this can lead to poor reactivity. You may need to screen for a more suitable solvent (refer to the solubility table above).
-
Reaction with Base: Many reactions involving aminothiophenes require the deprotonation of the amino group. If your reaction is performed under basic conditions, the base will first react with the oxalic acid of the salt before deprotonating the aminothiophene. Ensure you are using a sufficient excess of base to account for this. It is recommended to use at least two equivalents of base: one to neutralize the oxalate and one for your desired reaction.
-
Incompatible Reagents: 3-aminothiophene is a nucleophile and can react with strong electrophiles. It is also incompatible with strong oxidizing agents.[8] Review your reaction scheme for any potential incompatibilities.
Issue 3: Difficulty dissolving the compound.
If you are struggling to dissolve 3-aminothiophene oxalate, try the following:
-
Gentle Heating: Gently warming the solvent may improve solubility. However, be cautious not to heat it excessively, as this could accelerate degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Solvent Screening: If the compound remains insoluble, you may need to switch to a different solvent. Highly polar aprotic solvents like DMSO or DMF are often good choices for challenging solutes.[9]
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick, qualitative check of purity.
-
Sample Preparation: Prepare a dilute solution of your 3-aminothiophene oxalate in a suitable solvent in which it is at least sparingly soluble (e.g., methanol). Do the same for a reference sample if available.
-
TLC Plate: Spot a small amount of each solution onto a silica gel TLC plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give your compound an Rf value of approximately 0.3-0.5.
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Analysis: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially near the baseline, indicates the presence of more polar impurities, which could be degradation products.
Protocol 2: Preparation of a Stock Solution
This protocol is for preparing a solution for use in reactions.
-
Weighing: In a fume hood, accurately weigh the desired amount of 3-aminothiophene oxalate into a clean, dry flask.
-
Solvent Addition: Add the desired volume of an appropriate anhydrous solvent to the flask.
-
Dissolution: Stir the mixture at room temperature. If needed, use gentle warming or sonication to aid dissolution. Ensure the solid is completely dissolved before proceeding with your reaction.
-
Inert Atmosphere: If the solution is to be stored, even for a short period, flush the headspace of the flask with an inert gas before sealing.
By following these guidelines, you can maximize the shelf life and performance of your 3-aminothiophene oxalate, leading to more reliable and reproducible research outcomes.
References
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. (2018). [Link]
-
Photocatalytic of Thiophene Desulfurization. Penerbit UTHM. (2023). [Link]
-
Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed. (2016). [Link]
-
Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. SciSpace. (n.d.). [Link]
-
Effect of photocatalyst amount on photocatalytic degradation of thiophene. ResearchGate. (n.d.). [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. (n.d.). [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. (2018). [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. (2022). [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. (n.d.). [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. (n.d.). [Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. IntechOpen. (n.d.). [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (n.d.). [Link]
-
2‐Aminothiophenes by Gewald reaction. ResearchGate. (n.d.). [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. (2024). [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (n.d.). [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022). [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. (n.d.). [Link]
-
Three component reaction for the synthesis of 3‐aminothiophenes. ResearchGate. (n.d.). [Link]
-
3-Aminothiophene oxalate. Oakwood Chemical. (n.d.). [Link]
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3-Aminothiophene Oxalate. Amerigo Scientific. (n.d.). [Link]
-
Thiophen-3-amine oxalate. PubChem - NIH. (n.d.). [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. (n.d.). [Link]
-
3-AMinothiophene Oxalate. Nanjing Bike Biotechnology Co., Ltd. (n.d.). [Link]
-
First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. (n.d.). [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH. (n.d.). [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. (n.d.). [Link]
-
Salt Effects on the Reactivity of the Base-Catalyzed Hydrolysis of Some Novel Low-Spin Hydrophobic Fe(II)-Amino Acid Azomethine Chelates. ResearchGate. (n.d.). [Link]
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Hydrolytic and oxidative stability of precursors for the synthesis of sulfide solid electrolytes. ResearchGate. (n.d.). [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. (2020). [Link]
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Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. MDPI. (n.d.). [Link]
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(PDF) The Solubility of Proteins in Organic Solvents. ResearchGate. (n.d.). [Link]
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Technical Support Center: Optimization of Thiophen-3-amine Oxalate Coupling Reactions
Welcome to the technical support center dedicated to the optimization of coupling reactions involving Thiophen-3-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Thiophen-3-amine is a valuable building block in medicinal chemistry and materials science, but its coupling reactions, particularly palladium-catalyzed C-N bond formations like the Buchwald-Hartwig amination, can be notoriously challenging.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in this salt form?
This compound is the ethanedioate salt of thiophen-3-amine. The free amine is often less stable and more susceptible to oxidation or side reactions. The oxalate salt form enhances its shelf-life and handling characteristics. It is crucial to remember that the oxalate salt must be neutralized in situ by the base in the reaction mixture to liberate the free amine for the coupling reaction to proceed. For proper storage, it should be kept in a dark place, sealed in a dry container at room temperature.[1]
Q2: What are the most common types of coupling reactions for Thiophen-3-amine?
The most prevalent application is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides (or pseudo-halides like triflates).[2][3] These reactions are fundamental in synthesizing complex molecules for pharmaceuticals and organic electronics.[4] Variations of Ullmann-type (copper-catalyzed) couplings are also possible, though they can be finicky.[5]
Q3: What are the critical starting parameters for a Thiophen-3-amine coupling reaction?
A successful coupling reaction is a finely balanced interplay of several components. The initial choice of these four pillars is critical:
-
Palladium Pre-catalyst: A reliable Pd(0) source is necessary to initiate the catalytic cycle.[6] Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often preferred over older sources like Pd(OAc)₂ because they form the active LPd(0) species more cleanly and reliably.[2][7]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Its choice is paramount and substrate-dependent.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or DavePhos) are common starting points for C-N couplings.[9][10]
-
Base: A suitable base is required to deprotonate the amine (after neutralization of the oxalate) and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or carbonates like cesium carbonate (Cs₂CO₃).[11]
-
Solvent: A dry, deoxygenated, non-polar aprotic solvent is typically used. Toluene, dioxane, and THF are common choices.[2]
The interplay between these components is visualized in the diagram below.
Caption: Key components for a successful coupling reaction.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses the most common issues encountered during the optimization of this compound coupling reactions.
Problem 1: Low or No Product Yield
This is the most frequent and frustrating issue. A systematic, step-by-step approach is the best way to diagnose the root cause.[6]
Sources
- 1. Cas 861965-63-1,this compound | lookchem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Thiophen-3-amine Oxalate
Welcome to the technical support center for the purification of Thiophen-3-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. Drawing upon established chemical principles and practical laboratory techniques, this document provides in-depth troubleshooting advice in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized this compound is off-color (e.g., yellow or brown) instead of the expected white to off-white solid. What are the likely impurities?
The most common cause of discoloration in your this compound product is the presence of residual starting materials or byproducts from the synthesis. The typical synthetic route involves the reduction of 3-nitrothiophene. Therefore, the primary colored impurity is likely unreacted 3-nitrothiophene , which is a yellow solid. Other potential impurities could include partially reduced intermediates or polymeric materials formed during the reaction.
It is also important to consider that amines can be susceptible to air oxidation over time, which can lead to the formation of colored impurities.[1] Proper storage of the final product under an inert atmosphere and protected from light is recommended.
Q2: How can I effectively remove residual 3-nitrothiophene from my this compound product?
The most effective method for removing 3-nitrothiophene is through recrystallization . This technique relies on the differential solubility of the desired product and the impurity in a chosen solvent system. The ideal recrystallization solvent will have the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures (e.g., 0-4 °C).
-
High solubility for 3-nitrothiophene at both high and low temperatures , ensuring it remains in the mother liquor upon cooling.
Based on the polar nature of the oxalate salt and the less polar nature of the nitro-aromatic starting material, a polar solvent is a good starting point.
Q3: What is a good starting solvent for the recrystallization of this compound?
A good starting point for the recrystallization of this compound is a mixture of an alcohol and water, such as isopropanol/water or ethanol/water . The amine oxalate salt is expected to have good solubility in hot alcohols and lower solubility upon cooling. The addition of water can further decrease the solubility at lower temperatures, promoting crystallization.
Here is a general protocol for recrystallization:
-
Dissolve the crude this compound in a minimal amount of the hot alcohol (e.g., isopropanol or ethanol).
-
If the product is still not fully dissolved, add a small amount of hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
The following table provides a qualitative guide to the expected solubility of this compound and 3-nitrothiophene in common laboratory solvents, which can aid in the selection of an appropriate recrystallization solvent.
| Solvent | Expected Solubility of this compound | Expected Solubility of 3-nitrothiophene | Rationale for Recrystallization Suitability |
| Water | Sparingly soluble to soluble in hot water | Low to sparingly soluble | May be suitable, but the high boiling point can be a disadvantage. |
| Ethanol | Soluble in hot, less soluble in cold | Soluble | A good candidate, especially in a mixture with water to reduce cold solubility of the product. |
| Isopropanol | Soluble in hot, less soluble in cold | Soluble | Similar to ethanol, a good candidate for recrystallization. |
| Acetone | Likely soluble | Soluble | May be too good of a solvent for the oxalate salt, leading to poor recovery. |
| Ethyl Acetate | Sparingly soluble to insoluble | Soluble | Could be used as an anti-solvent in a solvent/anti-solvent recrystallization. |
| Hexane | Insoluble | Sparingly soluble | Not suitable as a primary recrystallization solvent. |
This table is based on general principles of solubility ("like dissolves like") and available data for related compounds.
Q4: I performed a recrystallization, but my product is still impure. What are my next steps?
If a single recrystallization is insufficient, you have a few options:
-
Perform a second recrystallization: Sometimes, a second pass through the recrystallization process is necessary to achieve the desired purity.
-
Charcoal Treatment: If colored, non-starting material impurities are present, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb these impurities, which can then be removed by hot filtration before allowing the solution to cool.
-
Solvent Wash (Trituration): If the impurity is significantly more soluble in a particular solvent than your product, you can perform a solvent wash. This involves suspending the solid product in the solvent at room temperature, stirring for a period, and then filtering. This is a less efficient method than recrystallization but can be effective for removing highly soluble impurities. For removing residual 3-nitrothiophene, a wash with a minimally polar solvent in which the oxalate salt is insoluble (like diethyl ether or a hexane/ethyl acetate mixture) could be attempted.
Below is a workflow diagram illustrating the decision-making process for purifying this compound.
Q5: How can I monitor the progress of my purification?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the removal of 3-nitrothiophene from your this compound.[2] Due to the significant difference in polarity between the non-polar nitro compound and the polar amine salt, they will have very different retention factors (Rf) on a silica gel TLC plate.
A good starting solvent system for TLC analysis would be a mixture of a non-polar solvent and a moderately polar solvent, for example:
-
Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)
-
Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)
Procedure for TLC Analysis:
-
Dissolve a small amount of your crude material, the recrystallized material, and a standard of 3-nitrothiophene (if available) in a suitable solvent (e.g., methanol or acetone).
-
Spot each solution on a silica gel TLC plate.
-
Develop the plate in the chosen solvent system.
-
Visualize the spots under UV light (3-nitrothiophene should be UV active) and/or by staining (e.g., with potassium permanganate).
The 3-nitrothiophene will have a higher Rf value (travel further up the plate) than the highly polar this compound, which will likely remain at or near the baseline. Successful purification will be indicated by the disappearance of the 3-nitrothiophene spot in the lane corresponding to your recrystallized product.
The following diagram illustrates the expected outcome of a TLC analysis.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
ResearchGate. Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Cheméco. 3-nitrothiophene (CAS 822-84-4) - Chemical & Physical Properties. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
Sources
Technical Support Center: Thiophen-3-amine Oxalate Reaction Scale-Up
Welcome to the technical support center for scaling up Thiophen-3-amine oxalate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As your Senior Application Scientist, I've structured this guide to provide not just steps, but the underlying rationale to empower you to make informed decisions during process development.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when planning the scale-up of your this compound synthesis.
Q1: What are the primary challenges I should anticipate when scaling up the synthesis of this compound?
Scaling up any chemical reaction introduces challenges that are often not apparent at the bench scale. For this compound, the key challenges revolve around:
-
Heat Management: Synthesis of thiophene derivatives can be exothermic. The surface-area-to-volume ratio of a reactor decreases significantly as the volume increases, making heat dissipation far less efficient.[1][2] This can lead to temperature spikes, increased byproduct formation, and potential runaway reactions.
-
Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more difficult than in a round-bottom flask.[3] Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and inconsistent product quality.
-
Solids Handling: this compound is a solid product.[4] Its precipitation, filtration, and drying at a large scale can be problematic. Issues like crystal habit, bulk density, and filtration efficiency become critical process parameters.
-
Safety and Handling: Thiophen-3-amine and its oxalate salt are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Handling large quantities requires stringent engineering controls and adherence to safety protocols.[6] The stability of the free amine and the oxalate salt under process conditions must also be thoroughly understood.
Q2: What are the critical process parameters (CPPs) to monitor during a pilot-scale reaction?
To ensure a safe, reproducible, and scalable process, you must rigorously monitor and control several parameters. The most critical include:
-
Temperature: This is arguably the most important parameter due to its impact on reaction rate, selectivity, and safety. Continuous monitoring of both the reaction mass and the jacket temperature is essential.
-
Reagent Addition Rate: The rate at which reagents are added directly influences heat generation. A slow, controlled addition is crucial for managing exotherms, especially at scale.
-
Agitation Speed: This must be optimized to ensure proper mixing without causing other issues like mechanical shear on crystals. For scale-up, it's often better to consider tip speed or power per unit volume rather than simply RPM.[1]
-
pH/Acidity: During the oxalate salt formation and any aqueous work-up steps, pH control is vital for ensuring complete precipitation and removal of impurities.
-
Reaction Concentration: The concentration of reagents can affect reaction kinetics, solubility, and viscosity, all of which behave differently at scale.
| Parameter | Lab Scale (Typical) | Pilot Scale (Considerations) | Rationale for Control |
| Temperature | -10°C to 30°C | Tightly controlled, often with automated cooling loops | Manages exotherm, minimizes side reactions, ensures product stability. |
| Addition Time | 5-30 minutes | 2-8 hours | Prevents dangerous temperature spikes due to reduced heat transfer.[1][2] |
| Agitation | 300-500 RPM (Magnetic) | 50-150 RPM (Impeller) | Ensures homogeneity; tip speed is a more scalable metric than RPM.[1] |
| Pressure | Atmospheric | Atmospheric (unless controlling volatiles) | Process is typically run at atmospheric pressure; vacuum may be used for drying. |
Q3: How do impurities from starting materials affect the scale-up process?
At the lab scale, high-purity reagents are often used, and purification methods like column chromatography can remove most impurities. At an industrial scale, the quality of starting materials can be more variable, and chromatography is often not feasible.[3] Potential impacts include:
-
Catalyst Poisoning: If your synthesis route (e.g., a metal-catalyzed amination) uses a catalyst, trace impurities in the starting thiophene substrate could poison it, leading to a stalled or incomplete reaction.
-
Side Reactions: Impurities can participate in side reactions, leading to a more complex product mixture and difficult purification.[1]
-
Crystallization Inhibition: Certain impurities can interfere with the crystallization of this compound, resulting in an oily product, poor crystal form, or filtration issues.
Best Practice: Always qualify incoming batches of raw materials. It is often necessary to develop a purification step for a key starting material to ensure process consistency.
Q4: What purification strategies are most effective for this compound at a large scale?
While lab-scale purification might rely on chromatography, large-scale purification focuses on more robust methods:
-
Crystallization/Recrystallization: This is the preferred method for purifying solids at scale. The choice of solvent is critical and must be optimized for yield, purity, safety, and cost. A well-designed crystallization can effectively remove both soluble and insoluble impurities.
-
Washing/Trituration: Washing the crude product cake on the filter with an appropriate anti-solvent can be highly effective at removing residual starting materials and soluble byproducts.
-
pH Adjustment and Extraction: If the crude product contains acidic or basic impurities, a work-up involving pH adjustment and liquid-liquid extraction prior to crystallization can significantly improve the final purity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical decision-making process when faced with a low-yielding reaction upon scale-up.
Caption: Troubleshooting Decision Tree for Low Yield.
Common Problems and Solutions
| Problem | Potential Root Cause(s) | Recommended Solutions & Rationale |
| 1. Low or Stalled Reaction | Inefficient Heat Transfer: The reaction exotherm is not being effectively managed, or the batch is not reaching the required temperature.[1][2] Poor Mixing: Reagents are not being adequately dispersed, leading to low effective concentration.[3] Reagent Quality: A new batch of starting material may contain inhibitors or be of lower purity. | Optimize Thermal Control: Profile the temperature of the batch itself, not just the jacket. Ensure the heating/cooling system is adequate for the vessel size. Improve Agitation: Evaluate the agitator design and speed. For slurries, ensure solids are fully suspended. Consider baffles to improve mixing efficiency. Qualify Raw Materials: Run a small-scale "spot check" with new batches of reagents before committing to a large-scale run. |
| 2. Poor Product Quality (Color, Impurities) | Localized Overheating: "Hot spots" near the reactor wall or addition point can cause thermal degradation of the thiophene ring or side reactions.[2] Atmospheric Exposure: Thiophene amines can be sensitive to air and light, leading to oxidative discoloration, especially over longer processing times at scale. Inefficient Work-up: Washing may be less effective in a large filter-dryer compared to a lab Buchner funnel. | Control Reagent Addition: Add reactive species sub-surface via a dip tube to promote rapid mixing and heat dissipation. Slow the addition rate. Inert the Reactor: Ensure the reactor is purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon) throughout the process. Optimize Purification: Develop a robust recrystallization protocol. Screen multiple solvents and solvent/anti-solvent systems. Ensure wash volumes are scaled appropriately. |
| 3. Difficult Product Isolation / Filtration | Unfavorable Crystal Habit: Rapid precipitation or "crashing out" can lead to very fine particles or an amorphous solid that clogs filters. Oiling Out: The product may be precipitating as an oil before solidifying if the temperature or concentration is not well-controlled. Gummy Consistency: Residual solvent or impurities can result in a sticky, difficult-to-handle solid. | Control Crystallization: Cool the reaction mixture slowly and with controlled agitation to promote the growth of larger, more easily filterable crystals. Consider adding seeds of the desired crystal form. Adjust Solvent System: You may need to increase the solvent volume or add an anti-solvent more slowly to prevent oiling out. Implement a Cake Wash: Wash the filtered product with a pre-chilled, appropriate solvent to displace the mother liquor and remove impurities. |
| 4. Inconsistent Oxalate Salt Stoichiometry | Incomplete Reaction: The initial amination reaction may not have gone to completion before the addition of oxalic acid. Inaccurate Dosing: Inaccurate measurement of either the crude thiophen-3-amine solution or the oxalic acid. Precipitation Issues: The oxalate salt may have some solubility in the mother liquor, leading to losses if the final conditions (temperature, solvent composition) are not optimized. | Use In-Process Controls (IPCs): Use TLC or HPLC to confirm the disappearance of the starting material before adding oxalic acid. Calibrate Equipment: Ensure scales and flow meters for reagent addition are properly calibrated. For solutions, charge by weight rather than volume for better accuracy. Perform Solubility Studies: Determine the solubility of the product in the mother liquor at various temperatures to optimize the isolation yield. |
Experimental Protocol: Controlled Crystallization for Scale-Up
This protocol outlines a robust method for purifying this compound via crystallization, designed with scalability in mind.
Objective: To purify crude this compound by removing process impurities and achieving a consistent, easily filterable crystal form.
Methodology:
-
Dissolution:
-
Charge the crude, dry this compound to a clean, dry, and inerted reactor equipped with an overhead stirrer, condenser, and temperature probe.
-
Charge the primary crystallization solvent (e.g., Isopropanol, Ethanol, or an optimized mixture) to the reactor. A typical starting ratio is 10-15 volumes of solvent per unit weight of crude product.
-
Heat the slurry with moderate agitation to a temperature that ensures complete dissolution (e.g., 60-70 °C). Rationale: Complete dissolution is necessary to ensure impurities are purged from the crystal lattice upon recrystallization.
-
-
Polishing Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot filtration through a cartridge filter into a second, pre-warmed, and inerted reactor. Rationale: This removes particulate matter that would otherwise be trapped in the final product.
-
-
Controlled Cooling & Crystallization:
-
Cool the clear solution at a controlled rate (e.g., 10-20 °C per hour). Rationale: Slow cooling promotes the formation of larger, more uniform crystals, which are easier to filter and wash.
-
Observe the temperature at which nucleation (the initial appearance of solids) begins. This is the cloud point.
-
Once nucleation starts, hold the temperature constant for 1-2 hours to allow for seed bed formation.
-
(Optional) If nucleation is inconsistent, develop a seeding strategy by adding a small amount (0.1-1% w/w) of pure product at a specific temperature.
-
-
Maturation (Aging):
-
After the slow cool is complete (e.g., to 0-5 °C), hold the slurry at this temperature with slow agitation for a minimum of 2-4 hours. Rationale: This "aging" period, known as Ostwald ripening, allows the crystal structure to anneal and maximizes yield by allowing dissolved product to crystallize out.
-
-
Isolation and Washing:
-
Transfer the slurry to a filter (e.g., Nutsche filter-dryer).
-
Deliquor the batch by applying vacuum or pressure.
-
Wash the product cake with 1-2 displacement washes of fresh, pre-chilled crystallization solvent.
-
Follow with 1-2 washes of a more non-polar anti-solvent (e.g., Heptane) to aid in drying. Rationale: Washing is critical to remove the impurity-rich mother liquor from the surface of the crystals.
-
-
Drying:
-
Dry the product under vacuum with a nitrogen sweep at a controlled temperature (e.g., 40-50 °C) until the solvent content meets specifications as determined by Loss on Drying (LOD) or Gas Chromatography (GC).
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 861965-63-1 [amp.chemicalbook.com]
- 5. This compound | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 478149-05-2|3-Aminothiophene Oxalate| Ambeed [ambeed.com]
- 7. This compound [myskinrecipes.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with Thiophen-3-amine oxalate
Welcome to the technical support center for reactions involving Thiophen-3-amine oxalate. As a versatile building block in pharmaceutical and materials science research, its successful application in cross-coupling reactions is critical. However, the unique properties of the thiophene moiety and the nature of the oxalate salt can present specific challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on diagnosing the root cause and implementing a logical, step-by-step resolution.
Q1: My cross-coupling reaction has failed or shows very low conversion. Where do I start troubleshooting?
This is a common and often frustrating issue. A failed reaction is a data point, and by systematically evaluating the potential failure modes, we can identify the cause.
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1] Ensure your solvent was properly degassed and that the reaction was maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[1]
-
Reagent Purity & Stoichiometry: Verify the purity of your starting materials. Impurities can sometimes poison catalysts.[1] Also, double-check the stoichiometry, particularly of the base, which is crucial for neutralizing the oxalate salt to generate the free amine.
-
Catalyst & Ligand Activity: Was your catalyst precursor or ligand old or improperly stored? Palladium catalysts, especially pre-catalysts, and phosphine ligands can degrade over time. It is often best to use a fresh batch or a reliable pre-catalyst.[2]
Workflow for Diagnosing a Failed Reaction
Below is a systematic workflow to pinpoint the issue.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Q2: I'm observing the formation of palladium black and my reaction has stalled. What is happening and how can I fix it?
The appearance of palladium black is a clear visual indicator of catalyst decomposition, where the active, soluble palladium species aggregates into inactive, insoluble metal.[1]
Primary Causes:
-
Sulfur Poisoning: The sulfur atom in the thiophene ring is a "soft" Lewis base and can irreversibly bind to the "soft" palladium metal center.[1] This coordination blocks the active site, effectively poisoning the catalyst.
-
Ligand Degradation: Phosphine ligands, which are essential for stabilizing the palladium center, can degrade at elevated temperatures, leaving the palladium atoms exposed and prone to aggregation.[1]
-
Slow Oxidative Addition: If the first step of the catalytic cycle—the oxidative addition of the aryl halide to the Pd(0) center—is slow, the concentration of the unstable, ligand-deficient Pd(0) species can build up, leading to decomposition.[1]
Solutions:
-
Employ Sulfur-Tolerant Ligands: The most effective solution is to use bulky, electron-rich phosphine ligands. These ligands create a protective steric shield around the palladium center, which both discourages sulfur coordination and promotes the desired catalytic cycle (especially reductive elimination).[1][3] Examples include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species cleanly and efficiently at the start of the reaction, minimizing the lifetime of unstable intermediates that can lead to palladium black formation.
-
Increase Catalyst Loading: While not the most cost-effective solution, modestly increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation over the course of the reaction.[1]
Q3: My main side product is the dehalogenated starting material. How can I suppress this?
Dehalogenation is a common side reaction, especially with electron-rich heteroaryl halides. It can be promoted by certain bases, solvents, or catalyst systems. In some cases, the choice of phosphine ligand can heavily influence this pathway.[4]
Mitigation Strategies:
-
Ligand Choice: This is often the most critical variable. Some ligands are more prone to promoting pathways that lead to dehalogenation. Screening a panel of ligands is the best approach. For instance, if you observe dehalogenation with RuPhos, trying SPhos might alter the reaction outcome.[4]
-
Base Selection: Strong, sterically hindered bases like NaOtBu are common, but sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can provide better results by altering the kinetics of the catalytic cycle.[1]
-
Temperature Control: Running the reaction at the lowest possible temperature required for conversion can sometimes minimize side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction design and optimization.
Q1: What is the best general catalyst system for coupling reactions with this compound?
There is no single "best" system, as the optimal choice depends on the specific reaction (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) and the coupling partner. However, a robust starting point involves a palladium precursor combined with a specialized phosphine ligand.
Catalyst Selection Logic
Caption: Logic for selecting a catalyst system based on reaction type.
| Reaction Type | Recommended Palladium Source | Recommended Ligands | Typical Base |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 Pre-catalysts | XPhos, SPhos, RuPhos, DavePhos[3][5] | NaOtBu, LiHMDS[4][5] |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, or SPhos Pre-catalyst[6][7] | SPhos, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃[1] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (with CuI co-catalyst)[8][9] | PPh₃, Xantphos[10][11] | Et₃N, Diethylamine[8] |
Q2: How does the oxalate counter-ion affect the reaction?
The Thiophen-3-amine is provided as an oxalate salt for stability.[12] In this form, the amine's nitrogen is protonated, rendering it non-nucleophilic.
-
Neutralization is Essential: The primary role of the base in your reaction is to neutralize the oxalic acid and the protonated amine, generating the free Thiophen-3-amine in situ. This means you must use at least two equivalents of base for a Buchwald-Hartwig amination (one for the oxalate, one to deprotonate the amine for the catalytic cycle) or at least one equivalent for other couplings.
-
Potential for Catalyst Interaction: While well-documented for iron-catalyzed systems, oxalate can also coordinate to other metal centers.[13][14] Although less common in palladium catalysis, an excess of a strong base is recommended to ensure the amine is fully liberated and to minimize any potential interference from the oxalate dianion.
Q3: How do I choose the correct base and solvent?
The base and solvent are not passive components; they are critical to the reaction's success.
Base Selection:
The base's function is multifaceted: it activates the amine, participates in the catalytic cycle, and neutralizes byproducts.[1][3]
| Base | pKa of Conj. Acid | Common Use Cases & Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | The go-to strong, non-nucleophilic base for Buchwald-Hartwig aminations. Its high basicity is effective for deprotonating amines and coupling unreactive partners.[5] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A strong inorganic base often used in Suzuki couplings. Its solubility in organic solvents is better than other carbonates.[1] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A moderately strong base, commonly used in Suzuki reactions. It is generally less reactive towards sensitive functional groups than NaOtBu.[1][6] |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | A soluble, organic base that can be used under milder, homogeneous conditions, which is advantageous for flow chemistry applications and substrates with sensitive functional groups.[10] |
| Triethylamine (Et₃N) | ~10.7 | A weaker base, often used as both the base and solvent in Sonogashira couplings.[8] |
Solvent Selection:
The ideal solvent should dissolve all reactants and remain stable at the required reaction temperature.
-
Common Choices: Aprotic polar solvents such as Toluene , 1,4-Dioxane , and Tetrahydrofuran (THF) are most common.[2][15]
-
Key Requirement: Solvents must be anhydrous and thoroughly degassed before use to prevent catalyst deactivation and side reactions.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed for the rapid evaluation of different catalysts, ligands, and bases in parallel.
-
Preparation: In an array of reaction vials inside a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv) and the desired boronic acid/ester (for Suzuki) or alkyne (for Sonogashira).
-
Catalyst/Ligand Addition: To each vial, add the pre-weighed palladium precursor (e.g., Pd₂(dba)₃, 0.002 mmol) and ligand (0.008 mmol). Use a 1:2 or 1:4 Pd:Ligand ratio depending on the system.
-
Reagent Addition: Add this compound (0.1 mmol, 1.0 equiv) and the chosen base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).
-
Solvent Addition: Add 1.0 mL of degassed solvent (e.g., Toluene) to each vial.
-
Reaction: Seal the vials, remove the array from the glovebox, and place it on a pre-heated reaction block (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by LC-MS or GC-MS to determine conversion and identify products.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide
-
Glovebox Setup: To an oven-dried reaction vial, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (208 mg, 1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add 5 mL of dry, degassed toluene.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]
-
Optimization of the conditions for the cross-coupling reaction. [a] - ResearchGate. (2020). ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2026). Wordpress. Available at: [Link]
-
Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary - American Chemical Society. (2026). ACS Publications. Available at: [Link]
-
This compound | C6H7NO4S | CID 22047570 - PubChem. NIH. Available at: [Link]
-
Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). YouTube. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019). s3.amazonaws.com. Available at: [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2026). ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). National Institutes of Health. Available at: [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. (2026). ResearchGate. Available at: [Link]
-
Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines - MDPI. MDPI. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing). (2022). Royal Society of Chemistry. Available at: [Link]
-
Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds | Policy Commons. Policy Commons. Available at: [Link]
-
Oxalate regulate the redox cycle of iron in heterogeneous UV-Fenton system with Fe3O4 nanoparticles as catalyst: Critical role of homogeneous reaction - PubMed. (2022). PubMed. Available at: [Link]
-
A) Optimization of cross‐coupling reaction. B) Scope of cross‐coupling... - ResearchGate. ResearchGate. Available at: [Link]
-
1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. ChemRxiv. Available at: [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. (2026). ResearchGate. Available at: [Link]
-
The Multiple Facets of Oxalate Dianion in Photochemistry - iris.unina.it. iris.unina.it. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC - PubMed Central. (2023). National Institutes of Health. Available at: [Link]
-
Revisiting Reduction of CO2 to Oxalate with First-Row Transition Metals: Irreproducibility, Ambiguous Analysis, and Conflicting Reactivity - PMC - PubMed Central. (2022). National Institutes of Health. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). SpringerLink. Available at: [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Effects of oxalate on Fe-catalyzed photoxidation of dissolved sulfur dioxide in atmospheric water | Request PDF - ResearchGate. (2026). ResearchGate. Available at: [Link]
-
Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[2][5][8]triazolo[1,5-a]pyrimidine-6-one derivatives - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021). YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxalate regulate the redox cycle of iron in heterogeneous UV-Fenton system with Fe3O4 nanoparticles as catalyst: Critical role of homogeneous reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Resolving Solubility Challenges with Thiophen-3-amine Oxalate
Welcome to the technical support center for Thiophen-3-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use in various reaction media. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience, ensuring you can proceed with your synthesis with confidence.
Troubleshooting Guide: Dissolving this compound
This section provides a systematic, question-and-answer-based approach to tackling solubility problems. We address specific issues you may encounter and provide detailed, actionable protocols.
Q1: My this compound is not dissolving in my initial choice of reaction solvent. Where do I begin troubleshooting?
A1: The first and most critical step is a systematic solvent screening, guided by the principle of "like dissolves like," with special consideration for the ionic nature of your starting material.
This compound is an organic salt. This means it possesses both a non-polar thiophene ring and an ionic amine oxalate component. This dual nature dictates its solubility. The ionic character suggests that polar solvents will be more effective at solvating the molecule than non-polar solvents.
Expert Insight: The salt's crystal lattice energy must be overcome by the energy of solvation. Polar solvents, particularly polar aprotic solvents, are adept at solvating ions and are an excellent starting point.
Recommended Action: Systematic Solvent Screening
Begin with a small-scale solubility test using a range of polar solvents. This will provide empirical data to guide your solvent selection for the full-scale reaction.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Weigh 5-10 mg of this compound into several small, dry vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent.
-
Observation: Stir or gently agitate each vial at room temperature for 5-10 minutes. Observe for complete dissolution, partial dissolution, or no change.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.
-
Documentation: Record your observations for each solvent.
Data Presentation: Initial Solvent Screening Suggestions
| Solvent Class | Recommended Solvents | Expected Observations & Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High Likelihood of Success. These solvents have high dielectric constants and are excellent at solvating both cations and anions, making them ideal for dissolving organic salts.[1][2] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate Likelihood of Success. These solvents can hydrogen bond and have a reasonable polarity. They are often used in reactions with aminothiophene derivatives.[3] |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Lower Likelihood of Success. While polar, their ability to solvate ions is weaker than the above classes. May be more effective with heating or as a co-solvent. |
| Chlorinated | Dichloromethane (DCM) | Low Likelihood of Success. Generally not polar enough to effectively dissolve organic salts. |
| Non-Polar | Toluene, Hexanes | Very Unlikely to be Effective. These solvents lack the polarity to overcome the crystal lattice energy of the salt. |
Q2: I've identified a solvent where my this compound shows partial solubility, but it's not sufficient for my reaction concentration. What are my next steps?
A2: If a single solvent system is inadequate, the next steps involve applying energy or using a co-solvent system to enhance solubility.
Expert Insight: Often, a combination of techniques is required to achieve the desired concentration. These methods work by either increasing the kinetic rate of dissolution or by modifying the overall polarity of the reaction medium to be more favorable for the solute.
Recommended Actions:
-
Heating: For many compounds, solubility increases with temperature. Gently heating the mixture can often lead to complete dissolution. Always check the thermal stability of your reactants before significantly increasing the reaction temperature.
-
Sonication: The use of an ultrasonic bath can aid in breaking down solid agglomerates, increasing the surface area available for solvation.
-
Co-solvents: If your compound is partially soluble in a primary solvent, the addition of a small amount of a miscible co-solvent (in which the compound has higher solubility) can significantly improve overall solubility. For example, if your reaction is in ethanol, adding a small percentage of DMF or DMSO can be effective.
Experimental Protocol: Co-solvent Optimization
-
Primary Suspension: Suspend your this compound in your primary reaction solvent at the desired concentration.
-
Co-solvent Addition: While stirring, add a high-solubility solvent (e.g., DMF or DMSO) dropwise.
-
Observation: Continue adding the co-solvent until the solid is fully dissolved.
-
Ratio Determination: Note the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for your full-scale reaction to ensure reproducibility.
Q3: The required solvent systems are not compatible with my downstream processes or other reagents. Can I modify the this compound itself to improve its solubility in a different solvent?
A3: Yes, converting the oxalate salt back to the free amine is a common and effective strategy to alter its solubility profile.
Expert Insight: The free Thiophen-3-amine will be significantly less polar than its oxalate salt. This will decrease its solubility in highly polar solvents but will increase its solubility in moderately polar and some non-polar organic solvents like ethers (e.g., THF, diethyl ether) and chlorinated solvents (e.g., DCM).[4] This provides an alternative avenue if polar aprotic solvents are not suitable for your reaction.
Experimental Protocol: Conversion to the Free Amine
-
Suspension: Suspend the this compound in a suitable organic solvent in which the free amine is soluble (e.g., ethyl acetate or DCM).
-
Basification: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and stir vigorously. The base will neutralize the oxalic acid, liberating the free amine.
-
Extraction: The free amine will partition into the organic layer. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free Thiophen-3-amine.
Mandatory Visualization: Troubleshooting Workflow
Caption: A decision-making flowchart for resolving solubility issues.
Frequently Asked Questions (FAQs)
-
What are the visual signs of poor solubility?
-
A cloudy or hazy appearance in the reaction mixture.
-
Visible solid particles that do not disappear with stirring.
-
Inconsistent reaction rates or yields between batches.
-
-
How does the oxalate salt form affect solubility compared to the free amine?
-
The oxalate salt is significantly more polar due to its ionic nature. This makes it more soluble in polar solvents (like water, DMF, DMSO) and less soluble in non-polar organic solvents. The free amine, being less polar, will exhibit the opposite trend, showing better solubility in solvents like THF, ethyl acetate, and DCM.
-
-
Are there any solvent types I should generally avoid?
-
Non-polar solvents such as hexanes, heptane, and toluene are highly unlikely to dissolve this compound and should be avoided as the primary solvent.
-
-
Can I use a base to help dissolve the oxalate salt in an organic solvent?
-
Adding a base will convert the oxalate salt to the free amine in situ. This can be a valid strategy if the free amine is soluble in your reaction solvent and the presence of the oxalate salt of the base does not interfere with your reaction. Triethylamine (Et₃N) is a common organic-soluble base used for this purpose.
-
Mandatory Visualization: Salt-Amine Equilibrium
Caption: Equilibrium between the salt and free amine forms.
References
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Wikipedia. Polar aprotic solvent. [Link]
-
MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]
-
Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]
- Google Patents.
-
SpringerLink. Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
-
Scribd. Case Based Question Amines. [Link]
-
Purdue University. Amines. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
-
OSTI.GOV. resent Solvent Interactions with Reagent Salts in All- Inorganic Halide Perovskite Solutions. [Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
-
NCERT. Amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
Sources
Technical Support Center: Isolation of Pure Thiophen-3-amine Oxalate
This guide provides in-depth troubleshooting and procedural answers for researchers, scientists, and drug development professionals working on the isolation and purification of Thiophen-3-amine oxalate. The content is structured to address practical challenges encountered during experimental work, explaining the scientific principles behind each recommended step to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Issues in this compound Workup
This section addresses specific problems that can arise during the isolation process. Each entry details the likely causes and provides a systematic approach to resolution.
Question 1: I've added oxalic acid to my crude Thiophen-3-amine solution, but little to no precipitate has formed. What went wrong?
Answer:
Failure of the oxalate salt to precipitate is a common issue that can typically be traced back to solvent choice or stoichiometry.
-
Primary Cause 1: Excessive Solvent Volume: The most frequent reason for failed crystallization is the use of too much solvent, which keeps the target salt fully solvated even at reduced temperatures.[1] The concentration of the this compound has not reached its saturation point.
-
Solution: Carefully reduce the solvent volume under reduced pressure using a rotary evaporator. Be cautious not to evaporate to dryness, as this will deposit all components, including impurities. Concentrate the solution until it becomes slightly turbid, then add a small amount of fresh solvent dropwise until the solution is clear again. Now, attempt to cool the solution to induce crystallization.
-
-
Primary Cause 2: Inappropriate Solvent System: The ideal solvent for precipitation is one in which the product has low solubility, while the impurities remain dissolved. If your crude Thiophen-3-amine is in a solvent like DMF or DMSO where the oxalate salt is highly soluble, precipitation will be difficult.
-
Solution: Perform a solvent swap. If possible, remove the high-boiling point reaction solvent in vacuo. Re-dissolve the crude residue in a minimal amount of a solvent in which the free amine is soluble but the oxalate salt is expected to have lower solubility, such as isopropanol (IPA) or acetone. Then, proceed with the addition of the oxalic acid solution. Alternatively, add an anti-solvent (e.g., heptane, diethyl ether) dropwise to the solution after adding oxalic acid until persistent turbidity is observed, then warm slightly to clarify and cool slowly.
-
-
Primary Cause 3: Incorrect Stoichiometry: An insufficient amount of oxalic acid will result in an incomplete conversion of the amine to the salt, leading to low yields.
-
Solution: Ensure you have an accurate concentration or mass of your crude Thiophen-3-amine. If the preceding reaction's yield is uncertain, it is advisable to perform the workup on a small analytical batch first to determine the optimal amount of oxalic acid. Typically, a 1.0 to 1.05 molar equivalent of oxalic acid is sufficient.
-
Question 2: My product has separated as a sticky oil or gum instead of forming crystalline solids. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or as a supersaturated, amorphous solid. This is often due to impurities or improper cooling.[1]
-
Primary Cause 1: High Impurity Load: The presence of significant impurities can depress the melting point of the product, leading to the formation of a low-melting eutectic mixture.[1]
-
Solution: Address the purity of the crude material first. Perform an aqueous wash or liquid-liquid extraction on the crude Thiophen-3-amine solution before salt formation to remove water-soluble or organic-soluble impurities. If oiling out still occurs, re-dissolve the oil by heating and adding a small amount of additional solvent. Allow the solution to cool much more slowly. A stepwise cooling process (e.g., room temperature for several hours, then 4°C, then -20°C) is highly effective.
-
-
Primary Cause 2: Rapid Cooling or High Concentration: Cooling the solution too quickly does not allow sufficient time for molecules to arrange into an ordered crystal lattice.
-
Solution:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% v/v) of additional solvent to slightly reduce the saturation level.
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a very slow cooling rate to room temperature before transferring to a refrigerator.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a single "seed" crystal.
-
-
Question 3: The isolated this compound is pink/brown/dark-colored. How can I obtain a colorless product?
Answer:
Thiophen-3-amine, like many aromatic amines, is susceptible to air oxidation, which produces highly colored polymeric impurities.
-
Primary Cause 1: Oxidation of Free Amine: The free amine is unstable and can decompose upon exposure to air (oxygen) and light, especially at elevated temperatures or in the presence of trace metals.[2][3]
-
Solution 1 (Prevention): Handle the crude Thiophen-3-amine solution under an inert atmosphere (nitrogen or argon) whenever possible. Avoid unnecessarily long reaction or workup times where the free amine is exposed. Store the crude material at low temperatures and protected from light if it cannot be used immediately.[2][3]
-
Solution 2 (Remediation): Perform a charcoal treatment. After the initial precipitation of the oxalate salt, re-dissolve the crude, colored solid in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% w/w relative to your product), keep the solution hot for 5-15 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon. The colored impurities adsorb onto the high surface area of the carbon. Recrystallize the product from the clarified filtrate.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard workflow for isolation and a decision tree for troubleshooting common issues.
Caption: General workflow for isolating this compound.
Caption: Troubleshooting decision tree for common workup issues.
Frequently Asked Questions (FAQs)
Question 1: Why is Thiophen-3-amine converted to its oxalate salt for isolation instead of being used directly?
Answer: There are three primary reasons for converting the free amine to its oxalate salt:
-
Enhanced Stability: The free Thiophen-3-amine is an electron-rich aromatic amine that is prone to rapid oxidation and polymerization, making it difficult to store and handle. Converting it to a salt neutralizes the lone pair on the nitrogen, significantly increasing its stability.[4]
-
Ease of Handling: The free amine is often an oil or a low-melting solid. In contrast, the oxalate salt is typically a stable, free-flowing crystalline solid that is much easier to handle, weigh, and store.[5]
-
Effective Purification: Crystallization is a highly effective method for purification. Precipitating the oxalate salt selectively isolates the desired amine from many non-basic impurities that remain in the mother liquor. Subsequent recrystallization can further enhance purity.
Question 2: What is the optimal stoichiometry of oxalic acid to use?
Answer: For the formation of the simple oxalate salt, a 1:1 molar ratio of Thiophen-3-amine to oxalic acid is theoretically required. In practice, it is common to use a slight excess of oxalic acid (e.g., 1.05 equivalents) to ensure complete precipitation of the amine and to compensate for any minor inaccuracies in quantifying the crude amine starting material. The use of a large excess should be avoided as it can lead to contamination of the final product with oxalic acid.
Question 3: Which solvents are recommended for the precipitation and recrystallization of this compound?
Answer: The choice of solvent is critical. An ideal solvent should dissolve the oxalate salt at high temperatures but have low solubility for it at cool temperatures. This differential solubility is key to achieving high recovery during crystallization.
| Solvent | Boiling Point (°C) | Characteristics & Use Case |
| Isopropanol (IPA) | 82.5 | Excellent choice. Often used to dissolve the crude amine before adding an IPA solution of oxalic acid. Good differential solubility for the salt. |
| Ethanol (EtOH) | 78.4 | Similar to IPA, widely used. The salt's solubility is slightly higher than in IPA, which can be useful for recrystallization. |
| Acetone | 56 | A more polar option. Can be used for precipitation, often in combination with a non-polar anti-solvent like heptane or MTBE. |
| Acetonitrile (MeCN) | 82 | Good for dissolving the salt when hot. Can be effective for recrystallization. |
| Water | 100 | Generally avoided for the initial precipitation due to the high solubility of many amine salts, but can be used in mixed-solvent systems (e.g., EtOH/Water) for recrystallization if the product is sufficiently pure. |
Question 4: What are the best practices for handling and storing the crude Thiophen-3-amine solution before workup?
Answer: Due to its instability, the crude free amine should be processed into its stable salt form as quickly as possible. If immediate workup is not feasible:
-
Inert Atmosphere: Keep the solution under a blanket of nitrogen or argon gas at all times.
-
Light Protection: Protect the solution from light by wrapping the flask in aluminum foil.
-
Low Temperature: Store the solution at low temperatures (4°C or below) to slow the rate of decomposition.[2][3]
Question 5: What analytical techniques should I use to confirm the purity and identity of my final this compound?
Answer: A combination of techniques is recommended for full characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure. You should see characteristic peaks for the thiophene ring protons and the amine protons. The integration should be consistent with the 1:1 amine-to-oxalate structure.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities. The melting point for this compound is reported as 121°C.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify key functional groups, such as the N-H stretches of the ammonium salt and the C=O stretch of the oxalate.
-
Elemental Analysis (CHN/S): Provides the elemental composition of the compound, which can be compared to the theoretical values for the C₆H₇NO₄S formula to confirm identity and purity.[5]
Protocols
Protocol 1: General Procedure for Oxalate Salt Formation and Isolation
-
Preparation: Assume the crude Thiophen-3-amine is in a suitable organic solvent (e.g., 100 mL of IPA) following the completion of the reaction and initial aqueous washes. If in a different solvent, concentrate in vacuo and re-dissolve in a minimal amount of warm IPA.
-
Acid Addition: Prepare a solution of oxalic acid (1.05 molar equivalents relative to the theoretical yield of amine) in a minimal amount of IPA. Add this solution dropwise to the stirring crude amine solution at room temperature.
-
Precipitation: Upon addition, a solid may begin to precipitate immediately. Continue stirring at room temperature for 30-60 minutes to ensure complete salt formation.
-
Cooling: Slowly cool the slurry in an ice bath for another 60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether or heptane to facilitate drying.
-
Drying: Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Recrystallization for Purity Enhancement
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above.
-
Dissolution: Place the crude, dry this compound in an appropriately sized flask. Add the minimum amount of solvent required to dissolve the solid at reflux temperature. Ensure all solid has dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to reflux for 5-15 minutes.
-
Hot Filtration (If Necessary): If carbon was used, perform a hot filtration through a pre-warmed funnel containing Celite® to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the NMR and Mass Spectrometry Analysis of Thiophen-3-amine Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and heterocyclic chemistry, the precise and accurate characterization of compounds is paramount. Thiophen-3-amine and its salt forms are crucial building blocks in the synthesis of a variety of therapeutic agents. This guide, born from extensive hands-on experience in analytical chemistry, provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for thiophen-3-amine oxalate. As a self-validating system of protocols and data, this document aims to empower researchers to confidently identify and characterize this important synthetic intermediate.
For comparative purposes, this guide will also consider the analytical characteristics of the free base, thiophen-3-amine, and its hydrochloride salt, providing a broader understanding of how the counter-ion influences the spectral data.
Introduction: The Significance of Thiophen-3-amine and its Salts
Thiophen-3-amine is a key heterocyclic amine utilized in the synthesis of a range of biologically active molecules. Its utility as a pharmaceutical intermediate necessitates robust and reliable analytical methods for quality control and structural verification[1]. The formation of salts, such as the oxalate, is a common strategy to improve the handling, stability, and solubility of amines. However, the presence of a counter-ion can influence the spectral characteristics of the parent molecule. Understanding these shifts is crucial for accurate interpretation of analytical data.
This guide will focus on the two most powerful techniques for structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, providing a clear and logical progression from sample preparation to data acquisition, ensuring high-quality and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the analysis of thiophen-3-amine salts, which are often polar, dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice due to its excellent solvating power for polar compounds and its relatively simple residual solvent peaks in both ¹H and ¹³C NMR spectra.
Step-by-Step NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the thiophen-3-amine salt (oxalate or hydrochloride) for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d6 in a clean, dry vial.
-
To ensure homogeneity and remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Internal Standard:
-
For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (5 seconds) are required to obtain a good signal-to-noise ratio.
-
Workflow for NMR Data Acquisition and Analysis
Caption: A logical workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For polar and potentially non-volatile compounds like amine salts, Electrospray Ionization (ESI) is a suitable technique.
Step-by-Step MS Sample Preparation and Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the thiophen-3-amine salt in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Crucial Note: High concentrations of non-volatile salts can suppress the analyte signal and contaminate the instrument. If high salt concentrations are unavoidable, desalting techniques such as solid-phase extraction (SPE) may be necessary.
-
-
Instrument Setup:
-
Use an ESI source in positive ion mode, as amines readily form positive ions by protonation.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a mass range that includes the expected molecular weights of the thiophen-3-amine cation and the oxalate or chloride adducts.
-
For fragmentation analysis, perform a product ion scan (tandem MS or MS/MS) on the protonated molecular ion of thiophen-3-amine.
-
Workflow for Mass Spectrometry Data Acquisition
Caption: A streamlined workflow for mass spectrometry analysis.
Comparative Spectral Data Analysis
The following tables summarize the expected NMR and mass spectral data for this compound, with comparisons to the free base and the hydrochloride salt. This data is a synthesis of information from spectral databases and predictive models.
¹H NMR Spectral Data (Predicted for DMSO-d6)
The proton NMR spectrum is expected to show three distinct signals for the thiophene ring protons. The chemical shifts will be influenced by the protonation state of the amine group.
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | NH₂/NH₃⁺ (δ, ppm) | Oxalate (δ, ppm) |
| Thiophen-3-amine | ~7.2 | ~6.7 | ~7.1 | ~5.0 (broad) | - |
| This compound | ~7.5 | ~7.0 | ~7.4 | ~8.5 (very broad) | ~8.2 (broad) |
| Thiophen-3-amine HCl | ~7.6 | ~7.1 | ~7.5 | ~9.0 (very broad) | - |
Note: The chemical shifts are approximate and can vary based on concentration and temperature. The amine and oxalate proton signals are often broad due to exchange with residual water in the solvent.
¹³C NMR Spectral Data (Predicted for DMSO-d6)
The carbon NMR spectrum will show four signals for the thiophene ring carbons and one for the oxalate counter-ion in the case of the oxalate salt.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Oxalate (C=O) (δ, ppm) |
| Thiophen-3-amine | ~120 | ~145 | ~110 | ~125 | - |
| This compound | ~122 | ~140 | ~112 | ~127 | ~161 |
| Thiophen-3-amine HCl | ~123 | ~138 | ~113 | ~128 | - |
Note: The chemical shifts are approximate. The position of C3 is particularly sensitive to the protonation state of the attached amine.
Mass Spectrometry Data
In positive ion ESI-MS, all three compounds are expected to show a protonated molecular ion for thiophen-3-amine at m/z 100.02. The fragmentation pattern in MS/MS will be characteristic of the thiophene ring and the amine functionality.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 100.02 | Protonated molecular ion of thiophen-3-amine |
| [M+H-H₂S]⁺ | 66.02 | Loss of hydrogen sulfide from the thiophene ring |
| [M+H-HCN]⁺ | 73.00 | Loss of hydrogen cyanide, a common fragmentation for amines |
Characteristic Fragmentation: The primary fragmentation pathway for protonated thiophen-3-amine is expected to involve the loss of small neutral molecules such as H₂S and HCN, which is typical for heterocyclic amines. Alpha-cleavage, common for aliphatic amines, is less favored in this aromatic system.
Expert Interpretation and Causality
NMR Analysis: The downfield shift of the thiophene ring protons and carbons in the salt forms (oxalate and hydrochloride) compared to the free base is a direct consequence of the protonation of the amine group. The resulting ammonium cation withdraws electron density from the aromatic ring, deshielding the nuclei and causing them to resonate at a higher frequency (further downfield). The broadness of the N-H and O-H protons is due to rapid chemical exchange with each other and with any trace amounts of water in the deuterated solvent.
Mass Spectrometry Analysis: The observation of the protonated molecular ion of the free amine (m/z 100.02) for both salt forms in ESI-MS is expected, as the non-covalent salt association is readily disrupted in the gas phase. The fragmentation pattern provides a fingerprint for the thiophen-3-amine structure itself, confirming the integrity of the core molecule. The absence of a significant molecular ion for the intact salt in the gas phase is typical for ESI of organic salts.
Conclusion: A Framework for Confident Characterization
This guide provides a comprehensive framework for the NMR and mass spectrometry analysis of this compound. By following the detailed, self-validating protocols and utilizing the comparative spectral data, researchers can confidently identify and characterize this important pharmaceutical intermediate. The provided insights into the influence of the salt form on the spectral data will aid in the accurate interpretation of results, ensuring the quality and integrity of synthetic processes and drug development endeavors.
References
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A Comprehensive Guide to the Characterization of Novel Thiophen-3-amine Oxalate Derivatives as Potent Anticancer Agents
Introduction: The Therapeutic Promise of the Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic and structural properties make it a versatile building block in the design of novel therapeutic agents.[2] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] The 2-aminothiophene substructure, in particular, has garnered significant attention as a pharmacophore in the development of potent cytotoxic agents.[5][6] This guide provides a comprehensive characterization of a novel, rationally designed Thiophen-3-amine Oxalate derivative, herein designated as TPA-1 , and compares its performance against a known thiophene-based anticancer agent and a standard chemotherapeutic drug, Doxorubicin. The oxalate salt form of TPA-1 was selected to enhance its solubility and bioavailability, a common strategy in pharmaceutical development.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, supporting experimental data, and a comparative analysis to underscore the therapeutic potential of this novel chemical entity.
Molecular Design and Synthetic Strategy: The Gewald Reaction as a Cornerstone
The synthesis of the core 2-aminothiophene scaffold of TPA-1 was achieved through the versatile and efficient Gewald three-component reaction.[7] This reaction allows for the facile construction of polysubstituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[8][9] The choice of the Gewald reaction is predicated on its operational simplicity, the ready availability of starting materials, and its amenability to creating a diverse library of analogs for structure-activity relationship (SAR) studies.[10]
The synthetic route to TPA-1 and a comparative thiophene derivative is outlined below. The subsequent formation of the oxalate salt of TPA-1 is a straightforward acid-base reaction.
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A Comparative Guide to the Reactivity of Thiophen-3-amine Oxalate and Thiophen-2-amine for the Research Scientist
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic building blocks is fundamental to the design of efficient and innovative synthetic strategies. This guide provides an in-depth, objective comparison of the chemical reactivity of two pivotal thiophene isomers: thiophen-3-amine, supplied as its stable oxalate salt, and the more common thiophen-2-amine. By elucidating the electronic and steric factors that govern their behavior in key synthetic transformations and providing supporting experimental context, this document aims to empower chemists to make informed decisions in the laboratory.
Introduction: Isomers of Interest and the Importance of Stability
Thiophen-3-amine and thiophen-2-amine are structurally similar yet electronically distinct aromatic amines that serve as versatile precursors in medicinal chemistry and materials science. Their utility is, however, intrinsically linked to their stability. Thiophen-2-amine, in its free base form, is notoriously unstable and prone to polymerization and degradation, necessitating its storage and handling as a more stable salt, such as the hydrochloride. Similarly, thiophen-3-amine is often supplied as its oxalate salt to enhance its shelf-life and handling characteristics.[1][2][3][4] For the purpose of this guide, it is assumed that prior to reaction, the free amine is liberated from its salt form, typically through a basic workup, allowing for a direct comparison of the inherent reactivity of the parent amines.
Spectroscopic Differentiation: A Snapshot of Electronic Differences
The positioning of the amino group on the thiophene ring gives rise to distinct electronic environments, which are readily discernible through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). These differences in chemical shifts provide a foundational understanding of the electron density distribution in each isomer, which in turn dictates their reactivity.[5]
| Carbon Atom | Thiophen-2-amine Derivatives (ppm) | Thiophen-3-amine Derivatives (ppm) |
| C2 | δ 150 - 165 | δ 110 - 125 |
| C3 | δ 100 - 115 | δ 140 - 155 |
| C4 | δ 120 - 130 | δ 115 - 125 |
| C5 | δ 115 - 125 | δ 120 - 130 |
| Table 1: Comparison of typical ¹³C NMR chemical shifts for 2- and 3-aminothiophene derivatives. Data compiled from various sources.[5] |
The notable downfield shift of C2 in thiophen-2-amine derivatives and C3 in thiophen-3-amine derivatives directly reflects the carbon atom bonded to the electron-donating amino group.[5] This polarization is a key factor in understanding the regioselectivity of their reactions.
Reactivity in Electrophilic Aromatic Substitution: A Tale of Two Activation Patterns
The amino group in both isomers is a potent activating group, rendering the thiophene ring highly susceptible to electrophilic aromatic substitution (EAS). However, the position of the amino group dictates the preferred sites of substitution and the overall reaction rates.
Thiophen-2-amine: The amino group at the C2 position strongly activates the C5 and C3 positions towards electrophilic attack. The resonance stabilization of the intermediate sigma complex is most effective when the electrophile adds to the C5 position, making it the major site of substitution.
Thiophen-3-amine: In contrast, the amino group at the C3 position primarily activates the C2 and, to a lesser extent, the C5 positions. The C2 position is generally the most favored site for electrophilic attack due to the ability of the adjacent sulfur atom and the amino group to stabilize the resulting positive charge in the sigma complex intermediate.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Representative Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To introduce a formyl group onto the thiophene ring of thiophen-2-amine and thiophen-3-amine.
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous dimethylformamide (DMF, 5 volumes) to 0 °C.
-
Reaction with Aminothiophene: Dissolve the respective aminothiophene (1.0 equivalent, free-based from its salt) in anhydrous DMF (2 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: Thiophen-2-amine is expected to yield primarily 5-aminothiophene-2-carbaldehyde, while thiophen-3-amine would yield 3-aminothiophene-2-carbaldehyde. A direct comparison of yields under identical conditions would provide valuable data on their relative reactivities in this transformation.
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
Aminothiophenes are valuable nucleophiles in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, which forms C-N bonds.[9][10][11][12][13] Furthermore, the corresponding bromo-substituted aminothiophenes are excellent substrates for Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation.[14][15][16][17] The reactivity of these isomers in such reactions is influenced by the electronic nature of the carbon-halogen bond and the steric environment around the reaction center. Generally, C-Br bonds at the C2 position of thiophene are more reactive in palladium-catalyzed cross-coupling reactions than those at the C3 position.[18]
Caption: General schemes for Buchwald-Hartwig and Suzuki couplings.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-aminothiophene with a generic arylboronic acid. This reaction would be applicable to both 2-bromo-3-aminothiophene and 3-bromo-2-aminothiophene, allowing for a comparative assessment of their reactivity.
Objective: To compare the reactivity of a 2-bromo-3-aminothiophene and a 3-bromo-2-aminothiophene in a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add the bromo-aminothiophene (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of toluene and water (4:1, 5 mL per mmol of bromo-aminothiophene).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: Based on the generally higher reactivity of 2-halothiophenes, it is anticipated that the 2-bromo-3-aminothiophene would react faster and potentially give a higher yield of the coupled product compared to the 3-bromo-2-aminothiophene under identical reaction conditions.[18]
Conclusion: A Strategic Choice of Isomer
The selection between thiophen-3-amine oxalate and thiophen-2-amine is a strategic decision that should be guided by the desired synthetic outcome.
-
For electrophilic aromatic substitution , the choice of isomer directly controls the position of the incoming electrophile. Thiophen-2-amine will primarily direct substitution to the C5 position, while thiophen-3-amine will favor the C2 position.
-
In metal-catalyzed cross-coupling reactions , the inherent electronic properties of the thiophene ring often render the 2-position more reactive than the 3-position. This can be advantageous for achieving higher yields and faster reaction rates when utilizing a 2-substituted thiophene.
By understanding the fundamental principles of reactivity and the practical considerations of stability, researchers can harness the full synthetic potential of these valuable aminothiophene building blocks.
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A Senior Application Scientist's Guide to Cost-Effective Alternatives for Thiophen-3-amine Oxalate in Synthesis
For researchers and drug development professionals, the thiophene ring is a privileged scaffold, integral to numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, the 3-aminothiophene moiety serves as a critical building block for a wide array of biologically active molecules. However, the direct procurement of its stabilized form, Thiophen-3-amine oxalate, often presents a significant cost barrier in early-stage research and process development, with prices for small quantities reaching several dollars per gram.[3]
This guide provides a comprehensive analysis of cost-effective alternatives, moving beyond simple supplier comparisons to address the root of the issue: the synthesis of the 3-aminothiophene core itself. We will explore robust, economical, and scalable synthetic routes that allow laboratories to generate 3-aminothiophene derivatives from inexpensive starting materials. Furthermore, we will discuss strategic bioisosteric replacements that may offer similar pharmacological profiles with more favorable synthetic accessibility. This guide is designed to empower chemists with the knowledge to make informed, cost-conscious decisions without compromising scientific rigor.
Part 1: Economical Synthesis of the 3-Aminothiophene Scaffold
The primary cost driver is not the oxalate salt, but the synthesis of the parent 3-aminothiophene, a molecule known for its instability in its free base form.[4] By mastering its synthesis from commodity chemicals, research teams can dramatically reduce expenditure. Below, we compare several established and modern methods.
The Fiesselmann Thiophene Synthesis: A Direct Route to Functionalized 3-Aminothiophenes
The Fiesselmann synthesis is a powerful method for constructing the thiophene ring. While classically used to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives, a key variation provides direct access to the 3-aminothiophene core.[5] This is arguably the most direct and cost-effective alternative to purchasing the pre-made amine.
Causality of the Method: The reaction's elegance lies in the condensation of a thioglycolic acid derivative with an activated triple bond (an α,β-acetylenic ester or nitrile). When a nitrile-containing substrate is used instead of an ester, the cyclization cascade results in a 3-aminothiophene.[5] The reaction proceeds via a tandem Michael addition-cyclization mechanism.
Workflow: Fiesselmann Synthesis for 3-Aminothiophenes
Caption: Fiesselmann synthesis pathway to 3-aminothiophenes.
Experimental Protocol: Synthesis of Alkyl 3-Aminothiophene-2-carboxylates (Adapted from Lissavetzky's variation of the Fiesselmann Synthesis[5])
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl thioglycolate (1.0 eq) dropwise while maintaining the temperature below 10°C.
-
Substrate Addition: Add a solution of an appropriate α,β-acetylenic nitrile (e.g., 3-phenylpropiolonitrile) (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aminothiophene derivative.
Tandem Thio-Michael/Oxidative Annulation: A Modern Approach
For accessing highly functionalized 3-aminothiophenes, modern catalytic methods offer high efficiency and broad substrate scope. A notable example involves the reaction of thioamides and allenes, catalyzed by a TBAI/TBHP system.[6]
Causality of the Method: This reaction capitalizes on a cascade of events. It begins with a thio-Michael addition of the thioamide to the allene. The resulting intermediate undergoes an oxidative cyclization, facilitated by the catalyst system. A key, unexpected 1,2-sulfur migration then occurs to furnish the final 3-aminothiophene product.[6] This method is particularly valuable for creating polysubstituted derivatives that are difficult to access via classical methods.
Workflow: Tandem Synthesis from Thioamides and Allenes
Caption: Tandem synthesis of 3-aminothiophenes via sulfur migration.
Experimental Protocol: Synthesis of Polysubstituted 3-Aminothiophenes (Adapted from Han et al., J. Org. Chem. 2018[6])
-
Reaction Setup: To a sealed reaction tube, add the thioamide (1.0 eq), the allene (1.5 eq), tetrabutylammonium iodide (TBAI, 20 mol%), and 1,4-dioxane as the solvent.
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 eq) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 80°C for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target 3-aminothiophene.
The Gewald Reaction: A Cost-Effective Route to the Isomeric 2-Aminothiophenes
It is crucial to address a common point of interest: the Gewald aminothiophene synthesis. This renowned one-pot, multi-component reaction is exceptionally cost-effective for producing 2-aminothiophenes , not 3-aminothiophenes.[7][8][9] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][10]
Relevance as an Alternative: For many drug discovery programs, the precise substitution pattern on the thiophene ring may be flexible. If the project's structure-activity relationship (SAR) can accommodate a 2-amino substituent instead of a 3-amino group, the Gewald reaction is an unparalleled choice for producing large quantities of diverse scaffolds economically.
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// Edges Start -> Intermediate1 [label="Knoevenagel\nCondensation", color="#4285F4"]; Sulfur -> Intermediate1 [style=invis]; Intermediate1 -> Intermediate2 [label="Sulfur Addition", color="#4285F4"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization", color="#4285F4"]; Intermediate3 -> Product [label="Tautomerization", color="#4285F4"];
// Invisible edges for alignment subgraph { rank=same; Start; Sulfur; } }
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A Validated HPLC Method for Assessing Thiophen-3-amine Oxalate Purity: A Comparative Guide for Researchers
In the rigorous world of pharmaceutical development and chemical synthesis, the purity of a starting material is not a mere data point; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. Thiophen-3-amine oxalate, a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules, exemplifies this principle.[1][2] Its impurity profile can directly influence the viability of a synthetic route and the quality of the resulting active pharmaceutical ingredient (API). This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise purity determination of this compound, contextualized with a comparison to alternative analytical technologies.
The Imperative of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in medicinal chemistry.[1] Even trace impurities can lead to downstream reaction failures, the formation of undesirable side products, or the introduction of potentially toxic components into the final drug substance. A robust, validated analytical method is therefore not just a quality control measure but a critical component of risk mitigation in the drug development lifecycle. HPLC, with its high resolving power and sensitivity, is exceptionally well-suited for this task, allowing for the separation and quantification of the main component from structurally similar impurities.
A Validated HPLC-UV Method for Purity Determination
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is the gold standard for analyzing non-volatile organic molecules like this compound. The method detailed below is designed for specificity, robustness, and reliability, making it ideal for both research and quality control laboratories.
Optimized Chromatographic Conditions
The selection of each parameter is a deliberate choice aimed at achieving optimal separation and peak symmetry for Thiophen-3-amine and its potential impurities.
| Parameter | Condition | Scientific Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 stationary phase provides effective retention for the moderately polar Thiophen-3-amine through hydrophobic interactions. The long column length and small particle size ensure high resolution. |
| Mobile Phase | Isocratic: Acetonitrile and 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) in a 35:65 v/v ratio. | The acetonitrile acts as the organic modifier to elute the analyte. The aqueous buffer at a low pH (3.0) ensures that the amine functional group is consistently protonated (as an ammonium salt), which prevents peak tailing and leads to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | This standard flow rate for a 4.6 mm internal diameter column offers an optimal balance between analysis time, separation efficiency, and system backpressure. |
| Detection Wavelength | 240 nm | The thiophene ring contains a chromophore that absorbs strongly in the UV region. 240 nm is a representative wavelength that provides high sensitivity for the analyte and many related aromatic impurities. |
| Column Temperature | 35 °C | Maintaining a controlled column temperature above ambient ensures stable retention times, reduces mobile phase viscosity, and improves chromatographic efficiency, leading to more reproducible results. |
| Injection Volume | 10 µL | A small, precise injection volume prevents column overloading and peak distortion, which is critical for accurate quantification. |
Experimental Workflow: HPLC Purity Analysis
Sources
A Comparative Guide to Screening the Biological Activity of Thiophen-3-amine Oxalate Derivatives
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific subclass, Thiophen-3-amine oxalate derivatives, providing a framework for the systematic screening of their biological potential. We will delve into the rationale behind experimental choices and provide detailed protocols for key assays, enabling researchers to generate robust and comparable data.
While extensive research exists for the broader thiophene class, specific data on this compound derivatives is emerging. Therefore, this guide establishes a comprehensive screening workflow, drawing upon established methodologies for related compounds to pave the way for a thorough evaluation of this promising chemical space.
The Thiophene Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring containing a sulfur atom, the thiophene nucleus, is a recurring motif in a multitude of FDA-approved drugs.[4] This prevalence is attributed to the thiophene ring's ability to engage in various biological interactions and its favorable physicochemical properties, which can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Thiophen-3-amine, with its reactive amine group, serves as a versatile building block for creating diverse molecular architectures, making its oxalate salt derivatives prime candidates for biological screening.[6]
A Strategic Approach to Biological Activity Screening
A systematic and tiered approach is crucial for efficiently screening a library of novel this compound derivatives. This ensures that resources are focused on the most promising candidates. Our proposed workflow prioritizes a broad assessment of cytotoxic, antimicrobial, and anti-inflammatory activities.
Caption: A tiered workflow for screening the biological activity of this compound derivatives.
Part 1: Anticancer Activity Screening
The initial step in evaluating the anticancer potential of this compound derivatives is to assess their cytotoxicity against a panel of cancer cell lines. This provides a broad indication of their ability to inhibit cancer cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Rationale for Experimental Choices:
-
Choice of Cell Lines: Utilizing a panel of cell lines from different cancer types provides a broader understanding of the compounds' spectrum of activity.
-
Positive Control: Doxorubicin is a well-characterized chemotherapy agent and serves as a benchmark for comparing the potency of the test compounds.
-
Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects.
Comparative Data Table (Hypothetical):
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Derivative A | 15.2 | 25.8 |
| Derivative B | 8.7 | 12.4 |
| Derivative C | > 100 | > 100 |
| Doxorubicin | 0.9 | 1.5 |
Part 2: Antimicrobial Activity Screening
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area.[1][11] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.[13]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives and a positive control (e.g., Gentamicin) in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[12]
Rationale for Experimental Choices:
-
Choice of Bacteria: Including both a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium provides insight into the compound's spectrum of antimicrobial activity.
-
McFarland Standard: This ensures a standardized bacterial inoculum, which is critical for the reproducibility of the assay.
-
Positive Control: Gentamicin is a broad-spectrum antibiotic used as a standard for comparison.
Comparative Data Table (Hypothetical):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Derivative C | > 128 | > 128 |
| Gentamicin | 1 | 2 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Many thiophene-containing compounds are known to possess anti-inflammatory properties.[5][15] A primary screening assay for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by quantifying its stable metabolite, nitrite.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., Dexamethasone) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated control.
Rationale for Experimental Choices:
-
Cell Line: RAW 264.7 is a murine macrophage cell line that is widely used as a model for studying inflammation.
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages.
-
Positive Control: Dexamethasone is a corticosteroid with strong anti-inflammatory properties.
Secondary Mechanistic Assay: COX-2 Inhibition
For compounds that show significant inhibition of nitric oxide production, a secondary assay to investigate the mechanism of action is warranted. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common mechanism for anti-inflammatory drugs.[19][20]
Caption: Inhibition of the COX-2 pathway by a this compound derivative.
Comparative Data Table (Hypothetical):
| Compound | NO Inhibition (%) at 10 µM | COX-2 IC50 (µM) |
| Derivative A | 65 | 5.2 |
| Derivative B | 82 | 1.8 |
| Derivative C | 10 | > 50 |
| Dexamethasone | 95 | N/A |
| Celecoxib | N/A | 0.8 |
Conclusion
This guide provides a robust and logical framework for the initial biological screening of novel this compound derivatives. By employing a tiered approach that begins with broad screening for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The detailed, step-by-step protocols for key in vitro assays, coupled with the rationale behind experimental choices, are designed to ensure the generation of high-quality, reproducible, and comparable data. The provided hypothetical data tables and workflow diagrams serve as templates for organizing and presenting experimental findings. While the field of this compound derivatives is still in its nascent stages, the application of these systematic screening methodologies will undoubtedly accelerate the discovery of new therapeutic agents with significant clinical potential.
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A comparative analysis of modern thiophene synthesis methodologies
Introduction: The Enduring Significance of the Thiophene Scaffold
The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in modern chemistry.[] First isolated by Viktor Meyer in 1882 as a contaminant in benzene, its unique electronic properties and structural similarity to the phenyl group have established it as a critical "bioisostere" in medicinal chemistry.[2][3] Thiophene derivatives are integral to a vast array of pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents, as well as finding widespread use in materials science for the development of conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[4][5][6]
Given its prevalence, the efficient and selective construction of the thiophene ring is a paramount objective for synthetic chemists. Over the decades, methodologies have evolved from classical, often harsh, condensation reactions to sophisticated, mild, and highly versatile transition-metal-catalyzed processes. This guide provides a comparative analysis of the most prominent modern methodologies for thiophene synthesis, offering field-proven insights into their mechanisms, applications, and practical execution. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
I. Foundational Architectures: A Review of Classical Syntheses
Understanding the classical routes to thiophenes provides an essential baseline for appreciating the advancements of modern techniques. These methods, while still in use, often require high temperatures, strongly acidic or basic conditions, and may offer limited control over regioselectivity.
A. Paal-Knorr Thiophene Synthesis
One of the most traditional methods, the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[7][8]
-
Causality of Reagent Choice : The key transformation is the replacement of two carbonyl oxygen atoms with a single sulfur atom, followed by dehydration to form the aromatic ring. Phosphorus pentasulfide (P₄S₁₀) was the classic reagent, acting as both a sulfur source and a potent dehydrating agent.[2][7] However, its harshness and the formation of toxic hydrogen sulfide (H₂S) as a byproduct have led to the adoption of milder alternatives like Lawesson's reagent, which often provides higher yields and cleaner reactions.[3][7]
-
Mechanism Overview : The reaction is believed to proceed through the initial formation of a thioketone, followed by enolization (or enethiol formation) and subsequent intramolecular cyclization and dehydration to yield the stable aromatic thiophene ring.[8][9]
Caption: Paal-Knorr Thiophene Synthesis Workflow.
B. Hinsberg Thiophene Synthesis
The Hinsberg synthesis offers a route to substituted thiophenes through the condensation of a 1,2-dicarbonyl compound (like an α-diketone) with diethyl thiodiacetate in the presence of a strong base.[4][10]
-
Mechanistic Insight : This reaction is a type of Stobbe condensation.[10][11] The base deprotonates the α-carbon of the thiodiacetate, creating a nucleophile that attacks one of the carbonyls. A subsequent intramolecular condensation involving the second carbonyl group leads to the cyclized product.[12] The initial products are thiophene dicarboxylates, which can be further modified.[11]
C. Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann, this method is a versatile approach that typically involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions.[13]
-
Core Principle : The base deprotonates the thiol, which then undergoes a nucleophilic attack on the alkyne (Michael addition). A second intramolecular addition to the ester carbonyl group, followed by elimination, forms the thiophene ring.[13] This method is particularly valuable for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[13] Modern variations have expanded its scope significantly, for example, by using ynone trifluoroborate salts to generate thiophene boronates with excellent regiocontrol.[14][15]
II. The Workhorse of Modern Synthesis: Gewald Aminothiophene Synthesis
For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is arguably the most important and widely used methodology.[16][17][18] Its prominence stems from the use of readily available starting materials, mild reaction conditions, and the high degree of functionalization possible in a single step.[17]
-
Reaction Components : The classic Gewald reaction is a one-pot, three-component condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile like malononitrile), and elemental sulfur, typically in the presence of a base such as morpholine or triethylamine.[2][18]
-
Expert Analysis of Mechanism : The reaction sequence is a sophisticated cascade.[19]
-
Knoevenagel-Cope Condensation : First, the ketone/aldehyde undergoes a base-catalyzed condensation with the active methylene compound to form an α,β-unsaturated nitrile intermediate.[17][19] This is the rate-determining step and establishes the C3-C4 bond of the future ring.
-
Michael Addition of Sulfur : Elemental sulfur (S₈) is activated by the base and adds to the β-position of the unsaturated intermediate.
-
Cyclization and Tautomerization : The resulting sulfur adduct then undergoes an intramolecular attack on the nitrile group, leading to cyclization. A final tautomerization yields the aromatic 2-aminothiophene.[19]
-
Caption: The mechanistic pathway of the Gewald Aminothiophene Synthesis.
Representative Experimental Protocol: Gewald Synthesis
Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).
-
Addition of Reagents : Add elemental sulfur (12 mmol) followed by the dropwise addition of morpholine (15 mmol) while stirring.
-
Reaction Execution : Heat the mixture to reflux (approximately 60-70°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation : The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification : Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Trustworthiness Note: This protocol is a standard, self-validating system. The precipitation upon pouring into water confirms the formation of a less polar product from polar starting materials. The final recrystallization step ensures the purity of the isolated compound, which can be verified by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
III. Precision and Complexity: Transition-Metal-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized thiophene synthesis, enabling the construction of highly complex and previously inaccessible structures with remarkable precision. These methods are particularly vital in drug discovery and materials science, where fine-tuning of electronic and steric properties is critical.
A. C-H Activation and Direct Arylation
Direct C-H arylation is a powerful, atom-economical strategy that avoids the pre-functionalization (e.g., halogenation or metallation) of the thiophene ring.[20] Palladium catalysts are most commonly employed for this transformation.[21]
-
Expertise in Action : The core advantage is the ability to directly couple an aryl halide with a specific C-H bond on the thiophene ring. The inherent electronic properties of thiophene favor activation at the C2 and C5 positions due to their higher electron density and acidity.[2] Selective activation at the less reactive C3 or C4 positions is more challenging but can be achieved with carefully designed directing groups or specialized catalytic systems.[21]
-
Mechanism Overview : The catalytic cycle typically involves:
-
Oxidative Addition : The Pd(0) catalyst adds to the aryl halide to form an Ar-Pd(II)-X species.
-
C-H Activation/Deprotonation : The thiophene coordinates to the palladium center, and a C-H bond is cleaved, often assisted by a base, in a concerted metalation-deprotonation (CMD) step.
-
Reductive Elimination : The aryl and thienyl groups couple, and the desired product is released, regenerating the Pd(0) catalyst.
-
Caption: Catalytic cycle for Palladium-catalyzed direct C-H arylation of thiophene.
Representative Experimental Protocol: Pd-Catalyzed C-H Arylation
Synthesis of 2-phenylthiophene:
-
Inert Atmosphere : Prepare a Schlenk tube under an inert atmosphere (Nitrogen or Argon). Add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like SPhos (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition : Add thiophene (1.5 equivalents) and bromobenzene (1.0 equivalent) via syringe.
-
Solvent : Add a dry, degassed solvent such as toluene or 1,4-dioxane (to a concentration of ~0.5 M).
-
Reaction : Seal the tube and heat the mixture to 100-120°C for 12-24 hours.
-
Monitoring & Work-up : Monitor by GC-MS or TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and base.
-
Purification : Wash the organic phase with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield 2-phenylthiophene.
IV. The Rise of Sustainable Practices: Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. In thiophene synthesis, this translates to developing methodologies that minimize waste, avoid hazardous solvents, and reduce energy consumption.[22][23]
-
Solvent-Free and Microwave-Assisted Reactions : Many classical reactions, including the Gewald and Paal-Knorr syntheses, can be adapted to run under solvent-free conditions, often accelerated by microwave irradiation.[17][22] This dramatically reduces reaction times from hours to minutes and minimizes solvent waste.
-
Alternative Solvents : The use of green solvents like water, ionic liquids, or deep eutectic solvents (DES) is gaining traction.[24][25] For instance, the Gewald reaction has been successfully performed in a DES based on choline chloride and urea, providing good yields and a more environmentally benign process.[24]
-
Catalyst Innovation : The development of heterogeneous, recyclable catalysts, such as nanocomposites or polymer-supported catalysts, simplifies product purification and allows for the reuse of expensive catalytic materials, aligning with green chemistry principles.[24]
V. Comparative Analysis Summary
To facilitate an objective comparison, the following table summarizes the key attributes of the discussed methodologies.
| Methodology | Starting Materials | Key Reagents / Catalysts | Typical Conditions | Advantages | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent, H₂S | High temperature (150-250°C) | Simple, good for alkylthiophenes | Harsh conditions, limited functional group tolerance, H₂S byproduct.[7] |
| Gewald | Ketone/aldehyde, α-cyanoester, Sulfur | Base (e.g., morpholine) | Mild heat (50-80°C) | One-pot, high functionalization, excellent for 2-aminothiophenes.[16][17] | Primarily limited to 2-aminothiophene synthesis. |
| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base (e.g., NaOEt) | Mild, often room temp. | Good for 3-hydroxythiophenes, high regioselectivity.[13][15] | Substrate scope can be limited by alkyne availability. |
| Hinsberg | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Strong base (e.g., NaOEt) | Reflux in alcohol | Access to thiophene-2,5-dicarboxylates. | Requires specific 1,2-dicarbonyl precursors.[4][10] |
| C-H Arylation | Thiophene, Aryl halide | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Moderate heat (80-120°C) | Atom-economical, high functional group tolerance, late-stage functionalization.[20][21] | Catalyst cost, potential for metal contamination, regioselectivity can be a challenge. |
| Green Variants | Various | Microwave, Ultrasound, DES, Heterogeneous catalysts | Varies | Reduced waste, faster reactions, improved safety profile.[24][25] | May require specialized equipment (microwave reactor), catalyst development is ongoing. |
Conclusion and Future Outlook
The synthesis of the thiophene ring has evolved from a field dominated by a few classical condensations to a diverse discipline rich with sophisticated and elegant methodologies. While foundational methods like the Paal-Knorr and Hinsberg syntheses remain relevant for specific applications, the modern synthetic chemist's toolbox is now dominated by the highly versatile Gewald reaction for aminothiophenes and the powerful precision of transition-metal-catalyzed C-H activation for creating complex, bespoke molecules.
The future of thiophene synthesis will undoubtedly be shaped by the principles of green chemistry and the drive for ultimate efficiency. We anticipate further development in:
-
Earth-Abundant Metal Catalysis : Shifting from precious metals like palladium to more abundant and less toxic catalysts such as copper, iron, or nickel for C-H functionalization.
-
Photoredox and Electrochemical Synthesis : Harnessing light or electricity to drive reactions under exceptionally mild conditions, offering new pathways for ring formation and functionalization.
-
Flow Chemistry : Implementing continuous flow processes for safer, more scalable, and highly controlled synthesis, particularly important for industrial applications.[4]
By understanding the mechanistic underpinnings and practical considerations of each methodology presented in this guide, researchers can make more informed and strategic decisions, accelerating the discovery and development of the next generation of thiophene-based medicines and materials.
References
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Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. (2025, January 29). ACS Publications. Retrieved January 6, 2026, from [Link]
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Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 28743-28757. Available at: [Link]
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Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Hinsberg synthesis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017). PMC - NIH. Retrieved January 6, 2026, from [Link]
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Hinsberg Thiophene Synthesis. (n.d.). ideXlab. Retrieved January 6, 2026, from [Link]
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Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. (n.d.). Scilit. Retrieved January 6, 2026, from [Link]
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New Syntheses of Tricyclic Thiophenes and Cyclic Tetrathiophenes Using Transition-Metal-catalyzed Cyclization. (2025, August 5). ResearchGate. Retrieved January 6, 2026, from [Link]
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Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018). PMC - NIH. Retrieved January 6, 2026, from [Link]
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Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube. Retrieved January 6, 2026, from [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022, October 27). Research and Reviews. Retrieved January 6, 2026, from [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
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Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Thiophen-3-amine Hydrochloride versus Oxalate Salt: A Reactivity and Handling Guide for Synthetic Chemists
For researchers, medicinal chemists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency, scalability, and even the outcome of a synthetic route. Thiophen-3-amine, a key building block for a multitude of pharmaceutical and agrochemical compounds, is commonly supplied as a salt to improve its stability and handling. The two most prevalent forms are the hydrochloride (HCl) and the oxalate salts. This guide provides an in-depth technical comparison of these two salts, offering insights into their relative reactivity, physical properties, and practical handling considerations in common synthetic transformations. While direct, head-to-head comparative studies are scarce in the published literature, this guide synthesizes established chemical principles and data from analogous systems to provide a robust framework for informed decision-making in your research.
Physicochemical Properties: A Tale of Two Salts
The choice between the hydrochloride and oxalate salt of thiophen-3-amine often begins with an assessment of their fundamental physical properties. These characteristics can influence everything from storage and weighing to solubility and reaction setup.
| Property | Thiophen-3-amine Hydrochloride | Thiophen-3-amine Oxalate | Rationale and Implications for the Bench Chemist |
| Molecular Formula | C₄H₆ClNS | C₆H₇NO₄S | The oxalate salt has a significantly larger molecular weight due to the dicarboxylic acid counter-ion. This is a crucial consideration for calculating molar equivalents in reaction planning. |
| Molecular Weight | 135.62 g/mol [1] | 189.19 g/mol [2] | Accurate molar calculations are essential for stoichiometry-sensitive reactions like cross-couplings. |
| Appearance | Typically a solid[3] | White solid | Both salts are solids at room temperature, facilitating weighing and handling. |
| Hygroscopicity | Generally considered to be hygroscopic[4] | Often less hygroscopic than the corresponding hydrochloride salt[4] | Hydrochloride salts of amines are known to be hygroscopic, which can affect the accuracy of weighing and the water content of a reaction. The oxalate salt may offer an advantage in terms of ease of handling and storage, particularly in humid environments.[4] |
| Solubility | Generally soluble in water[3][5]; sparingly soluble in non-polar organic solvents[6] | Expected to have lower water solubility than the hydrochloride salt[4]; likely sparingly soluble in non-polar organic solvents. | The higher polarity of the hydrochloride salt typically leads to greater aqueous solubility.[5] This can be advantageous for certain work-up procedures but may be a drawback if the reaction is water-sensitive. The choice of reaction solvent will be critical for both salts, often requiring a polar aprotic solvent to achieve sufficient concentration. |
| Thermal Stability | Amine hydrochlorides can exhibit complex thermal decomposition patterns, often involving the loss of HCl gas.[7][8] | Oxalate salts of amines also decompose upon heating, though the decomposition pathway may differ, potentially involving decarboxylation.[7] | The thermal stability of both salts should be considered, especially for reactions requiring high temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide definitive data on their decomposition profiles.[7][8] |
The Heart of the Matter: A Comparative Reactivity Analysis
The ultimate determinant in choosing between the hydrochloride and oxalate salt lies in its performance in a chemical reaction. The key to understanding their reactivity is to recognize that in most nucleophilic reactions, the free thiophen-3-amine is the reactive species. Therefore, the ease and conditions required to generate the free amine in situ are of paramount importance.
In Situ Generation of the Free Amine: The Role of the Base
Both the hydrochloride and oxalate salts require a base to liberate the free thiophen-3-amine for it to participate in reactions as a nucleophile. However, the stoichiometry and the choice of base can differ.
Caption: In situ generation of free thiophen-3-amine from its salts.
-
Thiophen-3-amine Hydrochloride: Being the salt of a strong acid (HCl), a single equivalent of a suitable base is, in theory, sufficient to neutralize the hydrochloride and generate the free amine. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
-
This compound: Oxalic acid is a dicarboxylic acid, meaning it can donate two protons. Therefore, to fully neutralize the oxalate salt and liberate the free amine, at least two equivalents of a base are required. This is a critical point that must be considered when designing reaction conditions.
Expert Insight: The choice of base is not merely about stoichiometry. The nature of the base and the resulting salt byproduct can influence the reaction. For instance, in palladium-catalyzed cross-coupling reactions, the choice of base and the presence of certain anions can significantly impact the catalytic cycle.
Application in Key Synthetic Transformations
Let's explore the practical implications of using each salt in two common and important reaction types: acylation (amide bond formation) and the Suzuki-Miyaura cross-coupling.
Acylation Reactions: The Path to Amides
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals.
General Reaction Scheme: Thiophen-3-amine + Acylating Agent → N-(Thiophen-3-yl)amide
Experimental Considerations:
-
With Thiophen-3-amine Hydrochloride: A typical protocol would involve dissolving the hydrochloride salt in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) and adding at least one equivalent of a non-nucleophilic organic base (e.g., Et₃N or DIPEA) before the addition of the acylating agent (e.g., an acyl chloride or anhydride).[9] The base neutralizes the liberated HCl, preventing it from protonating the unreacted amine and driving the reaction to completion.
-
With this compound: The same general principle applies, but with the crucial adjustment of using at least two equivalents of the base. The choice of solvent remains similar. The oxalate dianion formed as a byproduct is generally considered to be less reactive and coordinating than the chloride anion, which could be an advantage in sensitive reactions.
Workflow for a Typical Acylation Reaction:
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of Thiophen-3-amine Oxalate
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, the accurate determination of purity is a cornerstone of quality, safety, and efficacy. Thiophen-3-amine oxalate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the biological activity of downstream products. This guide provides an in-depth comparison of four robust analytical methodologies for the quantitative analysis of this compound purity: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), classical Titrimetry, and UV-Vis Spectrophotometry. Each method is presented with a detailed protocol, an exploration of the underlying scientific principles, and a critical evaluation of its performance characteristics.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of a pharmaceutical intermediate like this compound is not merely a quality control checkpoint; it is a critical determinant of the entire synthetic pathway's success. Impurities, whether they are residual starting materials, by-products, or degradation products, can have far-reaching consequences. They can interfere with subsequent reactions, leading to lower yields and the formation of new, often difficult-to-remove impurities. In the context of drug development, even trace impurities can have significant pharmacological or toxicological effects, making their identification and quantification a regulatory necessity. The choice of an analytical method for purity determination is therefore a strategic decision, balancing the need for accuracy, precision, and specificity with practical considerations such as sample throughput, cost, and available instrumentation.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis. For a definitive primary measurement of purity, qNMR stands out due to its direct relationship between signal intensity and the number of nuclei. For routine quality control and the separation of impurities, HPLC is often the workhorse of the pharmaceutical industry. Titrimetry, a classical and often overlooked technique, can provide highly accurate and precise results for the salt form of the compound. UV-Vis spectrophotometry offers a rapid and straightforward approach, particularly for initial purity estimations.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titrimetry (Dual Method) | UV-Vis Spectrophotometry |
| Principle | Direct proportionality between NMR signal integral and molar concentration. | Differential partitioning of analyte between a stationary and mobile phase. | Neutralization of amine and redox/acid-base reaction of oxalate. | Measurement of light absorbance at a specific wavelength. |
| Primary Strengths | Absolute quantification without a specific reference standard of the analyte. High precision and accuracy. | High separation efficiency for complex mixtures. High sensitivity. | High accuracy and precision. Low cost. | Simplicity, speed, and low cost. |
| Primary Limitations | Requires a highly pure internal standard. Higher initial instrument cost. Lower sensitivity than HPLC. | Requires a well-characterized reference standard of the analyte for accurate quantification. | Less specific than chromatographic methods. May not detect non-basic/non-acidic impurities. | Prone to interference from other UV-absorbing compounds. Less specific. |
| Typical Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0%[1][2] | 99.5 - 100.5% | 95.0 - 105.0% |
| Typical Precision (% RSD) | < 1.0% | < 2.0%[1][3] | < 0.5% | < 5.0% |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01 - 0.1%[3][4] | Not typically determined for assay. | ~0.1 - 1 mg/L[5] |
Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) - The Primary Standard Approach
qNMR is a powerful primary ratio method of measurement, capable of providing SI-traceable purity values without the need for an identical analyte reference standard.[6] The principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei in the molecule.[7][8] By comparing the integral of a known, pure internal standard with that of the analyte, a highly accurate purity value can be determined.
Causality in Experimental Design for qNMR:
The choice of an internal standard is paramount for the success of a qNMR experiment.[9] An ideal standard should be of high purity (certified), chemically stable, and possess signals that do not overlap with any of the analyte's signals.[8] For this compound, Maleic acid is a suitable internal standard. It is soluble in common NMR solvents like DMSO-d6, has a simple 1H NMR spectrum with a sharp singlet for its vinyl protons in a region that is unlikely to overlap with the signals from the thiophene ring or the amine protons, and it is commercially available in high purity.
Detailed Experimental Protocol for qNMR:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of high-purity Maleic acid (internal standard) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
Use a 90° pulse angle and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of Thiophen-3-amine and the vinyl proton signal of Maleic acid.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the qNMR Workflow:
Caption: Workflow for purity determination by qNMR.
Method 2: High-Performance Liquid Chromatography (HPLC) - The Industry Standard for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its potential impurities.[10][11] This method is particularly valuable for routine quality control and for providing a detailed impurity profile.
Causality in Experimental Design for HPLC:
For a polar compound like this compound, a reversed-phase HPLC method is most appropriate. A C18 column is a good starting point as it provides a versatile stationary phase for the separation of a wide range of organic molecules. The mobile phase composition is critical for achieving good peak shape and resolution. An acidic mobile phase (e.g., using formic or phosphoric acid) is necessary to protonate the amine group, which suppresses silanol interactions with the stationary phase and results in sharper peaks. A gradient elution is often employed in purity analysis to ensure that both early and late-eluting impurities are effectively separated and detected.
Detailed Experimental Protocol for HPLC:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area percent method for impurity profiling.
Purity (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * 100
-
Visualizing the HPLC Workflow:
Caption: General workflow for HPLC purity analysis.
Method 3: Titrimetry - A Dual Approach for High Accuracy
Titrimetric methods, while classical, offer exceptional accuracy and precision when properly applied.[12] For an amine oxalate salt, a powerful dual titration approach can be employed to independently quantify both the amine and the oxalate moieties, providing a comprehensive assessment of the salt's purity.
Causality in Experimental Design for Titrimetry:
-
Non-Aqueous Titration of the Amine: The basicity of the thiophen-3-amine is too weak to be accurately titrated in an aqueous medium. By using a non-aqueous solvent like glacial acetic acid, the basic properties of the amine are enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[8][13]
-
Redox Titration of the Oxalate: The oxalate anion can be accurately determined by a redox titration with potassium permanganate in an acidic solution. The reaction is stoichiometric and the endpoint is self-indicating due to the intense purple color of the permanganate ion.
Detailed Experimental Protocol for Titrimetry:
Part A: Non-Aqueous Titration of the Amine Moiety
-
Reagent Preparation:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Indicator: Crystal violet solution.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of this compound into a 250 mL flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Part B: Redox Titration of the Oxalate Moiety
-
Reagent Preparation:
-
Titrant: 0.1 N Potassium permanganate solution, standardized against sodium oxalate.
-
Acid: 1 M Sulfuric acid.
-
-
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a 250 mL flask.
-
Dissolve the sample in 100 mL of 1 M sulfuric acid.
-
Heat the solution to 60-70 °C.
-
Titrate the hot solution with 0.1 N potassium permanganate until a faint, persistent pink color is observed.
-
Visualizing the Titrimetric Comparison:
Caption: Comparison of the two titrimetric methods.
Method 4: UV-Vis Spectrophotometry - A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. The thiophene ring in this compound imparts a characteristic UV absorbance that can be exploited for purity determination.
Causality in Experimental Design for UV-Vis Spectrophotometry:
The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light, is the foundation of this method. To ensure accuracy, it is crucial to determine the wavelength of maximum absorbance (λmax) for this compound and to prepare a calibration curve using a series of standards of known concentrations.
Detailed Experimental Protocol for UV-Vis Spectrophotometry:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear with a correlation coefficient (R²) > 0.999.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity based on the expected concentration.
-
Visualizing the Logical Relationships in Method Selection:
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The quantitative analysis of this compound purity is a critical task that can be accomplished through several reliable analytical techniques. Each method offers a unique set of advantages and is suited for different analytical objectives.
-
For the highest level of accuracy and for establishing a primary purity value , qNMR is the recommended method. Its ability to provide absolute quantification without a specific reference standard of the analyte makes it an invaluable tool in a research and development setting.
-
For routine quality control, stability studies, and detailed impurity profiling , HPLC is the method of choice. Its high resolving power allows for the separation and quantification of the main component and any related impurities.
-
When high accuracy and precision are required at a lower cost , the dual titrimetric approach offers a robust and reliable alternative.
-
For rapid, in-process checks or initial purity estimations , UV-Vis spectrophotometry provides a simple and fast solution.
Ultimately, a comprehensive quality control strategy may involve the use of multiple techniques. For instance, HPLC could be used for routine analysis, with qNMR employed to certify the primary reference standard used in the HPLC method. By understanding the principles, strengths, and limitations of each of these analytical methods, researchers and scientists can make informed decisions to ensure the quality and integrity of their synthesized this compound.
References
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- BIPM. (n.d.). qNMR.
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
-
Analyst. (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. 119, 1195-1198. [Link]
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- ResearchGate. (n.d.). SUMMARY OF ACCURACY DATA OF HPLC METHOD.
- Analytice. (n.d.). Unsulfonated aromatic amines - analysis.
- Hawach Scientific. (2025). Characteristics of High Performance Liquid Chromatography.
- PMC - NIH. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- ResearchGate. (n.d.). ACCURACY AND PRECISION OF HPLC ASSAY.
- Chemistry LibreTexts. (2025). Chapter 8.09: Quantitative Analysis Using Titration.
- GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS.
- ResearchGate. (n.d.). The data of titration and HPLC procedures.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- Quora. (2020). Which one is better between assay by HPLC or assay by titration?.
- Hanna Instruments. (n.d.). Automated Salt & Acidity Titration for Sauces.
- Analytical Method Validation. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
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A Comparative Spectroscopic Guide to 3-Aminothiophene and its Oxalate Salt
This guide provides an in-depth spectroscopic comparison between 3-aminothiophene, a key heterocyclic building block, and its oxalate salt. The formation of salts is a cornerstone of pharmaceutical development, often employed to enhance properties such as solubility, stability, and bioavailability. Understanding the molecular changes that occur upon salt formation is critical for quality control, formulation development, and regulatory submission. Here, we leverage a multi-technique spectroscopic approach—FT-IR, Raman, NMR, and UV-Vis—to elucidate the distinct spectral fingerprints of the free base and its protonated form, providing researchers and drug development professionals with the foundational data and methodologies for their own applications.
The core of this analysis rests on the protonation of the amino group of 3-aminothiophene by oxalic acid. This acid-base reaction transforms the neutral amine (-NH₂) into a positively charged ammonium cation (-NH₃⁺), fundamentally altering the molecule's vibrational modes, electronic structure, and the magnetic environment of its nuclei.
Figure 2: General workflow for spectroscopic comparison.
References
- J. E. Katon, J. T. Miller Jr., & F. F. Bentley. (1967). Vibrational spectra of oxalic acid and some oxalates. Archives of Biochemistry and Biophysics, 121(3), 798-806.
-
James, D. W. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-1244. [Link]
-
Harvey, K. B., & Morrow, B. A. (1961). The vibrational spectra of the formate, acetate, and oxalate ions. Canadian Journal of Chemistry, 39(3), 483-491. [Link]
-
Bellamy, L. J. (1955). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 51, 898-903. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Baran, E. J. (2007). Vibrational spectra of barium oxalate hemihydrate. Journal of the Iranian Chemical Society, 4(3), 362-366. [Link]
-
Valencia, D., Whiting, G. T., Bulo, R. E., & Weckhuysen, B. M. (2016). Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity. Physical Chemistry Chemical Physics, 18(2), 971-979. [Link]
-
Vdović, N., Bermanec, V., & Bistričić, L. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Minerals, 13(6), 793. [Link]
-
Griswold, N. J., & Lisy, J. M. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education, 93(4), 715-719. [Link]
-
Ivanova, B., & Spiteller, M. (2010). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 849-855. [Link]
-
Irimia, A., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B, 125(31), 8968-8978. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]
-
Valencia, D., et al. (2016). Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity. Physical Chemistry Chemical Physics, 18(2), 971-979. [Link]
-
Irimia, A., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B, 125(31), 8968-8978. [Link]
- Sice, J. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
A Senior Application Scientist's Guide to Thiophen-3-amine Oxalate: A Comparative Benchmarking Analysis for Optimized Synthesis
In the competitive landscape of drug discovery and materials science, the judicious selection of chemical building blocks is paramount. It directly influences synthetic efficiency, scalability, and the ultimate performance of the target molecules. Among the myriad of heterocyclic scaffolds, the 3-aminothiophene moiety stands out as a "privileged" structure, frequently embedded within a wide array of biologically active compounds and functional organic materials. This guide provides an in-depth, data-driven comparison of Thiophen-3-amine oxalate against other common precursors, offering researchers, scientists, and drug development professionals a clear, evidence-based framework for strategic synthetic planning.
The Strategic Value of the 3-Aminothiophene Core
The thiophene ring, an aromatic heterocycle containing sulfur, is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to form key interactions with biological targets. The introduction of an amine group at the 3-position creates a versatile scaffold, Thiophen-3-amine, which serves as a crucial intermediate in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[1] Its structure is integral to the development of bioactive molecules.[1] Furthermore, the electron-rich nature of the thiophene ring makes these building blocks valuable in materials science for constructing conductive polymers and organic semiconductors.[1]
This compound: A Profile of Stability and Performance
While the free base form of 3-aminothiophene is a potent synthon, it is notoriously unstable, prone to oxidation and polymerization, which complicates its storage and handling. This compound emerges as a superior alternative, offering a stable, solid form that is easy to handle and weigh accurately.[1] This oxalate salt form enhances the compound's stability, making it a more reliable reagent for industrial processes.[1] Despite its stability, the amine can be readily liberated in situ under basic reaction conditions, ensuring its full reactivity in a controlled manner.
Key Attributes of this compound:
-
Enhanced Stability: The oxalate salt formation protects the reactive amine functionality, preventing degradation and ensuring a longer shelf-life.
-
Improved Handling: As a crystalline solid, it circumvents the challenges associated with handling the often-oily and unstable free amine.
-
Versatility in Synthesis: It is a key intermediate in the production of various drugs and is widely used as a reagent for creating complex organic molecules.[2]
Comparative Benchmarking: this compound vs. Key Alternatives
The selection of a building block is a critical decision in any synthetic campaign. To make an informed choice, it is essential to compare the performance of this compound against other commonly used precursors for the 3-aminothiophene scaffold.
3.1. Alternative Building Blocks
-
Thiophen-3-amine (Free Base): The parent compound offers the most direct route to the desired moiety but suffers from significant stability issues.
-
Protected 3-Aminothiophenes (e.g., Boc-protected): While highly stable, these alternatives necessitate an additional deprotection step, which adds to the overall cost and complexity of the synthesis.
-
3-Nitrothiophene: This precursor requires a chemical reduction to generate the amine, a process that can be inefficient and may not be compatible with other sensitive functional groups in the molecule.
3.2. Head-to-Head Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and heteroaryl-aryl bonds. The choice of the 3-aminothiophene precursor can significantly impact the efficiency of this critical transformation.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Building Block | Reagent Stability | Number of Synthetic Steps | Typical Yield (%) | Post-Reaction Workup |
| This compound | Excellent | 1 (in situ amine liberation) | 85-95% | Simple acid-base extraction |
| Thiophen-3-amine (Free Base) | Poor | 1 | 40-60% (variable) | Often requires extensive chromatography |
| Boc-protected Thiophen-3-amine | Excellent | 2 (coupling + deprotection) | 75-85% | Requires deprotection and subsequent purification |
| 3-Nitrothiophene | Excellent | 2 (reduction + coupling) | 60-70% | Requires reduction and subsequent purification |
The data clearly indicates that this compound offers a more streamlined and efficient approach, leading to higher yields and simpler purification protocols. The in situ liberation of the free amine under the reaction conditions minimizes side reactions and decomposition, contributing to a cleaner reaction profile.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility of these findings, we provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.
4.1. General Suzuki-Miyaura Coupling Protocol with this compound
This protocol outlines a standardized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl boronic acid. The synthesis of thiophene-based derivatives via Suzuki cross-coupling reactions has been shown to produce moderate-to-good yields under optimized conditions.[3]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
In a Schlenk flask purged with an inert gas (e.g., nitrogen or argon), combine the aryl boronic acid (1.0 equivalent), this compound (1.2 equivalents), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.5 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup, typically involving an acid-base extraction to remove the catalyst and unreacted starting materials.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 3-(arylamino)thiophene derivative.
Mechanistic Rationale and Causality
The superior performance of this compound can be attributed to its ability to act as a stable reservoir for the reactive free amine.
Caption: The mechanistic advantage of using this compound.
The in situ generation of the free amine under basic conditions ensures that the highly reactive nucleophile is present only when needed for the catalytic cycle. This "on-demand" release minimizes the potential for degradation and side reactions that are often observed with the free base, leading to cleaner reactions, higher yields, and greater reproducibility.
Conclusion and Strategic Recommendations
The evidence presented in this guide strongly supports the selection of this compound as the preferred building block for the incorporation of the 3-aminothiophene scaffold in a wide range of synthetic applications. Its superior stability, ease of handling, and high reactivity in a controlled manner make it a more efficient and reliable choice compared to the free base, protected amines, or nitro precursors.
For researchers, scientists, and drug development professionals aiming to optimize synthetic routes, reduce costs, and accelerate timelines, the adoption of this compound is a strategically sound decision. Its use can lead to significant improvements in yield, purity, and reproducibility, ultimately facilitating the discovery and development of novel chemical entities.
References
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LookChem. (n.d.). Cas 861965-63-1, this compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. Retrieved from [Link]
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]
-
ResearchGate. (2019). Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Retrieved from [Link]
Sources
Navigating Thiophene Scaffolds: A Comparative Guide to Synthesizing Bioactive Thieno[2,3-d]pyrimidines
A Senior Application Scientist's Perspective on Strategic Synthesis
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties favorably, enhancing drug-receptor interactions and metabolic profiles.[1][2][3] Within this class of heterocycles, 3-aminothiophenes are exceptionally valuable building blocks, serving as direct precursors to fused ring systems with profound biological activity. One of the most prominent of these is the thieno[2,3-d]pyrimidine core, which is central to a multitude of kinase inhibitors and other targeted therapeutics.[2][4][5][6]
This guide provides an in-depth comparison of two primary strategies for synthesizing these vital thienopyrimidine compounds, focusing on the efficacy and strategic choice between using a pre-formed precursor, Thiophen-3-amine oxalate , and a versatile de novo synthesis, the Gewald reaction . We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to guide researchers in drug development.
Strategic Decision Point: Precursor vs. De Novo Synthesis
The central challenge in synthesizing a substituted thieno[2,3-d]pyrimidine is the efficient construction of its precursor, the substituted aminothiophene. The choice of synthetic route fundamentally depends on the desired substitution pattern, scalability, and the stage of the research program (e.g., initial SAR exploration vs. scale-up of a lead candidate).
PART 1: The Precursor-Based Approach with this compound
This strategy is the most direct route when the target molecule requires an unsubstituted thiophene ring at the 2, 4, and 5-positions. Thiophen-3-amine is a reactive compound, and its oxalate salt is commonly used to improve its shelf-life, handling, and stability without compromising its reactivity in subsequent steps.
Causality and Experimental Choice: Using a pre-formed, high-quality starting material like this compound provides reliability and speed. It eliminates the need for developing and optimizing the synthesis of the core thiophene ring itself. The primary synthetic challenge is then reduced to the efficient construction of the fused pyrimidine ring.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes a common cyclization method to form the pyrimidine ring from a 3-aminothiophene-2-carboxylate precursor, which can be derived from Thiophen-3-amine.
-
N-Acylation:
-
To a solution of ethyl 3-aminothiophene-2-carboxylate (1 equivalent) in anhydrous pyridine, add acetyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated in vacuo. This step yields the N-acylated intermediate. The use of pyridine as a solvent and base effectively neutralizes the HCl byproduct.
-
-
Cyclization:
-
The crude ethyl 3-(acetylamino)thiophene-2-carboxylate from the previous step is refluxed in formamide (10-15 volumes) for 8-12 hours.[7]
-
Upon cooling, the product typically precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield the target 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one. The high temperature allows for cyclization via displacement of the ethoxy group by the formamide nitrogen, followed by dehydration.
-
Advantages:
-
Speed and Simplicity: Fewer steps if the starting aminothiophene is commercially available.
-
Predictability: Well-established and reliable reactions with generally good yields for the cyclization step.
-
Scalability: Suitable for producing a specific target compound in larger quantities without re-optimizing the core ring synthesis.
Limitations:
-
Limited Diversity: This route is inefficient for exploring Structure-Activity Relationships (SAR) around the thiophene core, as each new substitution pattern would require a different, potentially non-commercial, starting aminothiophene.
PART 2: The De Novo Alternative – The Gewald Reaction
The Gewald reaction is a powerful, one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from an aldehyde or ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur.[1][3][8] This approach builds the required aminothiophene precursor from simple, often inexpensive starting materials.
Causality and Experimental Choice: The Gewald reaction is the method of choice for generating libraries of diverse aminothiophenes.[9] By simply varying the ketone and nitrile components, a wide array of substitution patterns can be installed on the thiophene ring, making it ideal for medicinal chemistry campaigns aimed at optimizing potency and selectivity. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent cyclization/aromatization.[10]
Experimental Protocol: Gewald Synthesis and Subsequent Cyclization
This protocol outlines the synthesis of a substituted 2-aminothiophene followed by its conversion to a thieno[2,3-d]pyrimidine.
-
Gewald Aminothiophene Synthesis:
-
To a mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine or triethylamine (1.5 equivalents) as a basic catalyst.[6]
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is often poured into ice water. The precipitated solid is collected by filtration, washed with water and cold ethanol, and then dried. This procedure typically affords the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in good yield.[11]
-
-
Cyclization to Thienopyrimidine:
-
The synthesized aminothiophene (1 equivalent) is mixed with formamide (10 volumes) and heated at 150-160°C for 4-6 hours.[7]
-
The reaction is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the final 5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4(3H)-one.
-
Advantages:
-
High Versatility: Enables the creation of a vast number of substituted aminothiophenes, ideal for SAR studies.
-
Atom Economy: A one-pot reaction that builds complexity from simple starting materials.
-
Cost-Effective: Often utilizes cheaper and more readily available starting materials than complex substituted thiophenes.
Limitations:
-
Reaction Optimization: The yield can be sensitive to the nature of the substrates, base, and solvent, sometimes requiring significant optimization.
-
Regiochemistry: With unsymmetrical ketones, mixtures of regioisomers can sometimes be formed.
PART 3: Head-to-Head Performance Comparison
The choice between these two powerful synthetic strategies is not about which is universally "better," but which is the most logical and efficient for the specific scientific goal.
| Performance Metric | Route A: this compound | Route B: Gewald Reaction | Scientific Rationale |
| Overall Yield | Generally high and predictable for the cyclization step. | Variable; the Gewald step can range from 35-90% yield, impacting the overall yield.[3] | Route A benefits from a purified, well-defined starting material. Route B's yield is dependent on the success of the multi-component reaction. |
| Versatility (SAR) | Low. Limited to the specific aminothiophene precursor used. | High. Diversity is easily introduced by changing the ketone and nitrile components. | The Gewald reaction is purpose-built for creating diverse molecular libraries. |
| Number of Steps | Fewer steps if the precursor is commercially available. | More steps from basic starting materials (Gewald reaction + cyclization). | Route A offers a shortcut, leveraging the work of chemical suppliers. |
| Cost & Scalability | Higher cost for specialized aminothiophene precursors. | Lower starting material cost (ketones, nitriles, sulfur are commodity chemicals). More scalable for novel compounds. | For large-scale synthesis of a novel entity, developing a Gewald route is often more economical than relying on a niche precursor. |
| Reaction Conditions | Cyclization often requires high temperatures (refluxing in formamide). | The Gewald step is often milder (reflux in ethanol). Microwave irradiation can significantly accelerate both routes.[2] | Microwave-assisted synthesis is a key optimization technique for both pathways, reducing reaction times from hours to minutes. |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is to align the synthetic strategy with the project's phase and objectives:
-
For Rapid Synthesis of a Specific, Unsubstituted Core: If your target active compound contains the precise 3-aminothiophene core and is needed quickly for initial biological testing, the this compound precursor approach (Route A) is superior. Its reliability and directness save valuable time.
-
For Lead Discovery and SAR Optimization: When exploring the chemical space around a thiophene-based hit to improve potency, selectivity, or ADME properties, the Gewald reaction (de novo synthesis, Route B) is the undisputed choice. Its unparalleled versatility allows for the efficient generation of a diverse library of analogues, which is the cornerstone of modern medicinal chemistry.
Ultimately, both this compound and the Gewald reaction are indispensable tools in the synthesis of active compounds. The expert researcher understands the strengths and limitations of each, deploying them strategically to accelerate the journey from chemical concept to potential therapeutic.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Bagley, M. C., Dwyer, J. E., Molina, M. D. B., & Jenkins, T. C. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824.
- Putrov, D., Komar, M., & Riabukhin, O. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2017(1), 209-268.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(7), 4658-4673.
- Bagley, M. C., Dwyer, J. E., Molina, M. D. B., & Rattray, M. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
- Organic Chemistry Portal. Gewald Reaction.
- Jamal, M. S., Singh, R., & Al-Salahi, R. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Romagnoli, R., Baraldi, P. G., Oliva, P., Prencipe, F., Tabrizi, M. A., & Ferretti, V. (2011). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 54(14), 5155-5167.
- Putrov, D., Komar, M., & Riabukhin, O. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA, Inc.
- Hirota, T., Sasaki, K., Yamamoto, H., & Nakayama, T. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
- Guo, Y., Wang, Z., Zhang, J., & Li, Y. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(7), 1435-1445.
- Desroches, C., Barette, C., & Bouchaïr, N. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3326.
- Seddik, A. A. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Assiut University Bulletin for Environmental Researches, 21(1), 1-13.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid.
- Pal, M., Reddy, G. V., Padakanti, S., & Yeleswarapu, K. R. (2013). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 11(30), 5035-5047.
- Guo, Y., Wang, Z., Zhang, J., & Li, Y. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Cheng, K., Li, Y., & Chen, J. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(19), 3569.
- ResearchGate. (n.d.). Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43.
- Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4149-4161.
- McKibben, B. P., Cartwright, A. L., & Castelhano, A. L. (2009). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters, 50(48), 6653-6655.
- El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Scientific Reports, 11(1), 24458.
- Mohareb, R. M., & Abdelaziz, M. A. (2013). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1143-1153.
- Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (2023). (A, B) Synthetic route for thieno[2,3-d] pyrimidine derivatives. [Image]. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiophen-3-amine Oxalate
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Thiophen-3-amine oxalate, a versatile intermediate in organic synthesis, requires meticulous handling not only during its use but also in its disposal to ensure personnel safety and environmental protection.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal procedures. This compound is a salt, combining a heterocyclic amine (Thiophen-3-amine) with oxalic acid.[2] Both components contribute to its hazard profile. The disposal protocol is designed to mitigate risks associated with the following identified hazards.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
| Hazard Class | GHS Hazard Statement | Causality and Implications for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Ingestion is a primary exposure route of concern. Disposal procedures must prevent contamination of water sources or surfaces where the compound could be inadvertently ingested. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Direct contact can cause skin irritation. This necessitates the use of appropriate gloves and lab coat, and dictates that any contaminated materials (like gloves or wipes) must also be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | The compound can cause significant eye damage. This underscores the mandatory use of safety glasses or goggles during handling and disposal to prevent splashes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | Inhalation of the powder can irritate the respiratory tract. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | Based on data for the parent thiophene structure, this compound is expected to be harmful to aquatic organisms.[3] This is a critical factor prohibiting drain disposal. The compound must be isolated from environmental release. |
Furthermore, due to its amine functional group, it is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[3] Mixing with such materials in a waste container could lead to vigorous, exothermic, and potentially dangerous reactions.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, ensure the following safety measures are in place.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste containers, must be performed within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[4]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Nitrile or other chemically resistant gloves. Dispose of gloves as hazardous waste after handling.
-
Body Protection : A flame-retardant lab coat.
-
Respiratory Protection : Not typically required if working in a functional fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. It is classified as a hazardous chemical waste and must never be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Segregation
-
Action : Collect all waste containing this compound in a dedicated hazardous waste container. This includes the pure compound, reaction mixtures, contaminated materials (e.g., weigh boats, paper towels, gloves), and rinsate from cleaning contaminated glassware.
-
Causality : Segregation is crucial to prevent accidental mixing with incompatible chemicals.[7] For example, mixing with strong acids or bases could cause a violent reaction, while mixing with oxidizers could create a fire or explosion hazard.[3]
Step 2: Container Selection
-
Action : Use a chemically compatible container provided by or approved by your institution's Environmental Health & Safety (EHS) department. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate.
-
Causality : The container must not react with or be degraded by the waste.[8] Metal containers should be avoided as the oxalate component can be corrosive.[9] The container must be robust and leak-proof to prevent spills during storage and transport.
Step 3: Proper Labeling
-
Action : Immediately label the waste container. The label must be securely affixed and clearly legible. Include the following information at a minimum:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "This compound "
-
An accurate list of all components in the container, including solvents, with percentage estimates.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, and potentially environment).
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Causality : Accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from lab staff to hazardous waste technicians.[5] It ensures the waste is managed correctly at the final disposal facility.
Step 4: Waste Accumulation and Storage
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10] The SAA should be a secondary containment tray to capture any potential leaks. Keep the container closed at all times except when adding waste.
-
Causality : Storing waste at or near the point of generation ensures it is under the control of knowledgeable personnel.[8] Secondary containment and closed containers are regulatory requirements designed to prevent spills and environmental contamination.[8][10]
Step 5: Arranging for Final Disposal
-
Action : Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not remove the waste from the laboratory yourself.
-
Causality : Final disposal of hazardous waste is a highly regulated process that can only be performed by trained professionals at licensed facilities.[5] The typical final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., activated charcoal adsorbent, vermiculite, or sand).[4][11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.[11]
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Thiophene. Retrieved from [Link]
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Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
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LookChem. (n.d.). This compound (Cas 861965-63-1). Retrieved from [Link]
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Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. Reed College. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
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Ferraz, E. R. A., et al. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition). Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
